molecular formula C7H7BrN2 B1378941 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1393534-35-4

4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B1378941
CAS No.: 1393534-35-4
M. Wt: 199.05 g/mol
InChI Key: QMLSOSJYPRBJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine ( 1393534-35-4) is a brominated pyrrolopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex molecules. Its core structure is part of the pyrrolo[2,3-b]pyridine scaffold, which has been identified as a key pharmacophore in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis . The bromine atom at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce a wide array of aromatic, heteroaromatic, or other functional groups to explore structure-activity relationships and optimize drug-like properties . With a molecular formula of C 7 H 7 BrN 2 and a molecular weight of 199.05 g/mol, this reagent is characterized by high purity (typically ≥97%) . It is supplied as a solid and should be stored at -20°C to ensure long-term stability . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSOSJYPRBJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a multi-step sequence, commencing with the widely available starting material, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Each synthetic transformation is detailed with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. The guide includes detailed protocols, data summarization in tabular format, and visual representations of the synthetic workflow and key mechanisms using Graphviz diagrams. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents and other functional molecules incorporating the 4-bromo-7-azaindoline core.

Introduction: The Significance of the 4-bromo-7-azaindoline Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic motifs in drug discovery.[1] These structures are bioisosteres of indole and purine, enabling them to interact with a wide range of biological targets. The introduction of a bromine atom at the 4-position of the 7-azaindole nucleus provides a key handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries.[2] The reduced form, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or 7-azaindoline, imparts conformational flexibility and three-dimensionality, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties.

Consequently, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine emerges as a highly valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide delineates a logical and experimentally validated synthetic route to this important intermediate.

Overall Synthetic Strategy

The synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is most effectively approached through a four-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This strategy is predicated on the strategic manipulation of the electronic properties of the heterocyclic system to achieve the desired regioselectivity in the bromination step.

Overall Synthesis start 1H-pyrrolo[2,3-b]pyridine step1 N-Oxidation start->step1 intermediate1 1H-pyrrolo[2,3-b]pyridine-7-oxide step1->intermediate1 step2 4-Bromination intermediate1->step2 intermediate2 4-bromo-1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 Selective Reduction intermediate2->step3 product 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine step3->product

Figure 1: Overall synthetic pathway.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The starting material, 7-azaindole, is commercially available but can also be synthesized through various established methods. One common approach involves the cyclization of 2-aminopyridine derivatives. For the purpose of this guide, we will assume the availability of commercial 7-azaindole.

Step 2: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine

The regioselective bromination of the electron-deficient pyridine ring at the 4-position is challenging. To facilitate this, the pyridine nitrogen is first oxidized to the corresponding N-oxide. This transformation increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, and directs substitution to the 4-position.

N-Oxidation Mechanism cluster_0 N-Oxidation of 7-Azaindole 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide + m-CPBA m-CPBA m-CPBA m-Chlorobenzoic acid m-Chlorobenzoic acid

Figure 2: N-Oxidation of 7-Azaindole.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Reagents and Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (approx. 0.1 M), add m-CPBA (1.2-1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2-3 times) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 1H-pyrrolo[2,3-b]pyridine-7-oxide as a solid.

Parameter Value
SolventDichloromethane
Oxidantm-CPBA
Temperature0 °C to room temperature
Reaction Time12-24 hours
Work-upAqueous basic wash

Table 1: Summary of Reaction Conditions for N-Oxidation

Step 3: 4-Bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide

With the N-oxide in hand, the 4-position is activated for electrophilic substitution. A common method for this transformation involves the use of phosphorus oxybromide (POBr₃) or a milder system of methanesulfonic anhydride and a bromide source.[4][5]

Experimental Protocol: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine [4]

  • Reagents and Materials:

    • 1H-pyrrolo[2,3-b]pyridine-7-oxide

    • Methanesulfonic anhydride (Ms₂O)

    • Tetramethylammonium bromide (TMAB)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Solid sodium hydroxide (NaOH)

    • Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (approx. 0.75 M).[4]

    • Cool the solution to 0 °C and add methanesulfonic anhydride (2.0 eq) in small portions.[4]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[4]

    • Upon completion, dilute the reaction with water and adjust the pH to 7 with solid sodium hydroxide.[4]

    • Add more water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.[4]

    • Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over phosphorus pentoxide to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4]

Parameter Value Reference
SolventN,N-Dimethylformamide[4]
Brominating SystemMs₂O / TMAB[4]
Temperature0 °C to room temperature[4]
Reaction Time5 hours[4]
Yield~56%[4]

Table 2: Summary of Reaction Conditions for 4-Bromination

Step 4: Selective Reduction of 4-bromo-1H-pyrrolo[2,3-b]pyridine

The final step involves the selective reduction of the pyrrole ring to afford the desired 2,3-dihydro product. Catalytic hydrogenation is the method of choice for this transformation. A key consideration is the potential for hydrodehalogenation (removal of the bromine atom). Careful selection of the catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the pyrrole double bond while preserving the C-Br bond. Palladium on carbon (Pd/C) or Raney Nickel are commonly used for the reduction of 7-azaindole to 7-azaindoline.[6] To minimize dehalogenation, milder conditions (lower hydrogen pressure, lower temperature) and potentially less active catalysts or the use of catalyst poisons should be considered. The following protocol is a general procedure that may require optimization.

Selective Reduction cluster_1 Selective Pyrrole Ring Reduction 4-bromo-7-azaindole 4-bromo-7-azaindole 4-bromo-7-azaindoline 4-bromo-7-azaindoline 4-bromo-7-azaindole->4-bromo-7-azaindoline Catalytic Hydrogenation Catalyst H₂, Pd/C or Raney Ni

Figure 3: Selective reduction of the pyrrole ring.

Experimental Protocol: Synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 4-bromo-1H-pyrrolo[2,3-b]pyridine

    • Palladium on carbon (5-10% Pd/C) or Raney Nickel

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C or a slurry of Raney Nickel) under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and shake or stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to yield 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Parameter Suggested Conditions
Catalyst5-10% Pd/C or Raney Nickel
SolventMethanol or Ethanol
Hydrogen Pressure50-100 psi (optimization may be required)
TemperatureRoom temperature
Reaction Time4-24 hours (monitor for completion)

Table 3: General Conditions for Selective Hydrogenation

Note on Selectivity: The propensity for hydrodehalogenation is a known challenge in the catalytic hydrogenation of aryl halides.[7] Should debromination be a significant side reaction, optimization of the reaction conditions is necessary. This may include screening different catalysts (e.g., PtO₂, Rh/C), solvents, temperatures, pressures, and the addition of additives (e.g., bases or catalyst modifiers) to enhance the chemoselectivity.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. By leveraging a strategic N-oxidation to direct the regioselective bromination of the 7-azaindole core, followed by a selective reduction of the pyrrole ring, this valuable building block can be accessed in a logical and efficient manner. The provided experimental protocols and discussions on the causality behind the synthetic choices are intended to empower researchers in the successful synthesis of this and related compounds, thereby facilitating the discovery and development of new chemical entities with therapeutic potential.

References

  • Blaazer, A. R., Lange, J. H. M., van der Neut, M. A. W., Mulder, A., den Boon, F. S., Werkman, T. R., Kruse, C. G., & Wadman, W. J. (2011). Novel Indole and Azaindole (Pyrrolopyridine) Cannabinoid (CB) Receptor Ligands. Bioorganic & Medicinal Chemistry, 19(2), 945-959.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • CN109081840B. (2020). Preparation method of 5-bromo-7-azaindole.
  • CN102746295A. (2012). Preparation method for 4-substituted-7-azaindole.
  • Hizartzidis, L., Tarleton, M., Gordon, C. P., & McCluskey, A. (2014). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Advances, 4(19), 9709-9722.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (n.d.).
  • Stephens, D. E., & Larionov, O. V. (2017). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 19(21), 5848-5851.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Retrieved from [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Retrieved from [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a saturated heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Lacking extensive documentation in current literature, this whitepaper establishes a foundational understanding of the molecule by proposing a robust synthetic pathway from its aromatic precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). Detailed protocols for its synthesis via catalytic hydrogenation, with a critical focus on preventing dehalogenation, are presented. Furthermore, this guide offers a thorough characterization profile, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established spectroscopic principles and analysis of analogous structures. Finally, the potential applications of this versatile building block in drug discovery are discussed, highlighting its role as a saturated bioisostere of the medicinally relevant 7-azaindole core. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 7-Azaindoline Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole and purine allows it to interact with a wide range of biological targets, leading to its incorporation into numerous clinically evaluated and approved drugs.[1][2] The introduction of a bromine atom at the 4-position of the 7-azaindole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making 4-bromo-7-azaindole a key intermediate in the synthesis of diverse compound libraries.[3][4]

The strategic shift from aromatic to saturated scaffolds is a well-established approach in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore three-dimensional chemical space. The hydrogenation of the pyrrole ring in 4-bromo-7-azaindole to yield 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindoline) offers a saturated, more flexible analog. This modification can lead to altered binding interactions with biological targets and improved pharmacokinetic profiles. Saturated N-heterocycles are prevalent in a vast number of biologically active molecules and are increasingly sought-after scaffolds in the development of novel pharmaceuticals.[5][6]

This guide aims to fill the existing knowledge gap by providing a detailed technical overview of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, from its logical synthesis to its comprehensive characterization and potential applications.

Synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The most direct and logical synthetic route to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is the catalytic hydrogenation of its readily available aromatic precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine. A critical consideration in this transformation is the potential for hydrodebromination, a common side reaction in the hydrogenation of aryl bromides. The selection of the catalyst, solvent, and reaction conditions is therefore paramount to achieve selective reduction of the pyrrole ring while preserving the C-Br bond.

dot

Caption: Synthetic workflow for the preparation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices

The primary challenge in the hydrogenation of 4-bromo-7-azaindole is the chemoselective reduction of the pyrrole ring over the pyridine ring and the prevention of C-Br bond cleavage.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common hydrogenation catalyst but is also highly active for hydrodehalogenation. To mitigate this, the use of a poisoned palladium catalyst, such as Pd/C with diphenylsulfide, can selectively reduce alkenes and alkynes without affecting aryl halides.[7] Alternatively, rhodium-based catalysts, like rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh2O3), are known to be effective for the hydrogenation of N-heterocycles under mild conditions, often with lower rates of dehalogenation compared to palladium.[8] Platinum-based catalysts, such as platinum(IV) oxide (PtO2, Adam's catalyst), are also a viable option, particularly in acidic media which can activate the heterocycle towards reduction while suppressing hydrogenolysis of the C-Br bond.[9]

  • Solvent and Additives: The choice of solvent can influence both the rate and selectivity of the hydrogenation. Alcohols such as ethanol or methanol are common choices. The addition of an acid, like hydrochloric or acetic acid, can protonate the pyridine nitrogen, facilitating the reduction of the heterocyclic system and potentially reducing the rate of dehalogenation.[9]

  • Reaction Conditions: Mild reaction conditions (low to moderate hydrogen pressure and temperature) are generally preferred to minimize the risk of dehalogenation. The optimal conditions will need to be determined empirically.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established principles for the selective hydrogenation of halogenated N-heterocycles.

  • Preparation of the Reaction Mixture:

    • To a high-pressure hydrogenation vessel, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).

    • Add a suitable solvent, such as ethanol or acetic acid (10-20 mL per gram of substrate).

    • Carefully add the chosen catalyst (e.g., 5-10 mol% Rh/C or PtO2).

  • Hydrogenation:

    • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).

    • Monitor the reaction progress by techniques such as TLC, LC-MS, or ¹H NMR by periodically taking aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If an acidic solvent was used, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Comprehensive Characterization

As no detailed experimental data for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is readily available, the following characterization data is predicted based on its chemical structure and the known spectral data of its aromatic precursor and related saturated N-heterocycles.

dot

Caption: Structure of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Physical and Chemical Properties
PropertyPredicted/Known ValueSource
Molecular Formula C₇H₇BrN₂[10]
Molecular Weight 199.05 g/mol [10]
Appearance Predicted to be an off-white to pale brown solidGeneral observation for similar compounds
CAS Number 1393534-35-4[10]
Spectroscopic Data (Predicted)

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aliphatic protons of the dihydropyrrole ring and the aromatic protons of the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HH-6Aromatic proton adjacent to the pyridine nitrogen, deshielded.
~7.1d1HH-5Aromatic proton coupled to H-6.
~5.0-6.0br s1HN-HExchangeable proton on the pyrrolidine nitrogen.
~3.6t2HH-2Methylene protons adjacent to the pyrrolidine nitrogen.
~3.1t2HH-3Methylene protons adjacent to the aromatic ring.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reflect the presence of both sp² hybridized carbons of the pyridine ring and sp³ hybridized carbons of the dihydropyrrole ring.

Chemical Shift (δ, ppm)AssignmentRationale
~158C-7aAromatic carbon at the ring junction, adjacent to two nitrogens.
~148C-6Aromatic methine carbon adjacent to the pyridine nitrogen.
~120C-5Aromatic methine carbon.
~115C-4Aromatic carbon bearing the bromine atom.
~110C-3aAromatic carbon at the ring junction.
~47C-2Aliphatic methylene carbon adjacent to the pyrrolidine nitrogen.
~30C-3Aliphatic methylene carbon adjacent to the aromatic ring.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, sharpN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1600, ~1470Medium to strongC=C and C=N stretching in the pyridine ring
~1450MediumCH₂ scissoring
1000-1100StrongC-Br stretch

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹⁸M⁺ and ²⁰⁰M⁺ in approximately a 1:1 ratio).

  • Molecular Ion (M⁺): m/z 198/200

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the amine, leading to the loss of a hydrogen atom or the adjacent methylene group.[11]

    • Loss of HBr.

    • Fragmentation of the pyridine ring.

Reactivity and Potential Applications

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Reactivity
  • N-Functionalization: The secondary amine in the dihydropyrrole ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, or reductive amination, allowing for the introduction of a wide variety of substituents.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position serves as a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This enables the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively, providing access to a vast chemical space.[12]

dot

Sources

An In-depth Technical Guide to the Physical Properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the known physical properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging the well-documented properties of its aromatic analogue, 4-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindole). This document will explore the foundational chemical structure, present available physical data, and offer expert insights into the anticipated impact of the dihydro- modification on key physical characteristics. The guide is intended to equip researchers with the necessary information to effectively handle, characterize, and utilize this compound in synthetic and drug discovery workflows.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, including as inhibitors of protein kinases and for the treatment of immune system disorders and cancer.[1][2] The introduction of a bromine atom at the 4-position offers a versatile handle for further synthetic modifications through cross-coupling reactions, making 4-bromo-7-azaindole and its derivatives valuable building blocks in drug discovery.[3]

This guide focuses specifically on the 2,3-dihydro- derivative, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The saturation of the pyrrole ring from an aromatic to an aliphatic system introduces significant changes in the molecule's three-dimensional structure and electronic properties, which in turn are expected to modulate its physical and biological characteristics. Understanding these physical properties is paramount for its application in research and development.

Molecular Structure and Core Properties

The fundamental identity of a chemical compound is defined by its structure and basic physical constants. Below is a summary of the available information for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

PropertyValueSource
Molecular Formula C₇H₇BrN₂ChemScene[4]
Molecular Weight 199.05 g/mol ChemScene[4]
CAS Number 1393534-35-4ChemScene[4]
Synonyms 4-Bromo-2,3-dihydro-7-azaindoline

Comparative Analysis: The Impact of Pyrrole Ring Saturation

Due to the scarcity of experimentally determined physical properties for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a comparative analysis with its aromatic counterpart, 4-bromo-1H-pyrrolo[2,3-b]pyridine, is instructive. The key structural difference is the hydrogenation of the C2-C3 double bond in the pyrrole ring.

Visualizing the Structural Difference

G cluster_0 Aromatic Analogue cluster_1 Target Compound aromatic 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole) dihydro 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (4-bromo-2,3-dihydro-7-azaindoline) aromatic->dihydro Hydrogenation (Reduction of C2-C3 bond)

Caption: Structural relationship between the aromatic and dihydro forms.

This seemingly minor modification has profound implications for the molecule's physical properties.

Physical Properties of the Aromatic Analogue: 4-bromo-1H-pyrrolo[2,3-b]pyridine

The following table summarizes the well-documented physical properties of the aromatic analogue. This data serves as a baseline for predicting the behavior of the dihydro- derivative.

PropertyValueSource
Molecular Formula C₇H₅BrN₂PubChem[5]
Molecular Weight 197.03 g/mol Sigma-Aldrich[6]
CAS Number 348640-06-2PubChem[5]
Appearance Pale brown powder/solidThermo Fisher Scientific[7]
Melting Point 178-183 °CSigma-Aldrich, ChemicalBook[3][6]
Solubility Moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane.ChemicalBook[3]
Purity ≥94-96%Thermo Fisher Scientific, Sigma-Aldrich[6][7]

Predicted Physical Properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

By understanding the structural differences, we can infer the physical properties of the dihydro- compound.

  • Melting Point: The disruption of the planar, aromatic system in 4-bromo-1H-pyrrolo[2,3-b]pyridine to the more flexible, non-planar structure of the dihydro- derivative will likely result in a lower melting point. The reduced planarity hinders efficient crystal packing, leading to weaker intermolecular forces.

  • Boiling Point: For similar reasons, the boiling point of the dihydro- compound is expected to be lower than its aromatic counterpart, assuming it is a liquid or a low-melting solid.

  • Solubility: The introduction of two additional hydrogen atoms and the conversion of an sp²-hybridized pyrrole ring to an sp³-hybridized pyrrolidine ring increases the molecule's polarity and hydrogen bonding capability. This should lead to increased solubility in polar solvents like water, ethanol, and methanol, and potentially decreased solubility in non-polar solvents like hexanes.

  • Appearance and Physical State: While the aromatic analogue is a pale brown solid, the physical state of the dihydro- compound at room temperature is not explicitly documented.[7] It could be a solid or a viscous oil.

Experimental Protocols for Physical Property Determination

For researchers who wish to experimentally determine the physical properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, the following standard methodologies are recommended.

Workflow for Physical Property Characterization

G cluster_0 Characterization Workflow start Obtain Sample of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine mp Melting Point Determination (Capillary Method) start->mp sol Solubility Assessment (in various solvents) start->sol spec Spectroscopic Analysis (NMR, IR, MS) start->spec end Compile Physical Property Data Sheet mp->end sol->end spec->end

Caption: A typical workflow for characterizing the physical properties of a novel compound.

Step-by-Step Methodologies

a) Melting Point Determination (Capillary Method)

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

b) Solubility Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

  • Sample Preparation: Add a small, known amount of the compound (e.g., 1-5 mg) to a vial.

  • Titration: Add the selected solvent dropwise while vortexing until the solid completely dissolves.

  • Quantification: Record the volume of solvent required to dissolve the sample. Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Safety and Handling

While specific safety data for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is limited, the safety profile of its aromatic analogue provides a strong basis for handling precautions. 4-bromo-1H-pyrrolo[2,3-b]pyridine is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[5]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.[4]

Conclusion

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine represents a valuable, yet undercharacterized, building block for medicinal chemistry and drug discovery. While direct experimental data on its physical properties are not widely available, a thorough understanding of its structure and a comparative analysis with its well-documented aromatic analogue, 4-bromo-1H-pyrrolo[2,3-b]pyridine, allow for reasoned predictions of its behavior. The saturation of the pyrrole ring is expected to lower its melting point and alter its solubility profile towards greater polarity. The experimental protocols and safety guidelines provided in this guide offer a robust framework for researchers to safely handle and characterize this promising compound, thereby facilitating its application in the synthesis of novel therapeutic agents.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available from: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. Available from: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available from: [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. IARJSET. Available from: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available from: [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN. Georganics. Available from: [Link]

  • 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. PubChem. Available from: [Link]

Sources

A Technical Guide to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindoline, is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a bioisosteric replacement for indole and indoline scaffolds, offering modulated physicochemical properties such as solubility and metabolic stability. The strategic placement of a bromine atom at the 4-position provides a versatile chemical handle for extensive functionalization via modern cross-coupling methodologies. This guide provides an in-depth analysis of its chemical properties, a validated two-step synthesis protocol, its reactivity profile, and its critical applications as a core intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of the 7-Azaindoline Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework and its saturated counterpart, 7-azaindoline, are classified as "privileged structures" in medicinal chemistry.[1] This designation stems from their recurring presence in a multitude of biologically active compounds across various therapeutic areas. Their structural similarity to endogenous purines allows them to function as effective mimics of the adenine fragment of ATP, making them particularly valuable scaffolds for designing inhibitors that target the ATP-binding site of protein kinases.[2]

The transition from the aromatic 7-azaindole to the saturated 7-azaindoline introduces a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for specific protein targets. Furthermore, the introduction of a nitrogen atom into the indole ring system can enhance aqueous solubility and provide an additional point for hydrogen bonding interactions, which are crucial for optimizing drug-receptor binding and pharmacokinetic profiles. The 4-bromo derivative is particularly strategic, as the carbon-bromine bond serves as a key anchor point for diversification, enabling the exploration of a vast chemical space to refine structure-activity relationships (SAR).

Physicochemical and Structural Properties

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a stable solid compound whose properties make it a versatile intermediate for a wide range of synthetic transformations.

PropertyValueSource
IUPAC Name 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-
Synonyms 4-bromo-7-azaindoline[3]
CAS Number 1393534-35-4[3]
Molecular Formula C₇H₇BrN₂[3]
Molecular Weight 199.05 g/mol [3]
Appearance Pale brown powder/solid[4]
Topological Polar Surface Area (TPSA) 24.92 Ų[3]
Computed LogP 1.8121[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Manufacturing

The synthesis of 4-bromo-7-azaindoline is most effectively achieved via a two-stage process. The first stage involves the synthesis of the aromatic precursor, 4-bromo-7-azaindole, from commercially available 7-azaindole. The second stage is a selective reduction of the pyrrole ring to yield the target indoline.

Synthesis_Workflow cluster_0 Stage 1: Aromatic Precursor Synthesis cluster_1 Stage 2: Selective Reduction Start 7-Azaindole N_Oxide 1H-Pyrrolo[2,3-b]pyridine-7-oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Aromatic_Product 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole) N_Oxide->Aromatic_Product Bromination (Ms₂O, TMABr) [1] Final_Product 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Target Compound) Aromatic_Product->Final_Product Selective Hydrogenation (e.g., Raney® Ni, H₂) [14, 15]

Figure 1: Two-stage synthesis workflow for 4-bromo-7-azaindoline.
Stage 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The key to functionalizing the 4-position of the 7-azaindole core is the initial activation of the pyridine ring via N-oxidation. This directs the subsequent electrophilic substitution. A reliable method involves bromination using methanesulfonic anhydride and a bromide source.[5]

Experimental Protocol:

  • N-Oxide Formation: 7-Azaindole is oxidized to 1H-pyrrolo[2,3-b]pyridine-7-oxide. This is a standard procedure often employing an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).

  • Bromination:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (TMABr) (1.2 eq).[5]

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonic anhydride (Ms₂O) (2.0 eq) portion-wise, maintaining the temperature at 0 °C.[5]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[5]

    • Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with water and adjust the pH to 7 using solid sodium hydroxide.[5]

    • Induce precipitation by adding more water and cool the suspension to 5 °C for 1 hour.[5]

    • Collect the solid precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[5]

Stage 2: Selective Reduction to 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The selective reduction of the electron-rich pyrrole ring while preserving the pyridine ring and the C-Br bond is a critical transformation. Catalytic hydrogenation using Raney® Nickel is an effective method for this purpose, widely used for the hydrogenation of indoles and quinolines.[6][7]

Representative Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent, such as ethanol or water.[6]

  • Hydrogenation: Add a catalytic amount of Raney® Nickel (typically 5-10 wt%) to the suspension.

  • Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary, typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry and should be handled with care. The filter cake should be kept wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which can be further purified by column chromatography or recrystallization if necessary.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-bromo-7-azaindoline lies in the reactivity of its C4-Br bond, which serves as an ideal linchpin for palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of analogs for SAR studies, a cornerstone of modern drug discovery.[8] The N-H of the indoline can be protected with groups like Boc or SEM if necessary to prevent side reactions, though many couplings can proceed without protection.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_buchwald_N Buchwald-Hartwig Amination cluster_buchwald_O Buchwald-Hartwig Etherification Core 4-Bromo-7-azaindoline Suzuki_Reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Core->Suzuki_Reagent Pd Catalyst Base Buchwald_N_Reagent R₂NH (Amine) Core->Buchwald_N_Reagent Pd Catalyst Base, Ligand Buchwald_O_Reagent R-OH (Alcohol/Phenol) Core->Buchwald_O_Reagent Pd Catalyst Base, Ligand Suzuki_Product 4-Aryl-7-azaindoline Suzuki_Reagent->Suzuki_Product Buchwald_N_Product 4-Amino-7-azaindoline Buchwald_N_Reagent->Buchwald_N_Product Buchwald_O_Product 4-Alkoxy/Aryloxy-7-azaindoline Buchwald_O_Reagent->Buchwald_O_Product

Figure 2: Key cross-coupling reactions utilizing 4-bromo-7-azaindoline.

Key Applications:

  • Kinase Inhibitors: This is the most prominent application area. The 7-azaindole/indoline core mimics the hinge-binding motif of ATP. The 4-position, functionalized from the bromo-intermediate, typically extends into the solvent-exposed region of the ATP binding pocket, allowing for the introduction of groups that enhance potency and selectivity. Derivatives have been investigated as inhibitors for a range of kinases, including SGK-1, FGFR, and others involved in oncology and inflammatory diseases.[7][9][10]

  • Other Therapeutic Targets: Beyond kinases, the scaffold is used to develop agents with diverse biological activities. Substituted 7-azaindoles have been explored as potential anticancer, antimicrobial, analgesic, and hypotensive agents.[11]

Safety and Handling

As a halogenated heterocyclic compound and an active pharmaceutical intermediate, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its aromatic precursor must be handled with appropriate care.

  • Hazard Classification (Aromatic Precursor):

    • H301: Toxic if swallowed[12]

    • H315: Causes skin irritation[13]

    • H319/H318: Causes serious eye irritation/damage[12][13]

    • H335: May cause respiratory irritation[12]

  • Recommended Precautions:

    • P264: Wash hands and exposed skin thoroughly after handling.[13]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

    • Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid inhalation of dust and contact with skin and eyes.

    • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3]

Conclusion

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a high-value, strategically designed chemical intermediate. Its synthesis is achievable through a robust two-stage process, and its true power is realized in its capacity for diversification through palladium-catalyzed cross-coupling reactions. For research scientists and drug development professionals, this compound represents a key entry point into the rich chemical space of 7-azaindoline derivatives, enabling the systematic optimization of lead compounds and the discovery of novel therapeutics with potentially superior efficacy and safety profiles.

References

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Known also as 4-bromo-7-azaindoline, this molecule serves as a versatile scaffold for the synthesis of complex bioactive agents.[1][2] This document outlines the foundational principles and expected outcomes for the structural elucidation of this compound using a suite of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details the causality behind experimental choices, provides self-validating protocols, and interprets the resulting data to construct a cohesive structural portrait. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of this molecule's analytical signature.

Introduction and Molecular Identity

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a derivative of the 7-azaindole heterocyclic system, which is a prevalent motif in numerous pharmacologically active compounds.[3] The introduction of a bromine atom at the 4-position of the pyridine ring and the saturation of the pyrrole ring create a unique three-dimensional structure with specific electronic properties, making it a valuable building block in synthetic chemistry.[4] Accurate characterization is paramount for its use in further synthetic transformations and for ensuring the purity and identity of resulting derivatives.

Key Compound Identifiers:

  • Chemical Name: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Synonym: 4-bromo-7-azaindoline

  • CAS Number: 1393534-35-4[5]

  • Molecular Formula: C₇H₇BrN₂[6]

  • Molecular Weight: 199.05 g/mol [6]

Caption: Molecular Structure of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

¹H NMR Spectroscopy

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition: Run a standard ¹H NMR experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation:

The structure contains 7 protons in distinct chemical environments. The dihydro-pyrrole portion will exhibit aliphatic signals, while the bromo-pyridine ring will show aromatic signals.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1 (N-H)~5.0 - 6.5broad singlet-1HThe N-H proton of the dihydro-pyrrole ring is expected to be a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.
H5~7.8 - 8.0doubletJ = ~5-6 Hz1HThis proton is on a carbon adjacent to the pyridine nitrogen, leading to a significant downfield shift. It will be coupled to H6.
H6~6.8 - 7.0doubletJ = ~5-6 Hz1HThis proton is ortho to the bromine atom and coupled to H5. The electron-donating nature of the fused dihydro-pyrrole ring shifts it upfield relative to H5.
H2~3.6 - 3.8tripletJ = ~7-8 Hz2HThese methylene protons are adjacent to the N1 atom, causing a downfield shift compared to a standard alkane. They are coupled to the H3 protons.[8]
H3~3.0 - 3.2tripletJ = ~7-8 Hz2HThese methylene protons are adjacent to the aromatic ring and coupled to the H2 protons. Their position beta to the nitrogen results in a slightly more upfield position compared to H2.[8]
¹³C NMR Spectroscopy

Experimental Protocol: The protocol is similar to that for ¹H NMR, but a ¹³C experiment is run instead, often with proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]

Predicted ¹³C NMR Data and Interpretation:

The molecule has 7 unique carbon atoms. Their chemical shifts are influenced by hybridization, proximity to heteroatoms (N, Br), and aromaticity.

Carbon AssignmentPredicted δ (ppm)Rationale
C7a~150 - 155This is a quaternary carbon at the fusion of the two rings, bonded to two nitrogen atoms, resulting in a significant downfield shift.
C5~145 - 150Aromatic carbon adjacent to the pyridine nitrogen. Deshielded.
C3a~125 - 130Quaternary aromatic carbon at the ring junction, adjacent to the dihydro-pyrrole ring.
C6~115 - 120Aromatic carbon ortho to the bromine.
C4~105 - 110Aromatic carbon directly attached to bromine. The "heavy atom" effect of bromine can cause a relative upfield shift compared to what might be expected from electronegativity alone.
C2~45 - 50Aliphatic carbon adjacent to the N1 atom.
C3~25 - 30Aliphatic carbon adjacent to the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For bromo-containing compounds, MS is particularly diagnostic due to the characteristic isotopic signature of bromine.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be easily protonated.

  • Ionization: Generate ions in the gas phase (e.g., [M+H]⁺ in ESI).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Expected Mass Spectrum and Interpretation:

The most telling feature will be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10]

  • Molecular Ion Cluster: The presence of one bromine atom will result in two peaks for the molecular ion:

    • M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br. For C₇H₇⁷⁹BrN₂, the expected m/z is ~198.

    • (M+2)⁺ peak: at m/z corresponding to the molecule with ⁸¹Br. For C₇H₇⁸¹BrN₂, the expected m/z is ~200.

  • Isotopic Ratio: The intensity of the M⁺ and (M+2)⁺ peaks will be in an approximate 1:1 ratio , which is a definitive signature for a molecule containing a single bromine atom.[10]

  • High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition.

    • Calculated exact mass for C₇H₈⁷⁹BrN₂ ([M+H]⁺): 198.9922

    • Calculated exact mass for C₇H₈⁸¹BrN₂ ([M+H]⁺): 200.9901

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The simplest and most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).[11]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to specific molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H stretchSecondary amine (dihydro-pyrrole)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₂)
~1600, ~1470C=C and C=N stretchAromatic ring (pyridine)
~1250C-N stretchAromatic/aliphatic amine
850 - 750C-H bendAromatic C-H out-of-plane bending
600 - 500C-Br stretchAryl bromide

Integrated Spectroscopic Analysis Workflow

The logical flow of analysis ensures a comprehensive and validated structural assignment. Each technique provides a piece of the puzzle, and together they confirm the structure of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

cluster_start Initial Analysis cluster_ms Molecular Formula & Weight cluster_ir Functional Groups cluster_nmr Structural Framework cluster_final Final Confirmation Sample Sample of 4-bromo-7-azaindoline MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS_Data Data: Molecular Ion Cluster (M+, M+2 at ~1:1 ratio) Confirms: C₇H₇BrN₂ MS->MS_Data Structure Validated Structure of 4-bromo-2,3-dihydro-1H- pyrrolo[2,3-b]pyridine MS_Data->Structure IR_Data Data: N-H, Ar-H, Alk-H, C=N, C-Br stretches Confirms: Key functional groups IR->IR_Data IR_Data->Structure H_NMR ¹H NMR Data: Chemical shifts, integrations, coupling Confirms: Proton count and connectivity NMR->H_NMR C_NMR ¹³C NMR Data: Chemical shifts Confirms: Carbon count and environment NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

The structural elucidation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. Mass spectrometry confirms the molecular formula and unambiguously identifies the presence of a single bromine atom through its characteristic isotopic pattern. Finally, IR spectroscopy verifies the presence of key functional groups. This collective data provides a unique spectroscopic fingerprint, enabling researchers to confidently identify this compound, assess its purity, and utilize it as a well-characterized building block for the synthesis of novel chemical entities in drug discovery and materials science.

References

A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2016). MDPI.
  • Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • Direct enolization chemistry of 7-azaindoline amides: A case study of bis(tetrahydrophosphole)-type ligands. (2018).
  • Preparation method of 5-bromo-7-azaindole. (2019).
  • 13C-NMR. (n.d.).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002).
  • ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Modgraph.
  • Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. (2014).
  • Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (2011).

Sources

13C NMR analysis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Professionals in these fields will find a synthesis of theoretical principles, predictive analysis, and field-proven experimental protocols. The guide emphasizes a self-validating approach, integrating one-dimensional ¹³C NMR with advanced two-dimensional techniques like HSQC and HMBC to ensure unambiguous structural confirmation. We address the nuances of spectral interpretation for this specific molecule, including the predictable electronic effects of the bromine substituent and the fused bicyclic system. The protocols provided are designed for immediate application, enabling researchers to achieve high-quality, reproducible results.

Introduction: The Significance of the 7-Azaindoline Scaffold

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, systematically known as 4-bromo-7-azaindoline, is a pivotal structural motif in modern drug discovery. Its parent structure, 7-azaindole, is found in compounds developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The dihydro version, or azaindoline, provides a three-dimensional structure that can offer improved binding affinity and pharmacokinetic properties compared to its planar aromatic counterpart. The bromine atom at the C4 position serves not only as a tool for modulating electronic properties but also as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for confirming the identity and purity of novel compounds like 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[3] This guide explains the causality behind spectral features and provides a robust workflow for confident analysis.

cluster_mol 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine C7a C7a C7 C7 C7a->C7 N1 N1-H C7->N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C3a->C7a C4 C4 C3a->C4 Br Br C4->Br C5 C5 C4->C5 C6 C6 C5->C6 C6->C7 N_pyridine N G prep Sample Preparation nmr_1d 1D ¹³C{¹H} NMR (Proton Decoupled) prep->nmr_1d Acquire Spectrum dept DEPT-135 / DEPT-90 nmr_1d->dept Determine CHn Multiplicity nmr_2d 2D NMR Experiments dept->nmr_2d Plan Confirmatory Scans hsqc HSQC nmr_2d->hsqc Correlate ¹³C to directly attached ¹H hmbc HMBC nmr_2d->hmbc Correlate ¹³C to ¹H over 2-3 bonds assign Final Assignment & Data Reporting hsqc->assign hmbc->assign

Caption: A robust workflow for unambiguous spectral assignment.

Detailed Protocol: Sample Preparation & 1D ¹³C NMR Acquisition

Rationale: Proper sample preparation is critical for acquiring a high-quality spectrum. The choice of solvent determines solubility and can influence chemical shifts. A sufficient concentration and number of scans are required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15-25 mg of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent starting choice for polar heterocyclic compounds. Chloroform-d (CDCl₃) is an alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube until the sample is completely dissolved. A brief sonication may assist if necessary.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C probe.

  • Acquisition of Standard Proton-Decoupled Spectrum (¹³C{¹H}):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). A 30° pulse angle is chosen to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

    • Acquisition Time: Set to at least 1.0-1.5 seconds for good resolution.

    • Relaxation Delay (d1): Set to 2.0 seconds. This allows for adequate relaxation of most carbon nuclei.

    • Number of Scans (ns): Start with 1024 scans. Increase this number if the signal-to-noise ratio is low, particularly for the quaternary carbons.

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

Advanced Techniques for Unambiguous Assignment

While a 1D ¹³C spectrum provides the number of unique carbons and their chemical shifts, it does not inherently confirm which peak corresponds to which carbon. For this, we use spectral editing and 2D correlation techniques.

DEPT-135 and DEPT-90: Determining Carbon Multiplicity

Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number of protons attached to each carbon. This is a critical step in distinguishing between C, CH, CH₂, and CH₃ groups.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary (C) carbons are not observed.

  • DEPT-90: Only CH signals are observed.

Expected Results for the Target Molecule:

  • DEPT-135: Positive peaks for C5-H and C6-H. Negative peaks for C2-H₂ and C3-H₂.

  • DEPT-90: Positive peaks for C5-H and C6-H only.

  • No Signal: C3a, C4, and C7a will be absent in both DEPT spectra.

This information allows for the definitive assignment of the aliphatic signals (C2 and C3) and the protonated aromatic carbons (C5 and C6).

2D NMR: HSQC and HMBC for Definitive Correlation

Rationale: Two-dimensional NMR links the ¹³C signals to the ¹H signals, providing an unambiguous map of the molecule's connectivity. A ¹H NMR spectrum must be acquired and assigned first.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment shows a correlation peak between a carbon and the proton(s) directly attached to it (¹J-coupling). This is the most reliable way to link a carbon to its specific proton.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between a carbon and protons that are two or three bonds away (²J and ³J-coupling). It is exceptionally powerful for assigning quaternary carbons by observing their correlations to nearby protons.

Table 2: Expected Key HMBC Correlations for Quaternary Carbon Assignment

Quaternary Carbon Correlates to Protons at... Rationale (Number of Bonds)
C3a C2-H₂, C3-H₂, C5-H 2- and 3-bond correlations within the fused ring system.
C4 C3-H₂, C5-H, C6-H 2- and 3-bond correlations across the pyridine ring.

| C7a | C2-H₂, C5-H, C6-H | 2- and 3-bond correlations across the bicyclic core. |

cluster_mol Key HMBC Correlations C4 C4 (Quat) C7a C7a (Quat) H5 H5 H5->C4 ²J H5->C7a ³J H6 H6 H6->C4 ³J H6->C7a ²J H2 H2 H2->C7a ³J

Caption: Visualizing long-range C-H correlations for assigning C4 and C7a.

By systematically analyzing the 1D, DEPT, HSQC, and HMBC spectra, every carbon in 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be assigned with an exceptionally high degree of confidence. This self-validating system of interlocking data is the hallmark of rigorous scientific practice.

Conclusion

The ¹³C NMR analysis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a clear demonstration of modern structural elucidation techniques. While a standard proton-decoupled spectrum provides the initial data, true scientific integrity is achieved by employing a logical workflow that includes spectral editing (DEPT) and multi-bond correlation (HMBC) experiments. This guide provides the theoretical foundation, predictive insights, and a detailed, actionable protocol for researchers. By understanding the causality behind the experimental choices and leveraging advanced NMR methods, scientists in drug development and organic synthesis can ensure the structural fidelity of their compounds, paving the way for successful downstream research.

References

  • nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 22, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 22, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 22, 2026, from [Link]

  • Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved January 22, 2026, from [Link]

  • Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Retrieved January 22, 2026, from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 22, 2026, from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Retrieved January 22, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 22, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved January 22, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved January 22, 2026, from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 22, 2026, from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. Retrieved January 22, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. (2025). Retrieved January 22, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved January 22, 2026, from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 22, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 22, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved January 22, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Mass Spectrometry of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide profound structural insights from minimal sample quantities. This guide is dedicated to a detailed exploration of the mass spectrometric behavior of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its ionization and fragmentation characteristics, thereby empowering more rapid and confident structural confirmation in their discovery and development workflows. As a Senior Application Scientist, the forthcoming discussion is rooted not only in established chemical principles but also in field-proven insights to navigate the complexities of mass spectral interpretation.

Molecular Structure and Isotopic Signature: The Foundational Blueprint

Before delving into the intricacies of fragmentation, it is paramount to establish the fundamental characteristics of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Formula C₇H₇BrN₂ChemScene
Molecular Weight 199.05 g/mol ChemScene
Monoisotopic Mass 197.9847 uCalculated

A pivotal feature in the mass spectrum of this compound is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This natural isotopic distribution gives rise to a characteristic "doublet" for the molecular ion peak (M⁺˙) and any bromine-containing fragment ions. These peaks, separated by 2 m/z units (M⁺˙ and [M+2]⁺˙), will appear in a roughly 1:1 intensity ratio, providing an immediate and unmistakable indicator for the presence of a single bromine atom in the molecule.

Ionization Methodologies: A Deliberate Choice for Optimal Analysis

The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of any compound. For 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes EI-MS particularly valuable for structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe. For a compound with the volatility of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, GC-MS is a suitable approach.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion leads to bond cleavages, generating a series of fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This makes ESI-MS an excellent choice for unequivocally determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source through a fine capillary at a high potential. The resulting charged droplets evaporate, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

  • Precursor Ion Selection: In the first stage of the mass spectrometer, the protonated molecule of interest is selected.

  • Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell containing an inert gas (e.g., argon, nitrogen). Collisions with the gas molecules impart energy to the ion, causing it to fragment.

  • Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.

Predicted Fragmentation Pathways: A Mechanistic Dissection

The fragmentation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is anticipated to be a composite of pathways originating from the saturated dihydropyrrole ring and the bromo-substituted pyridine ring. The following sections delineate the most probable fragmentation mechanisms under EI conditions.

The Dihydropyrrole Ring: A Hub of Initial Fissions

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindoline, is analogous to indoline (2,3-dihydro-1H-indole). The saturated five-membered ring is expected to be a primary site of initial fragmentation.

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, this would involve the cleavage of the C2-C3 bond.

  • Retro-Diels-Alder (RDA) Type Fragmentation: The 2,3-dihydro-pyrrole ring fused to the pyridine ring forms a system analogous to a substituted cyclohexene. Such structures are known to undergo a retro-Diels-Alder (RDA) reaction in the mass spectrometer. This would involve the cleavage of the C2-C3 and N1-C7a bonds, resulting in the loss of ethene (C₂H₄, 28 Da).

The Bromo-Pyridine Ring: Halogen-Driven Fragmentations

The presence of the bromine atom on the pyridine ring introduces characteristic fragmentation pathways.

  • Loss of Bromine Radical: A facile fragmentation is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This would lead to a prominent ion at m/z 118.

  • Loss of HBr: The elimination of a molecule of hydrogen bromide (H⁷⁹Br or H⁸¹Br) is another common pathway for bromo-substituted compounds. This would result in an ion at m/z 117.

A Consolidated Fragmentation Scheme

The interplay of these fragmentation pathways is expected to produce a rich and informative mass spectrum. The following diagram illustrates the predicted major fragmentation pathways for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine under electron ionization.

G M [C₇H₇BrN₂]⁺˙ m/z 198/200 M_minus_H [C₇H₆BrN₂]⁺ m/z 197/199 M->M_minus_H - H• M_minus_Br [C₇H₇N₂]⁺ m/z 119 M->M_minus_Br - Br• M_minus_HBr [C₇H₆N₂]⁺˙ m/z 118 M->M_minus_HBr - HBr M_minus_C2H4 [C₅H₃BrN₂]⁺˙ m/z 170/172 (RDA) M->M_minus_C2H4 - C₂H₄ M_minus_Br_minus_HCN [C₆H₆N]⁺ m/z 92 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_C2H4_minus_Br [C₅H₃N₂]⁺ m/z 91 M_minus_C2H4->M_minus_C2H4_minus_Br - Br• M_minus_C2H4_minus_HCN [C₄H₂BrN]⁺˙ m/z 143/145 M_minus_C2H4->M_minus_C2H4_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathways of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
198/200[C₇H₇BrN₂]⁺˙Molecular Ion (M⁺˙)
197/199[C₇H₆BrN₂]⁺Loss of a hydrogen radical ([M-H]⁺)
170/172[C₅H₃BrN₂]⁺˙Retro-Diels-Alder (RDA) fragmentation with loss of ethene ([M-C₂H₄]⁺˙)
143/145[C₄H₂BrN]⁺˙Loss of HCN from the RDA product
119[C₇H₇N₂]⁺Loss of a bromine radical ([M-Br]⁺)
118[C₇H₆N₂]⁺˙Loss of HBr ([M-HBr]⁺˙)
92[C₆H₆N]⁺Loss of HCN from the [M-Br]⁺ ion
91[C₅H₃N₂]⁺Loss of a bromine radical from the RDA product

Trustworthiness and Self-Validating Systems: Cross-Verification of Fragmentation

The proposed fragmentation pathways are not merely theoretical constructs but are based on established principles of mass spectrometry and supported by data from analogous structures. The trustworthiness of this guide is anchored in a self-validating approach:

  • Isotopic Pattern Consistency: The presence of the characteristic 1:1 doublet for all bromine-containing fragments serves as a constant internal validation. Any proposed fragment that retains the bromine atom must exhibit this pattern.

  • Logical Neutral Losses: The proposed neutral losses (H•, Br•, HBr, C₂H₄, HCN) are all common and chemically plausible fragmentation products for this class of compounds.

  • Comparison with Analogs: The predicted fragmentation of the dihydropyrrole ring is consistent with the known behavior of saturated N-heterocycles, while the fragmentation of the pyridine ring aligns with that of other halogenated pyridines.

Conclusion: A Roadmap for Structural Confirmation

This in-depth technical guide provides a robust framework for understanding and interpreting the mass spectrum of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. By leveraging a combination of foundational knowledge, carefully selected ionization techniques, and a mechanistically sound prediction of fragmentation pathways, researchers can confidently identify and characterize this important heterocyclic scaffold. The principles and protocols outlined herein are designed to be not just a static reference but a dynamic tool to be applied and adapted in the fast-paced environment of modern drug discovery and development.

References

  • Herbert, R. B., & Holliman, F. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 2, 253-257. [Link]

  • Maccoll, A. (1982). The retro-Diels-Alder reaction in mass spectrometry. Organic Mass Spectrometry, 17(1), 1-10. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

An In-Depth Technical Guide to the Stability of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a dihydropyrrole ring fused to a brominated pyridine ring, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. As with any research chemical, a thorough understanding of its stability is paramount to ensure the integrity of experimental results, develop robust analytical methods, and establish appropriate handling and storage protocols. This guide provides a comprehensive technical overview of the predicted stability of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, drawing upon the known reactivity of its constituent moieties and related structures to offer field-proven insights for researchers.

Chemical Structure and Predicted Reactivity

The stability of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is intrinsically linked to its bicyclic structure, which features two distinct yet electronically connected ring systems: a 2,3-dihydropyrrole (an indoline analog) and a 4-bromopyridine.

  • The 2,3-Dihydropyrrole Moiety: This non-aromatic, five-membered nitrogen-containing ring is the more reactive component of the molecule. The presence of a secondary amine and benzylic-like C-H bonds makes this part of the molecule susceptible to oxidation. The driving force for this reactivity is the thermodynamic favorability of forming the aromatic 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system.

  • The 4-Bromopyridine Moiety: The pyridine ring is an electron-deficient aromatic system, which generally confers a high degree of stability. However, the carbon-bromine (C-Br) bond represents a potential site of reactivity, particularly under photolytic or high-temperature conditions. The bromine atom also influences the electron density of the pyridine ring, which can affect its overall reactivity.

Potential Degradation Pathways

Based on the chemical principles governing its structural components, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is susceptible to degradation under several conditions. Forced degradation studies are essential to fully elucidate these pathways and identify the resulting degradants.[1][2]

Oxidative Degradation

The most probable degradation pathway for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is oxidation of the dihydropyrrole ring to yield its aromatic counterpart, 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). This process, a dehydrogenation, can be facilitated by atmospheric oxygen, particularly in the presence of light, metal ions, or other oxidizing agents.[3] The mechanism likely involves the formation of radical intermediates at the benzylic-like positions of the dihydropyrrole ring.

Predicted Major Degradation Product:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine

Oxidative Degradation 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-bromo-1H-pyrrolo[2,3-b]pyridine 4-bromo-1H-pyrrolo[2,3-b]pyridine 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine->4-bromo-1H-pyrrolo[2,3-b]pyridine [O] (e.g., air, H₂O₂)

Caption: Oxidative degradation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Photolytic Degradation

Exposure to ultraviolet (UV) or even high-intensity visible light can induce degradation. The primary photolytic pathway is expected to be the homolytic cleavage of the C-Br bond, generating a pyridyl radical and a bromine radical. This can lead to the formation of the debrominated compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, or other radical-mediated side products. The energy from light can also accelerate the oxidative degradation pathway. Halogenated organic compounds are known to undergo photodegradation, with the main mechanism often being dehalogenation.[4]

Predicted Major Degradation Products:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Other radical-derived species

Photolytic Degradation 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine->2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (-Br radical) Forced Degradation Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) Analysis Analysis by Stability- Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid & Solution, 60°C) Thermal->Analysis Photolytic Photolytic (UV/Vis light, ICH Q1B) Photolytic->Analysis Stock API Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photolytic

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C). After the desired time, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid at the end of the time course.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature and protected from light, monitoring over time.

  • Thermal Degradation:

    • In Solution: Place a solution of the compound in a sealed vial in an oven at a controlled temperature (e.g., 60°C).

    • Solid State: Place a small amount of the solid compound in an open or loosely capped vial in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis

Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice. The method should be capable of separating the parent compound from all significant degradation products.

  • Method Development: A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and all degradation products, which can aid in their identification.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no co-eluting degradants are present.

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their structural elucidation.

Conclusion

While 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a valuable tool in chemical research, its stability cannot be taken for granted. The dihydropyrrole moiety is predisposed to oxidative degradation to form the more stable aromatic 7-azaindole system. Additionally, the carbon-bromine bond on the pyridine ring is a potential site for photolytic and thermal degradation. Based on these predictions, it is imperative that the compound is stored under an inert atmosphere, protected from light, and kept at low temperatures. For researchers utilizing this compound, conducting forced degradation studies is a critical step in developing robust and reliable experimental and analytical protocols. The methodologies outlined in this guide provide a framework for understanding and managing the stability of this important heterocyclic building block.

References

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • G. Guillaumet, et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 475-497.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13245-13252.
  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, T., et al. (2018). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Recent advances in the synthesis of 2,3-dihydropyrroles. (2021). Organic & Biomolecular Chemistry, 19(3), 468-484.
  • Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(8), 3020-3025.
  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2315-2322.
  • Coury, A. J. (1980). Side Reactions of Pyridine-Halogen Complexes. Journal of The Electrochemical Society, 127(10), 2161-2165.
  • Erdem, C. U., et al. (2023). Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation.
  • Bak, F., & Widdel, F. (1986). Anaerobic degradation of phenol and phenol derivatives by Desulfobacterium phenolicum sp. nov. Archives of Microbiology, 146(2), 177-180.
  • Li, T., & Young, L. Y. (2013). Indole degradation by three phylogenetically different nitrate-reducing bacteria. FEMS Microbiology Letters, 347(2), 120-127.
  • Kwiecień, A., et al. (2013). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 18(9), 10449-10471.
  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 29-41.
  • Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 6(15), 2485-2487.
  • A Review of Thermal Decomposition Product Testing of Halocarbon Fire Suppression Agents. (n.d.). Retrieved from [Link]

  • Coe, S. (2022, November 16). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Photocatalytic activity of layered MoS2 in the reductive degradation of bromophenol blue. (2022). RSC Advances, 12(35), 22933-22942.
  • Khurana, L., et al. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(5), 532-537.
  • Costin Nenițescu. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ellis, D. A., et al. (2002). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine. Organic Chemistry Frontiers, 9(9), 2541-2548.
  • Liu, X., et al. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines.
  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (2022).
  • Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investig
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2019). Chemical Science, 10(4), 1063-1069.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Damha, M. J., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 460-475.
  • Forced Degradation Studies for Biopharmaceuticals. (2013).
  • Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. (2013).
  • B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma. Retrieved from [Link]

  • Pyrrole-2,3-dicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sun, B., et al. (2018). Direct enolization chemistry of 7-azaindoline amides: A case study of bis(tetrahydrophosphole)-type ligands. Tetrahedron, 74(38), 5435-5440.
  • Sharma, R., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-145.
  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. (2020). Physical Chemistry Chemical Physics, 22(36), 20563-20573.
  • Development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen. (2012). Journal of Chemical and Pharmaceutical Sciences, 5(4), 215-218.

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and detailed experimental protocols necessary to conduct a thorough solubility assessment. The document emphasizes the causality behind experimental choices and provides a self-validating system for solubility determination, grounded in authoritative scientific principles.

Introduction and Physicochemical Profile

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolopyridine, is a key scaffold in numerous biologically active molecules. The introduction of a bromine atom and the dihydro-pyrrolo modification significantly influence its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and bioavailability.

A fundamental understanding of the molecule's properties is the first step in predicting its solubility behavior.

PropertyValueSource
IUPAC Name 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-
CAS Number 1393534-35-4[1][2]
Molecular Formula C₇H₇BrN₂[1]
Molecular Weight 199.05 g/mol [1][2]
Calculated LogP 1.8121[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

The calculated LogP of 1.8121 suggests that the compound is moderately lipophilic, which provides an initial indication that it will favor solubility in organic solvents over water.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, we must consider the interplay of several structural features:

  • The Pyrrolopyridine Core: This bicyclic system has both a hydrogen bond donor (the N-H group of the pyrrole) and hydrogen bond acceptors (the nitrogen atoms). This allows for interactions with both protic and aprotic polar solvents.

  • The Bromo Substituent: The bromine atom adds to the molecular weight and size, and its polarizability can lead to dipole-dipole and London dispersion forces. The presence of a halogen can influence solubility in halogenated solvents.

  • The Dihydro-Pyrrolo Moiety: The saturated portion of the pyrrole ring reduces the overall aromaticity of the core compared to its unsaturated analog, which can slightly alter its interactions with aromatic solvents.

The dissolution process can be visualized as a three-step energy cycle. A successful dissolution requires the overall energy change to be favorable.

cluster_0 Solute Lattice cluster_1 Solvent cluster_2 Solution Solute-Solute Solute-Solute Interactions Solute-Solvent Solute-Solvent Interactions Solute-Solute->Solute-Solvent Overcome Lattice Energy (Endothermic) Solvent-Solvent Solvent-Solvent Interactions Solvent-Solvent->Solute-Solvent Create Solvent Cavity (Endothermic) Solvation\n(Exothermic) Solvation (Exothermic) Solute-Solvent->Solvation\n(Exothermic) Solvation Energy (Exothermic) cluster_workflow Equilibrium Solubility Determination Workflow A 1. Prepare Saturated Solution (Add excess solid to solvent) B 2. Equilibrate (Shake at constant temperature) A->B C 3. Phase Separation (Centrifuge to pellet excess solid) B->C D 4. Sample and Dilute (Aliquot supernatant and dilute) C->D E 5. Quantify (Analyze by HPLC/UV-Vis) D->E F 6. Calculate Solubility (Concentration x Dilution Factor) E->F

Caption: Step-by-step workflow for equilibrium solubility measurement.

Detailed Step-by-Step Procedure
  • Preparation: Accurately weigh a known amount of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (e.g., 10 mg) into a glass vial.

  • Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Shake for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

This protocol should be repeated at least in triplicate for each solvent to ensure reproducibility.

Advanced Topics: Predictive Models for Solubility

For high-throughput screening and in silico drug design, several computational models can predict solubility:

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build a statistical relationship with experimentally determined solubility data. [3]* Abraham Solvation Model: This is a linear free energy relationship model that can predict solubility based on solute descriptors and solvent parameters. [4]* Molecular Dynamics (MD) Simulations: These simulations model the interactions between the solute and solvent molecules at an atomic level to predict solubility. [5] While these methods are powerful, they require specialized software and expertise and should always be validated with experimental data.

Safety and Handling

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and many organic solvents pose potential health risks. Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. [6][7]* Ventilation: Handle the compound and volatile organic solvents in a well-ventilated fume hood. [6]* Hazard Identification: Based on available data for this and similar compounds, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may be harmful if swallowed and may cause skin irritation or allergic reactions. [2]Avoid inhalation of dust and contact with skin and eyes. [7]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. [2][6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can confidently generate the solubility data required for their specific applications. The provided framework ensures that the process is scientifically sound, reproducible, and conducted with the necessary safety precautions.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • National Center for Biotechnology Information. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ResearchGate. A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. [Link]

  • C.C.S. University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

  • ACS Publications. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

Sources

discovery of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its saturated counterpart, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), represent privileged scaffolds in modern medicinal chemistry. Their role as bioisosteres of indoles and purines has cemented their importance in the development of novel therapeutics.[1][2] This guide provides a detailed technical overview of the synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a highly versatile intermediate. The strategic placement of the bromine atom at the C4-position serves as a linchpin for extensive molecular elaboration through cross-coupling chemistry, enabling broad structure-activity relationship (SAR) studies. We will explore the causal logic behind the primary synthetic pathway, provide detailed experimental protocols, and discuss the application of this core in drug discovery programs targeting diseases such as cancer and immunological disorders.[2]

The Strategic Importance of the 7-Azaindoline Scaffold

The 7-azaindole framework is a key component in several FDA-approved drugs. The introduction of a nitrogen atom into the indole's benzene ring can modulate physicochemical properties like solubility and bioavailability, often leading to improved pharmacological profiles.[1] The reduced 7-azaindoline core maintains these advantages while providing a three-dimensional structure that can offer different binding interactions compared to its aromatic precursor.

The true synthetic power of the title compound, however, lies in the 4-bromo substituent. This halogen atom is not merely a placeholder but an exceptionally versatile functional handle. It renders the scaffold amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise and controlled introduction of diverse aryl, alkyl, and amino groups.[3][4][5] This capability is paramount for medicinal chemists seeking to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Pathway: A Stepwise Rationale

The most prevalent and logical approach to synthesizing 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine begins with the commercially available 7-azaindole. The synthesis is a three-stage process: N-oxidation, regioselective bromination, and subsequent reduction of the pyrrole ring.

Stage 1: N-Oxidation of 7-Azaindole

The direct electrophilic halogenation of the 7-azaindole pyridine ring is challenging due to the ring's electron-deficient nature. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide.

  • Causality: This oxidation serves a critical electronic purpose. The N-oxide group is strongly electron-donating through resonance, which significantly increases the electron density of the pyridine ring, particularly at the C4 and C6 positions. This electronic activation makes the ring susceptible to electrophilic attack, which is the key to the subsequent bromination step.[3] A common and effective oxidizing agent for this transformation is hydrogen peroxide.[2]

Stage 2: Regioselective Bromination

With the activated N-oxide intermediate in hand, bromination can proceed. The reaction typically employs a phosphorus oxyhalide or a similar reagent system.

  • Mechanism Insight: The N-oxide first reacts with a reagent like phosphorus oxybromide (POBr₃) or a combination of methanesulfonic anhydride and a bromide salt.[2][6] This forms a reactive intermediate that facilitates the delivery of an electrophilic bromine equivalent ("Br+") to the activated C4 position. The reaction's regioselectivity is dictated by the electronic activation provided by the N-oxide. Following the addition of bromine, the N-oxide is concomitantly reduced back to the pyridine, yielding 4-bromo-7-azaindole.

Stage 3: Selective Reduction to 7-Azaindoline

The final step is the reduction of the C2-C3 double bond of the pyrrole ring to yield the desired 7-azaindoline core.

  • Experimental Consideration: This transformation requires careful selection of conditions to ensure chemoselectivity. The goal is to reduce the more electron-rich pyrrole ring without affecting the pyridine ring or causing hydrodebromination (loss of the C4-bromo substituent). Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and effective method for this type of reduction.[1][7] The reaction is typically run under a hydrogen atmosphere at a controlled pressure and temperature. The choice of solvent (e.g., ethanol, methanol, or acetic acid) can also influence the reaction's efficiency and selectivity.

Synthetic_Pathway Start 7-Azaindole N_Oxide 7-Azaindole-N-oxide Start->N_Oxide H₂O₂ Bromo_Azaindole 4-Bromo-7-azaindole N_Oxide->Bromo_Azaindole POBr₃ or Ms₂O, TMABr Final_Product 4-Bromo-7-azaindoline Bromo_Azaindole->Final_Product H₂, Pd/C

Caption: Core synthetic workflow for 4-bromo-7-azaindoline.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway to the target compound.[2][6]

Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Part A: 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Setup: To a round-bottom flask charged with 7-azaindole, add tetrahydrofuran (THF) or a similar suitable solvent.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 50% hydrogen peroxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.

Part B: 4-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Setup: Dissolve the crude 1H-pyrrolo[2,3-b]pyridine-7-oxide from the previous step and tetramethylammonium bromide (TMABr, 1.2 eq.) in N,N-dimethylformamide (DMF).

  • Addition: Cool the mixture to 0 °C. Add methanesulfonic anhydride (Ms₂O, 2.0 eq.) in small portions, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[6]

  • Work-up and Purification: Dilute the reaction mixture with water and adjust the pH to ~7 with solid sodium hydroxide. Add more water to induce precipitation. Cool the suspension, collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[6]

PropertyValueSource
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.03 g/mol
AppearanceSolid, crystalline substance
Melting Point178-183 °C
HazardsToxic if swallowed, causes skin and eye irritation

Table 1: Physicochemical Properties of 4-Bromo-7-azaindole Intermediate.

Protocol 2: Synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Setup: In a hydrogenation vessel, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is complete when the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Application in Medicinal Chemistry: A Scaffold for Innovation

The 4-bromo-7-azaindoline core is a launchpad for generating diverse chemical libraries. The C4-bromo position is primed for reactions that build molecular complexity.

Cross_Coupling cluster_0 Cross-Coupling Reactions Core 4-Bromo-7-azaindoline Br Suzuki R-B(OH)₂ (Suzuki) Core:p1->Suzuki Pd Cat. Sonogashira R-C≡CH (Sonogashira) Core:p1->Sonogashira Pd/Cu Cat. Buchwald R₂NH (Buchwald-Hartwig) Core:p1->Buchwald Pd Cat.

Caption: Utility of the 4-bromo group in cross-coupling reactions.

This synthetic flexibility has been leveraged to create potent and selective inhibitors of various biological targets. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity against Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in various cancers.[8] The ability to systematically modify the C4-position allows researchers to probe the binding pocket of target proteins, optimizing interactions to enhance potency and selectivity, as demonstrated in studies on FGFR and Phosphodiesterase 4B (PDE4B) inhibitors.[8][9]

Conclusion

The discovery and development of synthetic routes to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine provide a powerful tool for drug discovery professionals. The strategic pathway, grounded in the fundamental principles of heterocyclic chemistry, transforms a simple starting material into a high-value, versatile intermediate. By understanding the causality behind each synthetic step—from activation via N-oxidation to the final selective reduction—researchers can reliably produce this key building block. Its true value is realized in its subsequent functionalization, which continues to fuel the discovery of next-generation therapeutics for a range of human diseases.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. Available at: [Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. IOPscience. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: [Link]

  • Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. Available at: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindoline Scaffold and the Power of the Suzuki-Miyaura Coupling

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindoline scaffold, is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ability to functionalize this core structure with precision is therefore of paramount importance for the development of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel 4-substituted 7-azaindoline derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, address potential challenges associated with this specific substrate, and provide a comprehensive, step-by-step guide for successful execution in a research setting.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Nitrogen-Rich Heterocycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindoline, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]

A critical challenge when working with nitrogen-containing heterocycles such as 7-azaindoline is the potential for the nitrogen lone pair to coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[2] The choice of a suitable N-protecting group or the use of specific ligands that can mitigate this interaction is therefore crucial for a successful outcome. For the protocol outlined below, we will focus on the N-Boc protected substrate, which serves to reduce the coordinating ability of the nitrogen atom and improve the overall efficiency of the coupling.

Detailed Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of N-Boc-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a representative arylboronic acid.

Reaction Scheme:

Materials and Reagents:
  • N-Boc-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: Anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add N-Boc-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the starting bromide.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature and reaction time will depend on the specific substrates used and should be monitored by an appropriate analytical technique.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-aryl-7-azaindoline derivative.

Data Presentation: A Guide to Reaction Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki coupling of N-Boc-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. These are intended as a starting point, and optimization may be necessary for specific substrates.

ParameterRecommended Range/ValueRationale
Arylboronic Acid 1.2 - 1.5 equivAn excess of the boronic acid is used to drive the reaction to completion.
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)A moderately strong inorganic base is required to facilitate the transmetalation step.[1]
Solvent 1,4-Dioxane/Water (4:1 to 10:1)A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.
Temperature 80 - 100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2 - 24 hoursReaction time is dependent on the reactivity of the specific coupling partners and should be monitored.
Expected Yield 60 - 95%Yields can vary depending on the electronic and steric properties of the arylboronic acid.

Experimental Workflow and Logic

The following diagram illustrates the key stages of the experimental protocol, from setup to purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Bromo-azaindoline - Boronic Acid - Base - Catalyst Setup Combine Reagents in Schlenk Flask Reagents->Setup Solvent Degas Solvents: - Dioxane - Water AddSolvent Add Degassed Solvents Solvent->AddSolvent Inert Evacuate & Backfill with Inert Gas (x3) Setup->Inert Inert->AddSolvent Heat Heat & Stir (80-100 °C) AddSolvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Dilute with EtOAc & Water Cool->Quench Extract Separate & Extract Aqueous Layer Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

    • Insufficient Base: The choice and amount of base are critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be beneficial.

    • Low Temperature: Some sterically hindered or electronically deactivated coupling partners may require higher temperatures or longer reaction times.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction is not properly degassed, leading to the presence of oxygen which can promote this side reaction.[5]

    • Protodeborylation: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures. Using anhydrous solvents and ensuring the base is not excessively strong can help mitigate this.

  • N-H Reactivity (for unprotected substrates): If using the unprotected 7-azaindoline, catalyst inhibition is a significant concern. The use of specialized ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can help to stabilize the palladium catalyst and promote the desired coupling.[6] Additionally, a stronger base may be required to deprotonate the N-H group, which can sometimes have a beneficial effect on the reaction.[7]

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the functionalization of the 4-position of the 7-azaindoline scaffold. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a robust experimental protocol, researchers can efficiently synthesize a diverse range of 4-substituted 7-azaindoline derivatives. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals seeking to leverage this important reaction in their research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Doucet, H. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ChemInform, 43(32).
  • Nájera, C., & Sansano, J. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7644-7654.
  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 133-143.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53.

Sources

Buchwald-Hartwig amination of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Strategic C4-Amination of the 7-Azaindoline Scaffold: A Guide to Palladium-Catalyzed C-N Cross-Coupling

The 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1][2] Its unique electronic properties and three-dimensional structure make it a valuable bioisostere for indole and purine systems.[3] The functionalization of this core, particularly the installation of amino substituents at the C4-position, is a critical step in the synthesis of many pharmaceutical candidates.[4]

Historically, the synthesis of 4-amino-7-azaindoles relied on classical methods such as nucleophilic aromatic substitution (SNAr), which often demand harsh conditions like high temperatures and a large excess of the amine, leading to limited substrate scope and potential side reactions.[5][6] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field.[7][8] This reaction provides a mild, efficient, and broadly applicable method for forming C-N bonds with a wide range of amines.[9]

This document serves as a comprehensive guide to the . We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible transformation. The focus is not merely on the procedural steps but on the causality behind them, empowering researchers to adapt and troubleshoot the methodology for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle.[10][11] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 7-azaindoline substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the cycle.[7][10]

The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, profoundly influencing the efficiency of both the oxidative addition and, most importantly, the reductive elimination step.[7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0  Regeneration Product Ar-NR'R'' (Product) RedElim->Product ArylHalide Ar-Br (4-Bromo-7-azaindoline) ArylHalide->OxAdd Amine R'R''NH (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination of N-Protected 4-Bromo-7-Azaindoline

This protocol describes a general procedure for the coupling of N-benzyl-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with morpholine. The N-benzyl group serves as a robust protecting group, preventing potential side reactions at the pyrrolo nitrogen.

Rationale for Component Selection
  • Substrate: N-protection of the 7-azaindoline is often advantageous. While protocols for unprotected halo-azaindoles exist, they can be inconsistent, and protection often leads to cleaner reactions and higher yields by preventing N-arylation or catalyst inhibition.[5][6][12]

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, reliable Pd(0) source that is activated in situ by the phosphine ligand.

  • Ligand (Xantphos): This bulky, electron-rich bisphosphine ligand possesses a wide bite angle, which is known to facilitate the crucial reductive elimination step, especially for challenging substrates. It is a highly effective ligand for the amination of various heteroaryl halides.[5]

  • Base (Cs₂CO₃): Cesium carbonate is a moderately strong inorganic base. It is often preferred over stronger bases like sodium tert-butoxide for heteroaromatic substrates, as it minimizes side reactions such as hydrodehalogenation or base-mediated degradation of the starting material.[5]

  • Solvent (Dioxane): Anhydrous 1,4-dioxane is a high-boiling point, polar aprotic solvent that effectively dissolves the reactants and catalyst complex, facilitating the reaction at elevated temperatures.

Workflow Diagram

Experimental_Workflow start Start reagents Combine Substrate, Amine, Base, Catalyst, and Ligand in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) (3 cycles) reagents->inert solvent Add Anhydrous Solvent via Syringe inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up: Dilute, Extract, Wash, Dry, and Concentrate cool->workup purify Purify via Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the amination protocol.
Detailed Step-by-Step Protocol

Materials:

  • N-benzyl-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add N-benzyl-4-bromo-7-azaindoline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholino)-substituted 7-azaindoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Substrate Scope

The optimized conditions are applicable to a range of amines, though yields may vary depending on the steric and electronic properties of the coupling partner. The following table provides representative data based on published procedures for the amination of N-protected 4-bromo-7-azaindoles.[5][6]

EntryAmine PartnerProductTypical Yield (%)Notes
1PhenylmethanamineN-benzyl-4-(benzylamino)-...95%Primary amines generally couple with high efficiency.
2MorpholineN-benzyl-4-morpholino-...92%Cyclic secondary amines are excellent substrates.
3AnilineN-benzyl-4-(phenylamino)-...85%Anilines, even with varied electronic properties, couple well.
4D-Alanine methyl esterMethyl (R)-2-((N-benzyl...)-amino)propanoate88%Amino acid esters can be coupled with retention of chirality.[5]
5DiethylamineN-benzyl-4-(diethylamino)-...78%Acyclic secondary amines can provide slightly lower yields.

Troubleshooting Common Issues

  • Low or No Conversion: Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst. Verify the quality and dryness of the solvent and reagents. Consider screening alternative ligands (e.g., RuPhos, DavePhos) or a stronger base (e.g., K₃PO₄), but be mindful of potential side reactions.[4][13]

  • Hydrodehalogenation (Loss of Bromine): This side reaction can be caused by moisture or an overly strong base. Ensure all reagents and solvents are anhydrous. Using a milder base like Cs₂CO₃ or K₃PO₄ is often beneficial.

  • Formation of Dark/Insoluble Palladium Black: This indicates catalyst decomposition. The ligand-to-palladium ratio may need optimization (a slightly higher ratio can sometimes stabilize the catalyst), or the temperature may be too high for the specific catalyst system.

References

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33837–33847. [Link]

  • Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method.
  • St. John-Campbell, S., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 305–316. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Chene, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3358. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2249. [Link]

  • ResearchGate. (2017). 1.2.3 The Buchwald–Hartwig Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrrolo Ring in 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindoline scaffold, represents a cornerstone in modern medicinal chemistry. As a saturated bioisostere of the highly significant 7-azaindole core, it offers unique three-dimensional structural features that are increasingly sought after in drug design to enhance properties such as solubility, metabolic stability, and target engagement.[1][2] The presence of a bromine atom at the 4-position provides a versatile handle for a wide array of cross-coupling reactions, further expanding the accessible chemical space. This guide provides a comprehensive overview of established and adaptable protocols for the functionalization of the pyrrolo ring nitrogen (N-1) of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a critical step in the elaboration of this privileged scaffold for drug discovery programs.

I. Synthesis of the Core Scaffold: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The journey into the functionalization of the 7-azaindoline core begins with its synthesis. A common and efficient route involves the preparation of the aromatic precursor, 4-bromo-7-azaindole, followed by the selective reduction of the pyrrole ring.

Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-bromo-7-azaindole can be achieved from 7-azaindole through an N-oxidation followed by a bromination reaction.

Step-by-Step Procedure:

  • N-Oxidation: 7-azaindole is oxidized to 1H-pyrrolo[2,3-b]pyridine-7-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide.

  • Bromination: The resulting N-oxide is then brominated. A common method involves treating the N-oxide with a brominating agent such as phosphorus oxybromide or a combination of an activating agent and a bromide source.

Protocol 2: Reduction of the Pyrrole Ring

The conversion of the 4-bromo-7-azaindole to the desired 4-bromo-7-azaindoline is most effectively carried out via catalytic hydrogenation. This method selectively reduces the electron-rich pyrrole ring while preserving the pyridine ring and the carbon-bromine bond.

Step-by-Step Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., methanol or ethanol), add 10 mol% of palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

II. N-Functionalization of the Pyrrolo Ring

The secondary amine of the pyrrolidine ring is the primary site for initial functionalization. The following protocols detail common and robust methods for N-arylation, N-alkylation, and N-acylation.

A. N-Arylation: Expanding into Aromatic Space

N-arylation of the 7-azaindoline core can be achieved through either palladium- or copper-catalyzed cross-coupling reactions. The choice of catalyst system can be crucial and often depends on the electronic properties of the coupling partners.

This method is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired aryl halide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as Xantphos (10 mol%).

  • Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous dioxane is added, and the tube is sealed.

  • The reaction mixture is stirred at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

  • Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical as it facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Cesium carbonate is a strong enough base to deprotonate the secondary amine without causing unwanted side reactions.

This method is particularly useful for coupling with arylboronic acids and can often be performed under milder conditions.

Step-by-Step Procedure:

  • To a reaction vial, add 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and copper(II) acetate (Cu(OAc)₂, 20 mol%).

  • A base such as pyridine or triethylamine (2.0 equiv.) is added.

  • The reaction is typically carried out in a solvent like dichloromethane (DCM) or methanol.

  • The mixture is stirred at room temperature and is often open to the air, which can facilitate the re-oxidation of Cu(I) to Cu(II) in the catalytic cycle.

  • The reaction is monitored by TLC, and upon completion (typically 12-24 hours), the mixture is worked up by washing with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

B. N-Alkylation and N-Acylation: Introducing Diverse Substituents

A straightforward and reliable method for introducing alkyl groups onto the pyrrolo nitrogen.

Step-by-Step Procedure:

  • Dissolve 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[3]

  • Add the alkyl halide (1.1-1.5 equiv.) dropwise to the mixture.

  • The reaction is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide, until the starting material is consumed.

  • The reaction mixture is then poured into water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the N-alkylated product, which can be further purified by chromatography if necessary.

This protocol allows for the introduction of an amide functionality, which can act as a key hydrogen bond donor or acceptor in biological systems.

Step-by-Step Procedure:

  • Dissolve 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equiv.) or pyridine (used as both base and solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted, and the organic phase is washed, dried, and concentrated to give the N-acylated product.

III. Data Presentation and Workflow Visualization

The following tables summarize the reaction conditions for the functionalization of the pyrrolo ring.

Table 1: Summary of N-Arylation Conditions

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(OAc)₂ / XantphosAryl HalideCs₂CO₃Dioxane100-11012-24
Cu(OAc)₂Arylboronic AcidPyridineDCMRoom Temp.12-24

Table 2: Summary of N-Alkylation and N-Acylation Conditions

ReactionReagentBaseSolventTemperature (°C)
N-AlkylationAlkyl HalideK₂CO₃DMF25-80
N-AcylationAcyl Chloride/AnhydrideTriethylamineDCM0 to 25
Visual Workflow of Functionalization Strategies

Functionalization_Workflow cluster_start Starting Material Synthesis cluster_n_func N-Functionalization of Pyrrolo Ring cluster_c4_func Subsequent C4-Functionalization 7-Azaindole 7-Azaindole 4-Bromo-7-Azaindole 4-Bromo-7-Azaindole 7-Azaindole->4-Bromo-7-Azaindole N-Oxidation, Bromination 4-Bromo-7-Azaindoline 4-Bromo-7-Azaindoline 4-Bromo-7-Azaindole->4-Bromo-7-Azaindoline Catalytic Hydrogenation (Pd/C, H2) [3] N-Aryl-4-Bromo-7-Azaindoline N-Aryl-4-Bromo-7-Azaindoline 4-Bromo-7-Azaindoline->N-Aryl-4-Bromo-7-Azaindoline Pd or Cu Catalysis N-Alkyl-4-Bromo-7-Azaindoline N-Alkyl-4-Bromo-7-Azaindoline 4-Bromo-7-Azaindoline->N-Alkyl-4-Bromo-7-Azaindoline Alkyl Halide, Base N-Acyl-4-Bromo-7-Azaindoline N-Acyl-4-Bromo-7-Azaindoline 4-Bromo-7-Azaindoline->N-Acyl-4-Bromo-7-Azaindoline Acyl Halide, Base N-Substituted_Product N-Functionalized 4-Bromo-7-Azaindoline C4-Aryl_Product C4-Aryl_Product N-Substituted_Product->C4-Aryl_Product Suzuki Coupling [9] C4-Amino_Product C4-Amino_Product N-Substituted_Product->C4-Amino_Product Buchwald-Hartwig Amination [1]

Caption: Overall workflow for the synthesis and functionalization of the 4-bromo-7-azaindoline scaffold.

IV. Subsequent Functionalization at the 4-Position

A key advantage of the 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is that after N-functionalization of the pyrrolo ring, the bromine atom at the 4-position of the pyridine ring remains available for further elaboration through cross-coupling chemistry. This allows for the late-stage introduction of diverse substituents, a highly valuable strategy in medicinal chemistry.

Protocols for Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) on N-substituted 4-bromo-7-azaindoles have been well-documented and are directly applicable to the N-functionalized 4-bromo-7-azaindoline derivatives.[4][5]

Table 3: Representative Conditions for C4-Functionalization

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraArylboronic Acid/EsterPd(PPh₃)₄ or similar Pd(0)Na₂CO₃ or K₂CO₃Dioxane/Water or Toluene/Ethanol/Water
Buchwald-HartwigAminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane

V. Conclusion

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in this application note provide a robust foundation for the N-functionalization of the pyrrolo ring, a critical first step in the elaboration of this core. The ability to perform subsequent cross-coupling reactions at the 4-position further enhances the utility of these N-functionalized intermediates, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]4]

  • RSC Publishing. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]2]

  • MDPI. (2022). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]1]

  • PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Arylation of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Arylated 7-Azaindoline Scaffold

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, commonly known as a 7-azaindoline, is a privileged heterocyclic scaffold. Its structure is foundational in numerous compounds developed for therapeutic applications, including potent inhibitors for fibroblast growth factor receptors (FGFR) and phosphodiesterase 4B (PDE4B).[1][2] The strategic introduction of an aryl group at the N-1 position of this scaffold dramatically expands its chemical diversity and allows for fine-tuning of its pharmacological properties. This modification can influence binding affinity, selectivity, and pharmacokinetic profiles, making the N-arylation reaction a critical step in medicinal chemistry and drug development programs.[1][2]

This guide provides a detailed technical overview and actionable protocols for the N-arylation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. We will explore the mechanistic underpinnings of the most effective catalytic systems, offer step-by-step experimental procedures, and discuss critical parameters for reaction optimization and success.

Core Concepts: Mechanistic Insights into Catalytic C-N Cross-Coupling

The formation of a C(aryl)-N bond is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The two preeminent methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are the cornerstones of modern N-arylation chemistry.[3][4] Understanding their catalytic cycles is paramount to rational protocol design and troubleshooting.

The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig reaction is a versatile and widely adopted method for C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[4][5] The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. The choice and strength of the base are critical at this stage.[6]

  • Reductive Elimination: The aryl and amido ligands are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [Ar-Pd(II)(NHR₂)(L_n)]+ X- OxAdd->AmineCoord Amine Coordination (+ R₂NH) Amido Ar-Pd(II)(NR₂)L_n AmineCoord->Amido Deprotonation (- HB+ X-) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[3] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with specialized ligands have made it a mild and cost-effective alternative.[7] The mechanism, while still debated in some aspects, generally involves a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway.

Methodology Selection & Optimization

Choosing the appropriate N-arylation protocol depends on several factors, including the nature of the arylating agent, available equipment, cost considerations, and desired scale.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)Key Considerations & Insights
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes.CuI, Cu₂O, Cu(OAc)₂, or Cu-ligand complexes.Palladium systems are generally more active, allowing for lower catalyst loadings. Copper is significantly more economical, especially for large-scale synthesis.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP).[8][9]N,N- or N,O-donors (e.g., phenanthrolines, diamines, amino acids).[10]Ligand choice is critical for catalyst stability and reactivity. Sterically hindered ligands on palladium often accelerate reductive elimination.[11]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).Typically inorganic bases like K₂CO₃, K₃PO₄.The base must be strong enough to deprotonate the azaindoline N-H but compatible with the functional groups on the substrates.
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, DMF).Often higher boiling point solvents like DMF, DMSO, or NMP.Solvent choice affects solubility and reaction temperature. Degassing is crucial for Pd-catalyzed reactions to prevent catalyst oxidation.
Temperature 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave).100 - 180 °C (Conventional).Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13]
Arylating Agent Aryl bromides, chlorides, iodides, and triflates.Primarily aryl iodides and bromides.Palladium catalysts offer broader compatibility with aryl chlorides, which are often cheaper and more readily available.[14]

Application Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol provides a robust and broadly applicable method for coupling various aryl bromides with 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The use of a biarylphosphine ligand like XPhos ensures high catalytic activity.

Buchwald-Hartwig Workflow start Start reagents Combine Azaindoline, Aryl Bromide, Base, Pd Catalyst & Ligand in a Reaction Vessel start->reagents inert Seal Vessel, Evacuate, and Backfill with Inert Gas (N₂ or Ar) (Repeat 3x) reagents->inert solvent Add Degassed Anhydrous Solvent (e.g., Toluene) inert->solvent reaction Heat and Stir Reaction (e.g., 100-110 °C) Monitor by TLC/LC-MS solvent->reaction quench Cool to RT Quench with Water or Sat. NH₄Cl reaction->quench workup Extract with Organic Solvent (e.g., EtOAc) Wash, Dry, Concentrate quench->workup purify Purify by Flash Column Chromatography workup->purify analyze Characterize Product (¹H NMR, ¹³C NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for Pd-catalyzed N-arylation.

Materials & Reagents:
  • 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl bromide (1.1 - 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 - 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene

  • Microwave reaction vial or Schlenk tube

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:
  • Vessel Preparation: To a dry microwave reaction vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, the corresponding aryl bromide, NaOtBu, Pd(OAc)₂, and XPhos.

  • Establish Inert Atmosphere: Seal the vessel. Carefully evacuate the atmosphere inside and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous, degassed toluene to the vessel to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction:

    • Conventional Heating: Place the vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 4-24 hours.

    • Microwave Heating: Place the vessel in a microwave reactor and heat to 120-140 °C for 20-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated product.[15]

Application Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol offers a more economical alternative to palladium-based methods, particularly effective with aryl iodides. It is often performed under ligand-free conditions, simplifying the reaction setup.

Materials & Reagents:
  • 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl iodide (1.2 - 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 - 0.2 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction tube

Step-by-Step Procedure:
  • Vessel Preparation: To a dry reaction tube, add 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, the aryl iodide, CuI, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF or DMSO to the tube.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-150 °C. Stir the mixture vigorously for 12-48 hours.

  • Monitoring: Periodically and carefully cool the reaction and check its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water to remove the high-boiling point solvent (DMF/DMSO), followed by a wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography as described in Protocol 1.

Safety & Handling Precautions

  • Palladium Catalysts: Solid palladium catalysts, especially when finely divided on carbon, can be pyrophoric and may ignite upon exposure to air, particularly when dry.[16] Handle in an inert atmosphere where possible. Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[17][18]

  • Reagents: Organobromides and aryl halides can be irritants and toxic. Strong bases like NaOtBu are corrosive. Handle all chemicals in a well-ventilated fume hood.

  • Pressurized Reactions: Microwave synthesis and reactions in sealed tubes generate internal pressure. Use appropriate safety shields and ensure vessels are not filled more than two-thirds of their volume.

Conclusion

The N-arylation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a versatile and powerful transformation for generating libraries of pharmaceutically relevant compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions provide effective pathways to the desired products.[3] The choice of methodology can be tailored based on substrate scope, cost, and available equipment. Careful execution, particularly with respect to maintaining an inert atmosphere for palladium catalysis, is key to achieving high yields and reproducible results.

References

  • Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis, 795-799. [Link]

  • Surin, J., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1335-1340. [Link]

  • Colletto, C., et al. (2017). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 19(17), 4732-4735. [Link]

  • Daugulis, O., et al. (2005). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 70(23), 9245-9252. [Link]

  • Kumar, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12248-12260. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Kumar, D., et al. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega, 3(10), 14353-14362. [Link]

  • Unknown Author. (2025). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Journal of Namibian Studies. [Link]

  • Chtita, S., et al. (2016). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 21(10), 1369. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Carl ROTH. [Link]

  • Kumar, D., et al. (2018). Microwave-Assisted aza-Friedel-Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PubMed. [Link]

  • Wallace, O. B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 67(20), 7129-7132. [Link]

  • Ali, M., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. ChemistrySelect. [Link]

  • Basolo, L., et al. (2011). Solvent‐Free, Microwave‐Assisted N‐Arylation of Indolines by using Low Palladium Catalyst Loadings. ChemSusChem, 4(11), 1637-1642. [Link]

  • Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc, 2017(4), 63-73. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 67(18), 6202-6211. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 126(51), 16215-16223. [Link]

  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 13(12), 3194-3197. [Link]

  • Concellón, C., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51528. [Link]

  • Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(36), 11864-11873. [Link]

  • Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]

  • Keglevich, G., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Catalysts, 11(11), 1386. [Link]

  • ResearchGate. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Kumar, A., et al. (2024). Ullmann-Type N‑, S‑, and O‑Arylation Using a Well-Defined 7‑Azaindole‑N‑oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Kumar, D., et al. (2018). Microwave-Assisted aza-Friedel-Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PubMed. [Link]

  • ResearchGate. (2025). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. [Link]

  • Chen, W., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

  • Gaikwad, S. B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4333. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chen, W., et al. (2020). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 18(33), 6479-6483. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. LibreTexts. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. UCLA. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]

  • Gomaa, M. A.-M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 352(12), e1900209. [Link]

  • ResearchGate. (2025). N-arylation of 1,2,4- and 1,3,4-oxadiazolones under the conditions of activitated aromatic nucleophilic substitution. ResearchGate. [Link]

Sources

Application Note & Protocols: Leveraging 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindoline Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its saturated analog, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), have emerged as privileged scaffolds.[1][2] Their prominence is particularly notable in the design of kinase inhibitors, a class of therapeutics central to oncology and immunology. The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system creates a unique bioisostere that modulates physicochemical properties and enhances biological activity.[3]

The 7-azaindole/azaindoline core serves as an exceptional "hinge-binding" motif. The pyridine nitrogen can form a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. This interaction is a cornerstone of the scaffold's success in achieving high potency.[3][4] Furthermore, modifying the core often improves properties like aqueous solubility and metabolic stability compared to traditional indoles, addressing key challenges in drug development.[3]

This guide focuses on a key intermediate, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine . The bromine atom at the C4-position is not merely a substituent but a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. This allows for the introduction of a diverse array of substituents to probe the solvent-front region of the kinase active site, ultimately leading to the discovery of inhibitors with high potency and selectivity.

Core Synthetic Strategies: Functionalization via Cross-Coupling

The C4-bromo group is readily functionalized using two of the most powerful reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Carbon Scaffolds

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between the 7-azaindoline core and various aryl or heteroaryl moieties. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice, often used directly. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For many standard couplings, the triphenylphosphine (PPh₃) already present in Pd(PPh₃)₄ is sufficient. For more challenging substrates, specialized biaryl phosphine ligands may be required to promote oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact yield and should be screened for optimization.[5][6]

  • Solvent: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is typical, as water is often necessary to dissolve the inorganic base.

Suzuki_Workflow Start 4-Bromo-7-Azaindoline (Starting Material) Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Conditions 1. Add Reagents Reagents Aryl/Heteroaryl Boronic Acid Reagents->Conditions Product 4-Aryl-7-Azaindoline (Kinase Inhibitor Precursor) Conditions->Product 2. Heat (e.g., 90-110 °C) 3. Workup & Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Addition of Coupling Partner: Add the desired aryl or heteroaryl boronic acid or boronate ester (1.1–1.5 equiv).

  • Catalyst and Base: Add the base (e.g., K₂CO₃, 2.0–3.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05–0.10 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1–0.2 M.

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted product.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)5-10 mol % loading is typical.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for heteroaryl boronic acids.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassing the solvent is critical to prevent catalyst degradation.
Temperature 90–110 °CMicrowave heating can significantly reduce reaction times.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for constructing aryl amines, a common motif in kinase inhibitors that often interacts with the DFG motif or other key residues.[7] This reaction couples the 4-bromo-7-azaindoline with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. The ligand accelerates the rate-limiting reductive elimination step and promotes the initial oxidative addition.[7] Second and third-generation ligands like X-Phos , RuPhos , or tBuBrettPhos are highly effective.[8] They are typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium precatalysts incorporating these ligands (e.g., X-Phos Pd G3) offer convenience and high reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Workflow Start 4-Bromo-7-Azaindoline (Starting Material) Conditions Pd Precatalyst (e.g., XPhos Pd G3) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Start->Conditions 1. Add Reagents Reagents Primary or Secondary Amine Reagents->Conditions Product 4-Amino-7-Azaindoline (Kinase Inhibitor Core) Conditions->Product 2. Heat (e.g., 80-110 °C) 3. Workup & Purify FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Activation PLCG PLCγ FGFR->PLCG Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Signal Transduction AKT AKT PI3K->AKT AKT->Proliferation Signal Transduction PLCG->Proliferation Signal Transduction FGF FGF Ligand FGF->FGFR Binds Inhibitor 4-Substituted 7-Azaindoline Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Sources

Application Notes & Protocols: The 4-Bromo-7-Azaindoline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole framework, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinases mimics the binding of the adenine moiety of ATP.[1][3][4] This guide focuses on a specific, synthetically versatile derivative: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindoline). The introduction of a bromine atom at the 4-position provides a crucial synthetic handle for late-stage functionalization via modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile. These notes provide an in-depth look at the strategic applications of this scaffold, complete with detailed, field-proven protocols for its derivatization.

The Strategic Advantage of the 4-Bromo-7-Azaindoline Core

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) core is foundational in numerous kinase inhibitor discovery programs.[3][5] Protein kinases play a central role in regulating a vast array of cellular processes, including cell cycle progression, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2]

The utility of the 7-azaindole scaffold stems from its structural similarity to purines, allowing it to act as an effective ATP-competitive inhibitor.[1] The key to its success is the bidentate hydrogen bonding pattern formed between the pyridine nitrogen (N7) and the pyrrole N-H group with the kinase hinge region.[4]

The strategic placement of a bromine atom at the C4 position unlocks immense potential for lead optimization. This position serves as an ideal vector for diversification, pointing out from the core scaffold into solvent-exposed regions of the ATP-binding pocket. This enables chemists to introduce a variety of substituents to modulate properties such as:

  • Potency and Selectivity: By introducing groups that can form additional interactions with the target kinase.

  • Physicochemical Properties: Modifying solubility, lipophilicity (LogP), and metabolic stability.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Intellectual Property: Creating novel chemical matter.[1]

Below is a diagram illustrating the core scaffold and its key features for kinase binding and synthetic modification.

Caption: Strategic value of the 4-bromo-7-azaindoline scaffold.

Core Synthetic Methodologies: Cross-Coupling Reactions

The bromine atom at C4 is readily functionalized using palladium-catalyzed cross-coupling reactions. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with an organoboron compound (boronic acid or ester).[6] This reaction is fundamental for introducing aryl, heteroaryl, or vinyl groups at the C4 position.

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: The pyridine nitrogen within the scaffold can coordinate to the palladium center, potentially deactivating the catalyst.[6] Therefore, the choice of a bulky, electron-rich phosphine ligand (e.g., from the Buchwald ligand family) is crucial. These ligands promote the oxidative addition and reductive elimination steps while preventing catalyst inhibition.[7]

  • Base and Solvent: A suitable base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step of the catalytic cycle.[6] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, facilitates the dissolution of both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the palladium(0) catalyst.

Suzuki_Workflow start Reaction Setup reagents Combine: - 4-Bromo-7-Azaindoline - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product 4-Aryl-7-Azaindoline Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03–0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure (Self-Validating System):

    • Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-7-azaindoline, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂. The visual confirmation of a moisture-free, oxygen-free environment (e.g., using an indicator) is the first validation checkpoint.

    • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The reaction mixture should be a suspension.

    • Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure complete removal of oxygen. This is a critical step to prevent catalyst degradation.

    • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A successful reaction is validated by the disappearance of the starting bromide (visualized by TLC staining or mass) and the appearance of a new, more nonpolar spot (product).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The separation of clear organic and aqueous layers validates the initial quench and extraction.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. The final validation is obtaining a pure product with a sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR, MS).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[8] This reaction is invaluable for installing primary or secondary amines at the C4 position, which can act as hydrogen bond donors or acceptors, or as points for further derivatization.

Causality Behind Protocol Choices:

  • Base Selection: This reaction requires a strong, non-nucleophilic base.[9] Sodium tert-butoxide (NaOtBu) is commonly used. The base's role is to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[9]

  • Ligand System: As with the Suzuki coupling, sterically hindered and electron-rich ligands are essential. Ligands like XPhos or RuPhos are often employed to promote the challenging reductive elimination step that forms the C-N bond.[10][11]

  • N-H Protection: While methods exist for the amination of unprotected halo-7-azaindoles, the pyrrolic N-H can sometimes interfere.[11] If selectivity issues arise, protection of the N1 position (e.g., with a Boc or SEM group) may be necessary, although modern catalyst systems often render this unnecessary.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Primary or secondary amine (1.1–1.3 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04–0.06 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene or 1,4-dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure (Self-Validating System):

    • Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu. Add the 4-bromo-7-azaindoline.

    • Reagent Addition: Add the degassed solvent, followed by the amine. The integrity of the inert atmosphere is the primary validation checkpoint.

    • Reaction: Seal the vessel and heat to 90–110 °C. The reaction is typically monitored by LC-MS until the starting bromide is consumed. The appearance of the product mass and disappearance of the starting material mass provides in-process validation.

    • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography. Final validation is achieved through comprehensive characterization (NMR, MS, HRMS) confirming the structure and purity of the 4-amino-7-azaindoline product.

Application in Drug Discovery: A Case Study Perspective

The 7-azaindole scaffold is a component of numerous clinical and preclinical kinase inhibitors.[3][5] By functionalizing the C4 position of the 4-bromo-7-azaindoline core, medicinal chemists can systematically probe the structure-activity relationship (SAR) to optimize inhibitor performance.

Table 1: Representative C4-Substitutions and Their Impact on Kinase Inhibition

C4-Substituent (R)Coupling MethodTarget Kinase FamilyRationale / Impact on Activity
3-MethoxyphenylSuzuki-MiyauraFGFR, VEGFRFills a hydrophobic pocket, methoxy group can form H-bonds or improve metabolic stability.
1-Methyl-pyrazol-4-ylSuzuki-MiyauraJAK, AuroraIntroduces a heteroaromatic ring to improve solubility and engage in specific polar interactions.
MorpholineBuchwald-HartwigPI3K, BTKBasic nitrogen can form salt bridges; improves aqueous solubility and ADME properties.
AnilineBuchwald-HartwigBRAF, EGFRProvides a vector for further extension into solvent-exposed regions; N-H can act as H-bond donor.

This table is a generalized representation based on common strategies in kinase inhibitor design.

The derivatization of the 4-bromo-7-azaindoline scaffold allows for the generation of focused libraries of compounds. High-throughput screening of these libraries against panels of kinases can rapidly identify potent and selective inhibitors, accelerating the drug discovery process.

Conclusion

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold for modern medicinal chemistry. Its core 7-azaindole structure provides a validated hinge-binding motif for kinase inhibition, while the C4-bromo substituent serves as a versatile synthetic handle for rapid lead optimization via robust cross-coupling chemistry. The protocols and strategies outlined in this guide provide researchers with a solid foundation for leveraging this powerful building block in the design and synthesis of next-generation targeted therapeutics.

References

  • ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Available from: [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. J Med Chem. 2022. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org Lett. 2001. Available from: [Link]

  • J-STAGE. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. 2010. Available from: [Link]

  • PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • Royal Society of Chemistry. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. Org Biomol Chem. 2021. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

The Strategic Application of 4-Bromo-7-Azaindoline in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindoline Scaffold

In the landscape of contemporary drug discovery, the 7-azaindoline scaffold, a bioisostere of indole and purine systems, has emerged as a "privileged structure."[1] Its unique combination of a hydrogen bond donor (the pyrroline N-H) and a hydrogen bond acceptor (the pyridine nitrogen) allows for specific and potent interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[2] This bidentate hydrogen bonding capability mimics the interaction of the adenine core of ATP, rendering 7-azaindole derivatives highly effective as competitive kinase inhibitors.[2] The strategic introduction of a bromine atom at the 4-position of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, creating 4-bromo-7-azaindoline, provides a versatile chemical handle for further molecular elaboration through modern cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate in the development of targeted therapeutics.

Synthesis of the Core Scaffold: 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 7-azaindoline core can be achieved through various synthetic routes. A common strategy involves the reduction of the corresponding 7-azaindole. A novel one-pot method for the selective synthesis of 7-azaindolines has been developed, reacting 2-fluoro-3-methylpyridine with arylaldehydes in the presence of LiN(SiMe₃)₂.[3] The synthesis of the specific 4-bromo derivative can be approached through the bromination of a suitable 7-azaindoline precursor.

A plausible synthetic route, adapted from known procedures for related heterocycles, is outlined below. The initial step would be the synthesis of the 7-azaindoline core, followed by a regioselective bromination.

Protocol 1: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-Azaindoline)

This protocol is based on the catalytic hydrogenation of 7-azaindole.

Materials:

  • 7-Azaindole

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • To a solution of 7-azaindole in ethanol, add a catalytic amount of Raney Nickel slurry under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield 7-azaindoline.

Protocol 2: Bromination of 7-Azaindoline

Materials:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-Azaindoline)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve 7-azaindoline in an appropriate solvent like DCM or ACN.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in the same solvent.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the consumption of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Application in Kinase Inhibitor Discovery: Case Studies

The 4-bromo-7-azaindoline scaffold serves as a pivotal building block in the synthesis of numerous kinase inhibitors. The bromine atom at the C4 position is strategically positioned for diversification via palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1][6] The 4-position of the azaindole core is often functionalized to interact with specific pockets of the kinase domain.

A representative derivative, compound 4h from a reported series, exhibited potent FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[1][6]

FGFR Signaling Pathway and Inhibition

FGFR_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Proliferation Promotes Inhibitor 4-Aryl-7-Azaindoline (e.g., Compound 4h) Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and its inhibition by a 7-azaindoline derivative.

Case Study 2: Cyclin-Dependent Kinase 8 (CDK8) Inhibitors for Colorectal Cancer

CDK8 is an oncogene implicated in colorectal cancer through its regulation of the β-catenin pathway.[7] The development of selective CDK8 inhibitors is a promising therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create potent CDK8 inhibitors.

CDK8 in Wnt/β-Catenin Signaling and its Inhibition

Wnt_CDK8_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc) TCF_LEF->Target_Genes Activates CDK8 CDK8 CDK8->TCF_LEF Enhances activity Inhibitor 4-Aryl-7-Azaindoline CDK8 Inhibitor Inhibitor->CDK8 Inhibits

Caption: Role of CDK8 in the Wnt/β-catenin pathway and its inhibition.

Case Study 3: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Immunotherapy

HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance anti-tumor immunity.[3][8] Spiro-azaindoline derivatives have been developed as potent and selective HPK1 inhibitors.

HPK1-mediated Negative Regulation of TCR Signaling

HPK1_TCR_Pathway TCR TCR Lck Lck TCR->Lck Antigen Antigen Antigen->TCR Binds ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 ERK ERK LAT_SLP76->ERK HPK1 HPK1 HPK1->LAT_SLP76 Phosphorylates & Inhibits T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation ERK->T_Cell_Activation Inhibitor 4-Substituted-7-Azaindoline HPK1 Inhibitor Inhibitor->HPK1 Inhibits

Caption: HPK1's negative regulatory role in TCR signaling and its therapeutic inhibition.

Key Synthetic Methodologies: Cross-Coupling Reactions

The true utility of 4-bromo-7-azaindoline lies in its amenability to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the C4 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-7-Azaindoline

This protocol describes a general procedure for the coupling of 4-bromo-7-azaindoline with an arylboronic acid. The N-H of the azaindoline may require protection for optimal results, although some conditions tolerate the free N-H.

Materials:

  • 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-7-Azaindoline

This protocol outlines a general procedure for the C-N bond formation between 4-bromo-7-azaindoline and a primary or secondary amine. N-protection of the azaindoline is often crucial for this reaction.[9]

Materials:

  • N-Protected-4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.

  • Add the N-protected 4-bromo-7-azaindoline, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • If necessary, deprotect the azaindole nitrogen using appropriate conditions.

Structure-Activity Relationship (SAR) and Data Summary

The 4-position of the 7-azaindoline scaffold is a key vector for SAR exploration. The nature of the substituent introduced at this position can significantly impact the potency and selectivity of the resulting inhibitor.

Compound IDTarget Kinase4-SubstituentIC₅₀ (nM)Reference
Compound 4h FGFR13,5-dimethoxyphenyl7[1][6]
FGFR29[1][6]
FGFR325[1][6]
FGFR4712[1][6]
Pexidartinib CSF1R5-fluoro-2-((5-methylpyridin-2-yl)methyl)phenyl13
PDE4B Inhibitor 11h PDE4B(3,4-dichlorophenyl)carboxamide110
PI3Kγ Inhibitor 28 PI3KγIsoindolinone derivative40 (cellular)[2]

Conclusion and Future Perspectives

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in modern drug discovery. Its strategic use, particularly in the synthesis of kinase inhibitors, has been demonstrated in numerous successful drug development campaigns. The ability to readily functionalize the 4-position through robust cross-coupling chemistries allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. As our understanding of the kinome and other target families continues to expand, the strategic application of this privileged scaffold is poised to remain a cornerstone of medicinal chemistry efforts for the foreseeable future.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. PMC - NIH. Available at: [Link]

  • Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available at: [Link]

  • Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Zenodo. Available at: [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. Available at: [Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. PMC - NIH. Available at: [Link]

  • FGF19- FGFR4 Signaling in Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • HPK1 is a negative regulator of TCR-induced Erk activation.(a) Flow... ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Available at: [Link]

  • Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets. PubMed Central. Available at: [Link]

  • Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer. MDPI. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available at: [Link]

  • Emerging roles of FGF signaling in hepatocellular carcinoma. Journal of Translational Medicine. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. Available at: [Link]

  • HPK1 Kinase Activity Controls TCR Signaling and IFNg Secretion (A) Time... ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

Sources

experimental procedure for derivatization of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Derivatization of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Protocols and Methodologies

Introduction: The Strategic Importance of the 7-Azaindoline Scaffold

The 7-azaindole framework, and its reduced form 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine), represent privileged structures in modern medicinal chemistry.[1] Functioning as bioisosteres for indole and purine systems, these scaffolds are integral to a multitude of pharmacologically active agents, particularly in the domain of kinase inhibitors where they can mimic the adenine fragment of ATP.[1][2] The starting material, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a versatile building block, offering a reactive handle at the C4-position for introducing molecular diversity.[3] Its derivatization is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics, including inhibitors for fibroblast growth factor receptors (FGFR) and phosphodiesterase 4B (PDE4B).[2][4]

This application note provides detailed, field-proven protocols for the derivatization of the 4-bromo-7-azaindoline core via palladium-catalyzed cross-coupling reactions. We will explore C-N (Buchwald-Hartwig), C-C (Suzuki-Miyaura), and C-O bond-forming reactions, explaining the causality behind experimental choices to ensure reproducibility and success.

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging new bonds at the C4-position of the 7-azaindoline nucleus. These methods offer broad substrate scope, functional group tolerance, and typically proceed with high efficiency and regioselectivity. A critical consideration for many of these reactions is the protection of the pyrrolidine nitrogen (N1), which can prevent catalyst inhibition and unwanted side reactions, leading to significantly improved yields.[5]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide array of 4-amino-7-azaindoline derivatives.[6][7] This reaction couples the aryl bromide with a primary or secondary amine, amide, or related nitrogen nucleophile. Historically, forming these bonds required harsh conditions like SNAr reactions with high temperatures and excess amine.[5][6] The palladium-catalyzed approach offers a milder, more general alternative.

Causality of Experimental Design: The success of this coupling is highly dependent on the synergistic interplay of the palladium precursor, a specialized phosphine ligand, and the base.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd₂(dba)₃ is a source of Pd(0), which directly enters the catalytic cycle, while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Ligand: Xantphos is an exceptionally effective ligand for this transformation.[6] Its wide bite angle and electron-rich nature facilitate the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.

  • Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often the base of choice as it is highly effective and tolerates a wide range of functional groups.[6] Potassium carbonate (K₂CO₃) can also be used, though it may lead to slightly lower yields or require longer reaction times.[8]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred as they effectively dissolve the reactants and catalyst complex without interfering with the reaction.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add N-protected 4-bromo-7-azaindoline, palladium precursor, & ligand to a dry Schlenk tube prep2 Add amine/amide and base prep1->prep2 prep3 Seal, evacuate, and backfill with Inert Gas (Ar/N2) prep2->prep3 react1 Add anhydrous dioxane via syringe prep3->react1 react2 Heat reaction mixture (typically 100 °C) react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 workup1 Cool to RT, dilute with EtOAc, and filter through Celite react3->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry organic layer (Na2SO4/MgSO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by flash column chromatography workup4->workup5

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with an Amine

This protocol describes the coupling of N-protected 4-bromo-7-azaindoline with a primary or secondary amine.

  • Materials:

    • N-protected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

    • Xantphos (0.05 mmol, 5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

    • Schlenk tube or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube, add the N-protected 4-bromo-7-azaindoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Seal the tube with a septum, then evacuate and backfill with an inert gas (repeat three times).

    • Add the amine coupling partner, followed by anhydrous 1,4-dioxane via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[5]

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (mmol)Temp (°C)Time (h)Typical YieldReference
Primary/Secondary AminePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)1002.5 - 388-94%[5][6]
AmidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)1001 - 285-95%[6]
Amino Acid EsterPd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)1001.5 - 282-90%[6]
C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acid and ester coupling partners.[9][10][11] This reaction facilitates the synthesis of 4-aryl or 4-heteroaryl-7-azaindoline derivatives.

Causality of Experimental Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust, commercially available catalyst that is effective for a wide range of Suzuki couplings.[9]

  • Base: An aqueous solution of a mild inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid in the transmetalation step.[9]

  • Solvent System: A two-phase solvent system, such as 1,4-dioxane and water or dimethoxyethane (DME) and water, is commonly employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[11][12]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add N-protected 4-bromo-7-azaindoline, boronic acid, & base to a reaction flask prep2 Add solvent (e.g., Dioxane/Water) prep1->prep2 prep3 Degas the mixture (e.g., bubble Ar for 15 min) prep2->prep3 react1 Add Pd(PPh3)4 catalyst prep3->react1 react2 Heat reaction mixture to reflux (e.g., 90-100 °C) react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 workup1 Cool to RT, dilute with EtOAc react3->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry organic layer (Na2SO4/MgSO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by flash column chromatography workup4->workup5

Caption: General workflow for Suzuki-Miyaura C-C coupling.

Protocol 2: Suzuki-Miyaura C-C Coupling

  • Materials:

    • N-protected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

    • Aryl/heteroaryl boronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Round-bottom flask with reflux condenser, magnetic stirrer, inert gas supply

  • Procedure:

    • In a round-bottom flask, combine the N-protected 4-bromo-7-azaindoline, the boronic acid, and K₂CO₃.

    • Add the 1,4-dioxane and water.

    • Fit the flask with a reflux condenser and degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the degassed mixture.

    • Heat the reaction to reflux (approx. 90-100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalyst (mol%)BaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9070-90%[9]
Pd(dppf)Cl₂ (5)K₂CO₃DMEReflux75-95%[11]
C-O Bond Formation: Aryl Ether Synthesis

The palladium-catalyzed formation of a C-O bond between the 4-bromo-7-azaindoline and a phenol provides access to 4-aryloxy derivatives, another important class of compounds in drug discovery.

Causality of Experimental Design:

  • Catalyst System: The combination of Pd(OAc)₂ and the Xantphos ligand is also highly effective for C-O couplings.[6]

  • Base: For this transformation, potassium carbonate (K₂CO₃) was found to be crucial.[6] Stronger bases like Cs₂CO₃ can sometimes lead to side reactions or decomposition. The base deprotonates the phenol, forming the active phenoxide nucleophile.

Protocol 3: Palladium-Catalyzed C-O Coupling with Phenols

  • Materials:

    • N-protected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

    • Phenol (1.2 mmol)

    • Pd(OAc)₂ (0.05 mmol, 5 mol%)

    • Xantphos (0.10 mmol, 10 mol%)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

    • Schlenk tube or microwave vial, magnetic stirrer, inert gas supply

  • Procedure:

    • To a dry Schlenk tube, add the N-protected 4-bromo-7-azaindoline, Pd(OAc)₂, Xantphos, and K₂CO₃.

    • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

    • Add the phenol, followed by anhydrous 1,4-dioxane via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).

    • Upon completion, cool the reaction to room temperature.

    • Follow the work-up and purification steps as described in Protocol 1.

Coupling PartnerCatalyst System (mol%)Base (mmol)Temp (°C)Time (h)Typical YieldReference
PhenolsPd(OAc)₂ (5) / Xantphos (10)K₂CO₃ (1.5)1003 - 580-92%[6]

Conclusion

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed in this note for C-N, C-C, and C-O bond formation are robust, reproducible, and broadly applicable. By understanding the rationale behind the choice of catalyst, ligand, base, and solvent, researchers can confidently and efficiently generate novel 7-azaindoline derivatives for evaluation in drug discovery and development programs.

References

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1444-1453. [Link]

  • Various Authors. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.
  • Mushtaq, N., et al. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1179-1191. [Link]

  • Ezquerra, J., et al. (1996). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 61(17), 5804-5812. [Link]

  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(21), 5035. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48, 260-281. [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... [Link]

  • Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 13(19), 5172-5175. [Link]

  • Fernandes, C., & Pérez, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. [Link]

  • Asghar, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Catalysts, 10(7), 788. [Link]

  • Norrby, P.-O., et al. (2009). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society, 131(44), 15951-15960. [Link]

  • Al-Masoudi, N. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Suppl 1), S347-S354. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ghouse, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1423-1428. [Link]

  • Maccioni, E., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1014-1025. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-bromo-7-azaindoline

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly referred to as 4-bromo-7-azaindoline, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural framework, an isostere of bromo-indoline, provides a versatile scaffold for engaging with a multitude of biological targets. The pyrrolo[2,3-b]pyridine core is present in numerous pharmacologically active agents, including inhibitors of critical enzymes like protein kinases and phosphodiesterases, which are implicated in oncology, inflammatory disorders, and central nervous system diseases.[1][2][3] The bromine atom at the 4-position serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity and fine-tune the pharmacological profile of lead compounds.[4]

The synthesis of 7-azaindoline derivatives, however, presents unique challenges compared to their indole counterparts, primarily due to the electron-deficient nature of the pyridine ring which can complicate traditional cyclization strategies.[5] This document provides a robust, scalable, and validated two-stage protocol for the synthesis of 4-bromo-7-azaindoline, designed for implementation in process chemistry and drug development environments. The methodology focuses on commercially viable starting materials and process safety, moving from the synthesis of the aromatic precursor, 4-bromo-7-azaindole, to its selective reduction.

Overall Synthetic Strategy

The most effective large-scale approach to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves a two-part sequence. First, the aromatic 7-azaindole core is regioselectively brominated at the C4 position. Second, the pyrrole ring of the resulting 4-bromo-7-azaindole is selectively reduced to yield the target azaindoline. This strategy circumvents the difficulties of building the substituted ring system from acyclic precursors and allows for controlled transformations at each stage.

G cluster_0 Part A: Synthesis of Aromatic Precursor cluster_1 Part B: Selective Reduction A 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) B 7-Azaindole N-Oxide A->B Oxidation (e.g., H₂O₂) C 4-Bromo-7-azaindole (4-Bromo-1H-pyrrolo[2,3-b]pyridine) B->C Bromination (e.g., POBr₃) D 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Final Product) C->D Reduction of Pyrrole Ring (e.g., H₂/Pd-C or Et₃SiH/TFA)

Figure 1: High-level workflow for the two-part synthesis of 4-bromo-7-azaindoline.

Part A: Large-Scale Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This stage involves the activation of the 7-azaindole nucleus via N-oxidation, followed by regioselective bromination. N-oxidation is a critical step that directs the electrophilic attack of the bromine species to the C4 position of the pyridine ring.

Mechanism of Bromination

The N-oxide intermediate is key to the regioselectivity of this reaction. The oxygen atom increases the electron density of the pyridine ring, particularly at the C4 (para) position, making it susceptible to electrophilic substitution. The subsequent reaction with a phosphorus oxyhalide, such as phosphorus oxybromide (POBr₃), facilitates the introduction of the bromine atom.

G cluster_0 Mechanism of C4 Bromination start 7-Azaindole N-Oxide intermediate Activated Complex with POBr₃ start->intermediate + POBr₃ product 4-Bromo-7-azaindole intermediate->product Rearrangement & Bromide Attack

Caption: Simplified mechanism for the regioselective bromination at the C4 position.

Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established industrial methods for preparing 4-substituted 7-azaindoles.[6]

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightNotes
7-Azaindole271-63-6118.14Starting Material
Hydrogen Peroxide (30% w/w)7722-84-134.01Oxidizing Agent
Acetic Acid64-19-760.05Solvent
Phosphorus Oxybromide (POBr₃)7789-59-5286.69Brominating Agent
Acetonitrile75-05-841.05Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl)7647-14-558.44For washing

Step-by-Step Procedure:

  • N-Oxidation:

    • To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge 7-azaindole (1.0 eq) and acetic acid (5-10 volumes).

    • Heat the mixture to 70-80 °C to achieve complete dissolution.

    • Slowly add 30% hydrogen peroxide (1.5-2.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 90 °C. The addition is exothermic.

    • After the addition is complete, maintain the reaction mixture at 80-85 °C for 4-6 hours, monitoring the consumption of starting material by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. The resulting crude 7-azaindole N-oxide is typically carried forward without further purification.

  • Bromination:

    • To the reactor containing the crude N-oxide, add acetonitrile (5-10 volumes).

    • Cool the mixture to 0-5 °C using an ice bath.

    • In a separate, dry vessel, dissolve phosphorus oxybromide (POBr₃) (2.0-2.5 eq) in acetonitrile (2-3 volumes).

    • Slowly add the POBr₃ solution to the cooled N-oxide suspension, maintaining the internal temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture to 0-5 °C.

  • Work-up and Isolation:

    • Very carefully and slowly quench the reaction by adding it to a stirred vessel containing crushed ice and water.

    • Neutralize the acidic mixture by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated NaHCO₃ solution until the pH reaches 7-8. Caution: Vigorous gas evolution will occur.

    • Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Part B: Selective Reduction to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The key challenge in this step is the selective reduction of the C2-C3 double bond of the pyrrole ring without affecting the pyridine ring or causing hydrodebromination at the C4 position. Catalytic hydrogenation is a common method, but requires careful optimization. An alternative is ionic hydrogenation using a silane reagent.[7]

Protocol: Ionic Hydrogenation

This method often provides excellent selectivity and is highly amenable to scale-up.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightNotes
4-Bromo-1H-pyrrolo[2,3-b]pyridine348640-06-2197.03Starting Material
Trifluoroacetic Acid (TFA)76-05-1114.02Acid/Solvent
Triethylsilane (Et₃SiH)617-86-7116.28Reducing Agent
Dichloromethane (DCM)75-09-284.93Co-solvent (optional)
Diethyl Ether60-29-774.12For precipitation

Step-by-Step Procedure:

  • Reaction Setup:

    • Charge 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) into a clean, dry reactor equipped with mechanical stirring and an inert atmosphere (nitrogen or argon).

    • Add trifluoroacetic acid (10-20 volumes). The amount can be optimized; it often serves as both the solvent and the proton source. Stir until all solid has dissolved.

    • Cool the solution to 0-5 °C.

  • Reduction:

    • Slowly add triethylsilane (2.0-3.0 eq) to the cooled solution via an addition funnel. A mild exotherm may be observed.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours.

    • Monitor the reaction by HPLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

    • Cool the concentrated residue in an ice bath and slowly add it to a vigorously stirred, cold saturated solution of sodium bicarbonate to neutralize the remaining acid.

    • Extract the product into dichloromethane or ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution to a smaller volume. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether or heptane.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Safety, Handling, and Process Control

Hazard Analysis:

CompoundHazardsRecommended PPE
Hydrogen Peroxide (30%)Strong oxidizer, causes severe skin burns and eye damage.Chemical splash goggles, face shield, chemical-resistant gloves (neoprene, butyl rubber), lab coat.
Acetic AcidFlammable, causes severe skin burns and eye damage.Goggles, face shield, acid-resistant gloves, lab coat. Work in a fume hood.
POBr₃Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.Goggles, face shield, chemical-resistant gloves, full-body protection. Handle in a fume hood.
Trifluoroacetic Acid (TFA)Causes severe skin burns and eye damage. Toxic if inhaled.Goggles, face shield, acid-resistant gloves (butyl rubber), lab coat. Work in a fume hood.
4-Bromo-pyrrolo-pyridinesCauses skin and serious eye irritation. May cause respiratory irritation. Toxic if swallowed.[8][9]Goggles, gloves, lab coat. Avoid creating dust.

Process Control Insights:

  • Exotherm Management: The N-oxidation and the quenching of both reaction stages are highly exothermic. Slow, controlled addition of reagents and efficient cooling are critical for safety and to prevent side reactions.

  • Moisture Control: The bromination step using POBr₃ is sensitive to moisture. Use dry solvents and operate under an inert atmosphere to prevent decomposition of the reagent and ensure high yields.

  • Analytical Monitoring: In-process control (IPC) using HPLC is essential to track the consumption of starting materials and the formation of products and impurities, allowing for precise determination of reaction endpoints.

  • Purification Strategy: While laboratory-scale purifications often rely on column chromatography, for large-scale synthesis, crystallization is the preferred method for isolation and purification due to its scalability and cost-effectiveness.

Characterization Data (Expected)

  • Product: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula: C₇H₇BrN₂[10]

  • Molecular Weight: 199.05 g/mol [10]

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons on the pyridine ring, and the aliphatic protons of the dihydro-pyrrole ring are expected.

  • Mass Spec (ESI+): m/z = 199.0, 201.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Atlanchim Pharma. (2022). Scientific Letter: Synthesis of 7-Azaindole Derivatives. Atlanchim Pharma. [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. RSC Publishing. [Link]

  • MDPI. (2018). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from Georganics. [Link]

  • ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]

  • Georganics. (2023). Safety Data Sheet: 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Pyridine. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from PubChem. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from Pipzine Chemicals. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold, can present a series of challenges that may impact yield and purity. This guide provides an in-depth, experience-driven technical resource to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the critical aspects of the synthetic pathway, from the preparation of the aromatic precursor to its final reduction, offering practical solutions and the underlying chemical principles.

I. Overview of the Synthetic Strategy

The most common and reliable route to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves a two-stage process:

  • Bromination of the 7-azaindole core: This step introduces the bromine atom at the desired 4-position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. Direct bromination can be challenging due to the potential for multiple side reactions and lack of regioselectivity. A more controlled approach involves the N-oxidation of the pyridine ring, which directs the bromination to the 4-position.

  • Reduction of the pyrrole ring: The resulting 4-bromo-1H-pyrrolo[2,3-b]pyridine is then selectively reduced to the desired 2,3-dihydro derivative. The choice of reducing agent is critical to avoid the undesired removal of the bromine atom (dehalogenation).

This guide will address potential pitfalls and optimization strategies for each of these key stages.

II. Stage 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole)

A robust method for the synthesis of 4-bromo-7-azaindole proceeds via the 7-oxide intermediate. This strategy enhances the electrophilicity of the 4-position, facilitating a regioselective bromination.

Experimental Protocol: Synthesis of 4-bromo-7-azaindole via N-oxidation

Step 1: N-oxidation of 7-azaindole

  • Dissolve 7-azaindole in a suitable solvent such as THF in a round-bottom flask.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add hydrogen peroxide (50% solution) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Reduce the solvent volume under reduced pressure.

  • Add n-hexane to precipitate the N-oxide product.

  • Filter the solid, wash with n-hexane, and dry to obtain 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Step 2: Bromination of 1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Dissolve the 1H-pyrrolo[2,3-b]pyridine 7-oxide in acetonitrile.

  • Under stirring at room temperature, add phosphorus oxybromide (POBr₃).

  • Heat the mixture to 80-100 °C.

  • After 30 minutes, add diisopropylethylamine dropwise.

  • Continue heating for 5 hours.

  • Remove the solvent and excess POBr₃ under reduced pressure.

  • Carefully quench the residue with ice water and basify to pH 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-bromo-7-azaindole.[1]

Troubleshooting Guide for Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-oxide Incomplete reaction; decomposition of N-oxide.Ensure slow, controlled addition of hydrogen peroxide at low temperature. Monitor the reaction by TLC to confirm the consumption of starting material. Avoid prolonged reaction times or excessive heating.
Formation of multiple brominated isomers Direct bromination of 7-azaindole without N-oxidation.The N-oxide intermediate is key for regioselectivity. Ensure complete formation of the N-oxide before proceeding to the bromination step.
Low yield of 4-bromo-7-azaindole Inefficient bromination; difficult work-up.Ensure all reagents are anhydrous, as moisture can affect the efficiency of POBr₃. During work-up, ensure the pH is carefully adjusted to 9 to maximize precipitation of the product.
Product is a dark, oily residue instead of a solid Presence of impurities; incomplete removal of phosphorus byproducts.During the work-up, ensure thorough washing of the crude product with water. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help purify the product.

III. Stage 2: Reduction of 4-bromo-1H-pyrrolo[2,3-b]pyridine to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

The reduction of the pyrrole ring in the presence of a halogen substituent requires a careful choice of reagents to prevent dehalogenation. While catalytic hydrogenation is a common method for reducing double bonds, it often leads to the cleavage of carbon-halogen bonds. A milder and more selective method is the use of silane-based reducing agents in an acidic medium.

Experimental Protocol: Reduction using Triethylsilane
  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like acetonitrile.

  • Add triethylsilane to the solution.

  • Add trifluoroacetic acid to catalyze the reduction.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[2]

Troubleshooting Guide for Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction Insufficient reducing agent or acid catalyst; low reaction temperature.Ensure the correct stoichiometry of triethylsilane and trifluoroacetic acid. If the reaction is sluggish, a slight increase in temperature or prolonged reaction time may be necessary. Monitor by TLC.
Formation of dehalogenated byproduct (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) Use of harsh reducing agents (e.g., Pd/C with H₂ gas).Avoid catalytic hydrogenation. The triethylsilane/trifluoroacetic acid system is generally selective for the reduction of the pyrrole ring without affecting the bromo substituent.
Difficult purification Presence of silane byproducts.During work-up, ensure thorough washing of the organic layer to remove water-soluble impurities. Column chromatography on silica gel is typically effective for removing silane byproducts.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use N-bromosuccinimide (NBS) for the bromination of 7-azaindole?

A1: While NBS is a common brominating agent, its use with unprotected 7-azaindole can lead to a mixture of products, including bromination at the 3-position of the pyrrole ring. The N-oxidation strategy provides better control and regioselectivity for bromination at the 4-position of the pyridine ring.

Q2: My catalytic hydrogenation of 4-bromo-7-azaindole resulted in a mixture of the desired product and the debrominated analog. How can I improve the selectivity?

A2: Catalytic hydrogenation is often too harsh for substrates containing aryl bromides, leading to hydrodebromination. The use of milder reducing agents like triethylsilane in the presence of an acid like trifluoroacetic acid is highly recommended to selectively reduce the pyrrole ring while preserving the bromo substituent.

Q3: What are the key analytical signatures to confirm the formation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?

A3: In the ¹H NMR spectrum, you should observe the disappearance of the signals corresponding to the pyrrole protons of the starting material and the appearance of new aliphatic signals for the -CH₂-CH₂- protons of the dihydropyrrole ring. Mass spectrometry should show the characteristic isotopic pattern for a compound containing one bromine atom.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phosphorus oxybromide is corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment. Hydrogen peroxide at high concentrations is a strong oxidizer. Trifluoroacetic acid is highly corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

V. Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-bromo-7-azaindole cluster_stage2 Stage 2: Reduction 7-azaindole 7-azaindole N-oxide 1H-pyrrolo[2,3-b]pyridine 7-oxide 7-azaindole->N-oxide H₂O₂ / THF 4-bromo-7-azaindole 4-bromo-1H-pyrrolo[2,3-b]pyridine N-oxide->4-bromo-7-azaindole POBr₃ / Acetonitrile Final_Product 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-bromo-7-azaindole->Final_Product Et₃SiH / TFA

Caption: Synthetic workflow for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

VI. References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules, presents unique purification challenges.[1][2] Its structure, containing a basic nitrogen and a labile bromine atom, can lead to issues such as product instability, difficult-to-remove impurities, and complications during chromatographic separation and crystallization. This guide will address these challenges systematically, providing both the "how" and the "why" behind each recommended protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Problem 1: Low Purity After Initial Work-up

Observation: The crude product, after aqueous work-up and extraction, shows significant impurities by TLC or NMR analysis.

Potential Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of 7-azaindole derivatives can sometimes be incomplete or accompanied by side reactions.[3]

    • Solution: Before attempting purification, ensure the reaction has gone to completion by TLC monitoring. If side products are present, identify their nature if possible (e.g., starting materials, over-brominated species).

  • Inadequate Extraction: The basic nature of the pyrrolopyridine core can lead to partial protonation and loss into the aqueous layer during acidic or neutral work-ups.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. A final wash of the combined organic layers with brine can help to remove residual water.[4]

Problem 2: Difficulty with Column Chromatography

Observation: The compound streaks on the silica gel column, leading to poor separation and mixed fractions.

Potential Causes & Solutions:

  • Acidic Nature of Silica Gel: The basic nitrogen atom in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and sometimes decomposition.[5]

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or a solution of ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

    • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[5] For highly polar impurities, reversed-phase (C18) chromatography might be a suitable alternative.[5]

Workflow for Troubleshooting Column Chromatography:

chromatography_troubleshooting start Streaking on Silica Gel Column decision1 Add Basic Modifier (e.g., 0.5% Et3N)? start->decision1 process1 Improved Separation decision1->process1 Yes decision2 Try Alternative Stationary Phase (Alumina/C18)? decision1->decision2 No end Pure Compound process1->end process2 Successful Purification decision2->process2 Yes process2->end

Caption: Decision workflow for addressing streaking during column chromatography.

Problem 3: Product Decomposition During Purification

Observation: The appearance of a new spot on the TLC plate during chromatography or a decrease in yield after purification, potentially with the loss of the bromine signal in the mass spectrum.

Potential Cause & Solutions:

  • Dehalogenation: Brominated pyridines can be susceptible to dehalogenation, especially under certain conditions.[6][7][8] This can be catalyzed by trace metals or occur on reactive surfaces like silica gel, particularly if the column is run slowly.

    • Solution 1: Minimize Contact Time with Stationary Phase: Use flash chromatography with a slightly higher flow rate to reduce the residence time of the compound on the column.

    • Solution 2: Neutralize Stationary Phase: As mentioned previously, adding a basic modifier to the eluent can help passivate the silica gel and reduce the likelihood of decomposition.

    • Solution 3: Avoid Reductive Conditions: Be mindful of any potential sources of reduction in the work-up or purification steps.

Problem 4: Challenges with Recrystallization

Observation: The compound "oils out" instead of forming crystals, or the resulting crystals are of low purity.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The solubility profile of the compound and its impurities may be too similar in the chosen solvent.

    • Solution 1: Systematic Solvent Screening: Experiment with a range of single and mixed solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[9] A search for the synthesis of a related compound suggests that recrystallization from ether may be a good starting point.[10]

    • Solution 2: Induce Crystallization: If the compound oils out, it may be due to a supersaturated solution or rapid cooling. Try adding more solvent to dissolve the oil, then cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help induce crystallization.[5]

  • Presence of Impurities: High levels of impurities can inhibit crystallization.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica or alumina, to remove baseline impurities before attempting recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?

A1: Based on information for similar compounds, it is recommended to store the compound in a cool, dark place, preferably at temperatures below 15°C. Some suppliers recommend storage at -20°C.[12] An inert atmosphere may also be beneficial to prevent degradation.

Q2: What are the expected spectral characteristics of the pure compound?

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be a viable option, especially if the compound or impurities are highly polar and difficult to handle with normal-phase chromatography.[5][11] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for hydrolysis or other reactions under acidic conditions.

Q4: My crude product is a dark oil. How can I best handle it for purification?

A4: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. A good first step is to dissolve the oil in a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel or celite to remove baseline impurities.[11] The resulting solution can then be concentrated and subjected to more rigorous purification methods like column chromatography or recrystallization.

Data Summary

PropertyValue/InformationSource
Molecular Formula C₇H₇BrN₂[12]
Molecular Weight 199.05 g/mol [12]
CAS Number 1393534-35-4[12]
Appearance Likely a solid at room temperature
Storage Cool, dark place (<15°C or -20°C)[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Eluent Preparation: Prepare a suitable eluent system, such as a gradient of hexane and ethyl acetate, containing 0.5% (v/v) triethylamine. Determine the optimal starting and ending solvent compositions by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the starting eluent, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified compound in a minimal amount of a suitable hot solvent (e.g., ether, ethyl acetate/hexane).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Logical Relationship Diagram for Purification Strategy:

purification_strategy crude Crude Product workup Aqueous Work-up (pH > 8) crude->workup chromatography Flash Column Chromatography (with Et3N or on Alumina) workup->chromatography recrystallization Recrystallization (e.g., Ether or EtOAc/Hexane) chromatography->recrystallization pure Pure Product recrystallization->pure

Caption: A typical purification workflow for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

References

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. (2025). IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. (n.d.). Georganics. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki purification problem. (2018). Reddit. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2019). Molecules. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. [Link]

  • Dehalogenation. (n.d.). Wikipedia. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

Sources

deprotection strategies for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the synthesis of numerous pharmacologically active compounds, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindoline, serves as a crucial scaffold in medicinal chemistry.[1][2] The strategic use of protecting groups on the pyrrole nitrogen is paramount to achieving desired chemical transformations on other parts of the molecule. However, the subsequent removal of these protecting groups—a process known as deprotection—can present significant challenges, including incomplete reactions, the formation of side products, and degradation of the desired intermediate.

This technical support guide, presented in a question-and-answer format, addresses common issues encountered during the deprotection of N-protected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine intermediates. It offers troubleshooting advice and detailed protocols to assist researchers in navigating these synthetic hurdles.

Troubleshooting Deprotection Reactions

N-Boc (tert-Butyloxycarbonyl) Deprotection

The Boc group is a frequently used protecting group due to its stability in various conditions and its typically straightforward removal with acid.

Question: My N-Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) is sluggish or incomplete. What could be the cause and how can I resolve it?

Answer: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Reaction Time or Reagent: Standard protocols often suggest short reaction times (e.g., 30 minutes to 1 hour).[3] However, depending on the substrate, longer durations may be necessary. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, adding more equivalents of fresh TFA can help drive it to completion.

  • Reagent Quality: TFA is hygroscopic and can degrade over time. Using old or improperly stored TFA can lead to lower reaction efficacy. It is advisable to use a fresh bottle or a recently opened one.

  • Alternative Acidic Conditions: If TFA/DCM is not effective, consider using 4M HCl in dioxane or methanol.[3][4] These conditions can sometimes offer cleaner and more complete conversions.

Question: I am observing unexpected side products after my Boc deprotection. What are these byproducts and how can I prevent their formation?

Answer: The primary byproduct of Boc deprotection is the highly reactive tert-butyl cation. This cation can re-alkylate the deprotected nitrogen or other nucleophilic sites on your molecule, particularly if the pyrrole ring is electron-rich.

To mitigate this, the use of a cation scavenger is highly recommended. Common scavengers include:

  • Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile isobutane and a stable silyl species.

  • Anisole or Thioanisole: These act as traps for the electrophilic cation.

Another strategy is to switch to thermal deprotection. Heating the N-Boc compound in a high-boiling point solvent like toluene, or even without a solvent, can effect clean deprotection, often avoiding acid-catalyzed side reactions.[5][6] Continuous-flow high-temperature conditions have also been shown to be effective for clean thermal deprotection.[5][6]

N-Benzyl (Bn) Deprotection

The N-benzyl group is a robust protecting group, typically removed by catalytic hydrogenation.

Question: My catalytic hydrogenation for N-Bn deprotection is very slow or has stopped completely. What troubleshooting steps should I take?

Answer: Several factors can impede catalytic hydrogenation:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur, halides, or other coordinating species. Ensure your substrate and solvents are free from such impurities. The bromine atom on the pyridine ring can also have an inhibitory effect.

  • Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. If you suspect catalyst deactivation, try a fresh batch of catalyst or increase the catalyst loading. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylation, especially in the presence of other functional groups, and can sometimes overcome issues seen with standard Pd/C.[7]

  • Hydrogen Pressure and Agitation: Ensure adequate hydrogen pressure (a balloon of hydrogen is often sufficient, but for stubborn cases, a Parr shaker at higher pressures may be needed) and vigorous stirring to ensure proper mixing of the substrate, catalyst, and hydrogen gas.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Ethanol, methanol, and ethyl acetate are common choices. Sometimes, the addition of a small amount of acid, like acetic acid, can accelerate the reaction, though this should be done cautiously to avoid side reactions.[7]

Question: During N-Bn deprotection via hydrogenation, I am observing debromination or reduction of the pyridine ring. How can I avoid this?

Answer: Over-reduction is a known risk with catalytic hydrogenation. To minimize this:

  • Careful Reaction Monitoring: Follow the reaction progress closely and stop it as soon as the starting material is consumed to prevent further reduction of the product.

  • Catalyst Selection: Use a less active catalyst or a lower loading.

  • Alternative Non-Reductive Methods: If over-reduction is persistent, consider non-hydrogenation methods for debenzylation. One common method is using strong Lewis acids like aluminum chloride (AlCl₃), although this can be harsh and may not be compatible with all functional groups. Another approach involves oxidation of the benzyl group, but this may not be suitable for the electron-rich pyrrolopyridine system.

N-Tosyl (Ts) Deprotection

The tosyl group is an electron-withdrawing and very stable protecting group, making its removal challenging.[8]

Question: I am struggling to remove the N-tosyl group using standard basic conditions. What are more effective methods?

Answer: The N-Ts group on a pyrrole is notoriously difficult to cleave due to the stability of the sulfonamide. Standard hydrolysis often fails. More forcing or alternative reductive conditions are typically required:

  • Reductive Cleavage:

    • Samarium(II) Iodide (SmI₂): This is a powerful single-electron reducing agent that can effectively cleave tosylamides under mild conditions.[9]

    • Magnesium in Methanol: This can also be an effective method for reductive detosylation.

  • Harsh Basic Conditions: While often avoided, prolonged heating with a strong base in a high-boiling solvent might be successful if the molecule is stable enough.

  • Acidic Cleavage: Concentrated HBr or H₂SO₄ at elevated temperatures can cleave the tosyl group, but these conditions are harsh and may cause decomposition.

Question: My molecule contains functional groups sensitive to the harsh conditions required for N-Ts removal. Are there any milder options?

Answer: Given the stability of the tosyl group, truly "mild" conditions are limited. However, reductive methods like SmI₂ are generally considered milder and more chemoselective than harsh acidic or basic hydrolysis.[9] If possible, it is often best to plan the synthesis to avoid the use of an N-tosyl group if downstream functionalities are not compatible with the required deprotection conditions.

N-SEM (2-(trimethylsilyl)ethoxymethyl) Deprotection

The SEM group is often used for its stability to a wide range of conditions and its selective removal with fluoride sources or acid.

Question: My SEM deprotection using TBAF is resulting in a complex mixture of products. What is happening?

Answer: A significant challenge with SEM deprotection is the release of formaldehyde as a byproduct.[10] The deprotected, nucleophilic pyrrole nitrogen can react with this formaldehyde, leading to N-methylation or the formation of dimeric and trimeric species connected by methylene bridges.[10]

Question: What are the optimal conditions for a clean SEM deprotection of my 4-bromo-7-azaindoline intermediate?

Answer: To avoid the complications from formaldehyde, acidic conditions are often preferred for SEM deprotection of this scaffold:

  • Acidic Cleavage: Treating the SEM-protected intermediate with an acid like TFA in DCM at elevated temperatures (e.g., 50 °C) can lead to clean deprotection.[11] The reaction should be monitored carefully to avoid any potential acid-catalyzed degradation of the product.

  • Fluoride-based Deprotection with a Scavenger: If fluoride-based methods are necessary, the inclusion of a formaldehyde scavenger might be beneficial, although this is less commonly reported.

N-PMB (p-Methoxybenzyl) Deprotection

The PMB group is similar to the benzyl group but can often be removed under milder oxidative or acidic conditions.

Question: I am trying to remove a PMB group with ceric ammonium nitrate (CAN), but I'm getting low yields and decomposition. Why is this happening?

Answer: The pyrrole ring system is electron-rich and susceptible to oxidation. Oxidative cleavage of the PMB group with strong oxidants like CAN can also lead to undesired oxidation of the heterocyclic core, resulting in decomposition and reduced yields.[12]

Question: What is a more reliable method for removing a PMB group from this sensitive heterocyclic system?

Answer: Acidic cleavage is generally the preferred method for deprotecting N-PMB on electron-rich heterocycles:

  • Trifluoroacetic Acid (TFA): Treatment with neat TFA or TFA in DCM is a common and effective method for PMB removal.[12][13][14] The reaction is typically clean and proceeds under mild conditions (room temperature to gentle heating). The p-methoxybenzyl cation formed is more stable than the benzyl cation and is less prone to side reactions, though the use of a scavenger like anisole or 1,3-dimethoxybenzene is still good practice.[15]

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate nitrogen protecting group for my synthetic route?

The choice of protecting group depends on the planned reaction sequence. Consider the stability of the protecting group to the conditions of subsequent reactions (e.g., lithiation, cross-coupling, reduction) and the compatibility of your molecule with the conditions required for the final deprotection. A good strategy is to choose a protecting group that can be removed under conditions orthogonal to other protecting groups in your molecule.

Q2: What is the general order of acid lability for these protecting groups?

Generally, the order of lability towards acid is: Boc > SEM > PMB > Benzyl . The Tosyl group is typically stable to acidic conditions. This differential lability can be exploited for selective deprotection in molecules containing multiple protecting groups.

Q3: How can I effectively monitor the progress of my deprotection reaction?

TLC is the most common and immediate method. Use a suitable stain (e.g., potassium permanganate or ninhydrin if a primary/secondary amine is being revealed). For more quantitative analysis, LC-MS is ideal as it can confirm the disappearance of the starting material and the appearance of the product mass.

Q4: The deprotected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unstable. What are the best practices for handling and storage?

The free secondary amine of the deprotected product can be sensitive to air and light. It is best to use the deprotected intermediate immediately in the next step. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C). If the product is isolated as a free base, it may be beneficial to convert it to a more stable salt (e.g., hydrochloride or trifluoroacetate) for long-term storage.

Data Summary and Workflow

Table 1: Comparison of Common N-Protecting Groups and Deprotection Strategies
Protecting GroupCommon Deprotection ReagentsKey Considerations & Potential Issues
Boc TFA/DCM; HCl/DioxaneIncomplete reaction; side reactions from t-butyl cation.
Benzyl (Bn) H₂, Pd/C; H₂, Pd(OH)₂/CCatalyst poisoning; over-reduction (debromination).
Tosyl (Ts) SmI₂; Mg/MeOHVery stable; requires harsh or strong reductive conditions.
SEM TFA/DCM; TBAFSide reactions from formaldehyde byproduct with TBAF.
PMB TFA/DCM; CAN, DDQSubstrate oxidation with oxidative reagents (CAN, DDQ).
Diagram 1: Decision Workflow for Deprotection Strategy

Deprotection_Workflow cluster_groups Protecting Group cluster_conditions Recommended Primary Method cluster_troubleshooting Troubleshooting / Alternatives start Identify N-Protecting Group boc Boc bn Benzyl sem SEM pmb PMB ts Tosyl boc_acid Acidic: TFA/DCM + Scavenger boc->boc_acid bn_h2 Reductive: H2, Pd(OH)2/C bn->bn_h2 sem_acid Acidic: TFA/DCM sem->sem_acid pmb_acid Acidic: TFA/DCM pmb->pmb_acid ts_reductive Reductive: SmI2 ts->ts_reductive boc_alt Incomplete Rxn? -> Use HCl/Dioxane or Thermal boc_acid->boc_alt bn_alt Over-reduction? -> Use Lewis Acid (AlCl3) bn_h2->bn_alt sem_alt Side products with F-? -> Strictly use acidic method sem_acid->sem_alt pmb_alt Oxidative method fails? -> Use acidic method pmb_acid->pmb_alt ts_alt Substrate sensitive? -> Re-evaluate synthetic plan ts_reductive->ts_alt

Caption: Decision workflow for selecting a deprotection strategy.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add a cation scavenger such as triethylsilane (TES, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • The resulting crude product (often as a TFA salt) can be purified by silica gel chromatography or used directly in the next step after a basic workup (e.g., washing with saturated NaHCO₃ solution).

Protocol 2: General Procedure for N-Benzyl Deprotection by Catalytic Hydrogenation
  • Dissolve the N-benzyl protected intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add the catalyst, typically 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst), at a loading of 10-20% by weight of the substrate.

  • Purge the reaction flask with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or by connecting to a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

References

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Retrieved from [Link]

  • Scribd. (n.d.). Water Boc Deprotection | PDF | Amine | Chemical Reactions. Retrieved from [Link]

  • Ley, S. V., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection | Request PDF. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4987. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Retrieved from [Link]

  • Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies of partially saturated pyrrolo[2,3‐b]pyridine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Retrieved from [Link]

  • Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10393-10403. Retrieved from [Link]

  • van der Weide, H., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11545-11554. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • SpringerLink. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]

  • PubMed. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical agents. This document is designed to help you navigate the common challenges associated with this specific heterocyclic system and achieve successful coupling outcomes.

Introduction: Understanding the Challenges

The Suzuki-Miyaura coupling of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine presents a unique set of challenges due to the inherent properties of the 7-azaindole scaffold. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electron-rich nature of the heterocyclic ring system can influence the reactivity of the C-Br bond. This guide will address these issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction is showing low to no conversion. What are the primary factors to investigate?

Low or no conversion is a common issue and can often be attributed to several key factors:

  • Catalyst Inactivation/Poisoning: The nitrogen atoms in the 7-azaindole ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] This is a well-documented issue in the coupling of nitrogen-containing heterocycles.[2]

    • Troubleshooting:

      • N-Protection: Protecting the pyrrole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or a p-methoxybenzyl (PMB) group, can prevent coordination with the palladium center and significantly improve reaction yields.[1][3]

      • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired catalytic cycle and minimize catalyst deactivation.

      • Additive Strategy: The use of additives like trimethyl borate has been shown to mitigate catalyst poisoning by heteroatomic units in anhydrous Suzuki-Miyaura cross-couplings.[4][5]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of this coupling.

    • Troubleshooting:

      • Base Selection: A thorough screening of bases is recommended. While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, the selection of the appropriate base can be substrate-dependent.[6][7]

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution is often employed. However, in cases of significant protodeboronation, anhydrous conditions may be beneficial.[4][6]

      • Temperature Optimization: Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote side reactions and catalyst decomposition. A careful optimization of the reaction temperature is crucial.

Q2: I am observing significant amounts of side products, such as homocoupled boronic acid and protodebromination of my starting material. How can I minimize these?

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a biaryl species, is often promoted by the presence of oxygen.[8][9]

    • Troubleshooting:

      • Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.

      • Palladium Source: The choice of palladium precursor can influence the extent of homocoupling. Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can be beneficial.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with electron-deficient boronic acids and under aqueous basic conditions.[6]

    • Troubleshooting:

      • Anhydrous Conditions: Switching to anhydrous reaction conditions can suppress protodeboronation.[4]

      • Boronic Ester/Trifluoroborate Salts: Using more stable boronic acid derivatives, such as pinacol esters or trifluoroborate salts, can be an effective strategy.

      • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the exposure of the boronic acid to conditions that promote its decomposition.

  • Protodebromination: The loss of the bromine atom from the starting material to yield the debrominated 7-azaindole derivative can also occur.

    • Troubleshooting:

      • Optimize Base and Temperature: A careful selection of a milder base and lower reaction temperature may reduce the incidence of this side reaction.

Q3: Does the electronic nature of the boronic acid (electron-rich vs. electron-poor) affect the reaction outcome with 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?

Yes, the electronic properties of the boronic acid play a significant role.

  • Electron-Rich Boronic Acids: These generally lead to good to better yields in Suzuki couplings with halogenated pyrimidines.[6]

  • Electron-Poor Boronic Acids: These can be more challenging coupling partners due to a slower transmetalation step.[6] They are also more susceptible to protodeboronation.[6]

    • Troubleshooting for Electron-Poor Boronic Acids:

      • Consider using a more reactive boronic acid derivative (e.g., trifluoroborate salt).

      • Optimize the catalyst and ligand system to facilitate the transmetalation step. Bulky, electron-rich ligands can be particularly effective.

Recommended Starting Conditions & Optimization Strategies

The following table provides a starting point for optimizing the Suzuki coupling of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. It is crucial to screen various parameters to identify the optimal conditions for your specific substrate and desired product.

ParameterRecommended Starting ConditionsOptimization StrategiesRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligandScreen other Pd(0) or Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)).Different palladium sources have varying activities and stabilities.
Ligand XPhos or SPhos (5-10 mol%)Screen other bulky, electron-rich phosphine ligands.These ligands promote oxidative addition and reductive elimination, and can mitigate catalyst poisoning.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Screen other bases such as Cs₂CO₃, or organic bases.The base is crucial for the activation of the boronic acid and the overall catalytic cycle.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Try other solvent systems like DMF/H₂O or consider anhydrous conditions.The solvent affects the solubility of reagents and can influence the reaction rate and side reactions.[6]
Temperature 80-100 °COptimize the temperature in the range of 60-120 °C.Balancing reaction rate with the stability of reagents and catalyst is key.
N-Protection Unprotected or Boc-protectedIf catalyst poisoning is suspected, protect the pyrrole nitrogen.N-protection can prevent coordination to the palladium catalyst.[1][3]

Experimental Workflow

Below is a generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine aryl bromide, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture thoroughly (e.g., argon bubbling or freeze-pump-thaw). reagents->degas catalyst Add palladium catalyst and ligand under an inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature with vigorous stirring. catalyst->heat monitor Monitor reaction progress by TLC, LC-MS, or GC. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water and brine. cool->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the mechanism is key to effective troubleshooting. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd_label Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetalation_label Transmetalation Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim_label Reductive Elimination RedElim Reductive Elimination

Sources

Technical Support Guide: Column Chromatography Purification of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindoline) via column chromatography. Moving beyond a simple protocol, this document is structured as a troubleshooting and FAQ hub, addressing specific experimental issues with explanations grounded in chromatographic theory and practical experience.

Section 1: Foundational Knowledge & Pre-Column Setup

This section addresses the most common preliminary questions. A successful purification begins with a solid understanding of the target molecule and a well-designed separation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine that influence its chromatographic behavior?

A1: Understanding the molecule's structure is paramount. Three features are critical:

  • Polarity: The presence of two nitrogen atoms and an N-H group in the heterocyclic ring system imparts significant polarity. This suggests that the compound will have strong interactions with polar stationary phases like silica gel.

  • Basicity: The pyridine nitrogen and the secondary amine in the dihydro-pyrrole ring are basic. These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, often leading to peak tailing.

  • Solubility: The aromatic parent compound, 4-bromo-7-azaindole, has moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane.[1] The dihydro- version is expected to have similar or slightly more polar solubility characteristics. It is crucial to ensure your crude material is fully dissolved in a minimal amount of loading solvent to achieve a tight application band on the column.

Q2: How do I choose the correct stationary phase? Is standard silica gel always the best option?

A2: For most applications, flash chromatography grade silica gel (40-63 µm) is the appropriate starting point due to its versatility and cost-effectiveness.[2] However, if you observe significant tailing or suspect decomposition, consider these alternatives:

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small percentage of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide. This is the most common solution for tailing issues with basic compounds.

  • Alumina: Alumina is a good alternative for compounds that are sensitive to the acidic nature of silica gel.[3] It is available in neutral, basic, and acidic forms. For this compound, neutral or basic alumina would be most appropriate.

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient solubility in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography can be an excellent option, often providing a different separation selectivity compared to normal-phase.

Q3: How do I develop an optimal mobile phase using Thin-Layer Chromatography (TLC)?

A3: TLC is the most critical step for method development before committing your valuable compound to a column.[2] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.2-0.3 , ensuring good separation from impurities and a reasonable elution time.

Protocol 1: TLC Method Development

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select Initial Solvent Systems: Based on the compound's polarity, start with a binary mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc). See Table 2 for suggestions.

  • Spot the TLC Plate: Use a capillary tube to spot a small, concentrated dot of your sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too low (<0.1), increase the polarity of the eluent (increase the percentage of EtOAc).

    • If the Rf is too high (>0.5), decrease the polarity (decrease the percentage of EtOAc).

    • If you observe tailing, add 0.5-1% triethylamine (Et₃N) to your eluent mixture and re-run the TLC.

  • Confirm Separation: The ideal system will show a clear separation between the spot for your product and the spots of any impurities.

PropertyValueSource
Molecular Formula C₇H₇BrN₂[4]
Molecular Weight 199.05 g/mol [4]
CAS Number 1393534-35-4[4]
Appearance Typically a solidN/A
Predicted Polarity HighInferred
Table 1: Physicochemical Properties of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Solvent System (v/v)PolarityTarget RfNotes
80:20 Hexane:EtOAcLow< 0.1Good starting point to see what remains at the baseline.
50:50 Hexane:EtOAcMedium0.1 - 0.3A common range for successful separation of moderately polar compounds.
100% EtOAcMedium-High0.2 - 0.5Useful for eluting more polar compounds.
95:5 EtOAc:MethanolHigh> 0.4Use if the compound is not moving in pure EtOAc.
50:50:1 Hexane:EtOAc:Et₃NMedium (Basic)0.2 - 0.4Recommended if tailing is observed. The triethylamine masks acidic sites on the silica.
Table 2: Suggested Starting Solvent Systems for TLC and Column Chromatography.

Section 2: Standard Purification Protocol

Once an appropriate solvent system is identified, you can proceed with the column purification. This protocol assumes a standard flash chromatography setup using silica gel.

Protocol 2: Standard Silica Gel Column Chromatography

  • Column Preparation:

    • Secure a glass column of appropriate size in a fume hood. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 80:20 Hexane:EtOAc).

    • Pour the slurry into the column. Use air or nitrogen pressure to pack the silica bed firmly, ensuring a flat, undisturbed top surface.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Dry loading prevents dissolution issues and leads to better separation.[5]

  • Elution:

    • Carefully add your starting eluent to the column.

    • Apply pressure (air or nitrogen) to begin flowing the solvent through the column. Maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Gradient Elution (if necessary):

    • If your TLC showed that impurities are much less polar than your product, you can start with a low-polarity eluent to wash them off first.

    • Gradually increase the polarity of the eluent (e.g., from 80:20 to 50:50 Hexane:EtOAc) to elute your target compound. This is known as a step gradient.

  • Fraction Analysis:

    • Monitor the fractions being collected using TLC. Spot every few tubes on a single TLC plate to track the elution of your compound.

    • Once you identify the fractions containing your pure product, combine them in a round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Purification_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC Column Column Setup (Pack & Load) TLC->Column  Optimal Eluent Elute Elution & Fraction Collection Column->Elute Analysis Fraction Analysis (TLC) Elute->Analysis Analysis->Elute Continue Combine Combine & Evaporate Pure Fractions Analysis->Combine Product Eluted Pure Pure Product Combine->Pure

Diagram 1: General workflow for column chromatography purification.

Section 3: Troubleshooting Common Issues

Even with careful planning, problems can arise. This section provides solutions to specific issues you may encounter.

Q1: My compound is streaking or "tailing" on the TLC plate and I'm getting broad, overlapping bands from the column. What's happening and how do I fix it?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel. The molecules "stick" too strongly and elute slowly and unevenly.

  • The Fix: The most effective solution is to add a basic modifier to your eluent.[3] Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide to your hexane/EtOAc mobile phase. The amine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.

Q2: I'm seeing poor separation between my product and an impurity (the Rf values are too close). What are my options?

A2: Close-eluting impurities are a common challenge.

  • Option 1 (Fine-tune the Mobile Phase): Try a different solvent system. For example, if you are using Hexane/EtOAc, switch to Dichloromethane/Methanol. Different solvents interact with your compounds in unique ways and can often improve separation.

  • Option 2 (Reduce Column Load): Overloading the column is a primary cause of poor separation.[5] Reduce the amount of crude material relative to the amount of silica (aim for a 1:100 mass ratio).

  • Option 3 (Change Stationary Phase): If normal-phase silica does not work, try neutral alumina or consider switching to a reversed-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.

Q3: My compound won't come off the column, even with a very polar solvent like 10% Methanol in EtOAc.

A3: This indicates that your compound has irreversibly adsorbed to the silica gel, which can happen if it is highly polar or unstable.

  • Confirmation: Take a small scraping of the silica from the top of the column, suspend it in methanol, and spot the supernatant on a TLC plate. If you see your product, it confirms it is stuck.

  • Prevention: This often points to compound instability. You must use a less acidic stationary phase. Try again with basic alumina or a silica column that has been thoroughly flushed with an eluent containing 1% Et₃N before loading the sample.

Q4: My yield is very low and I see multiple new spots on the TLC of my collected fractions. Is my product decomposing?

A4: It's possible. The acidic surface of silica gel can catalyze the decomposition of sensitive molecules.

  • How to Confirm (2D TLC): Spot your crude mixture on a TLC plate and run it in a chosen solvent system. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[3]

  • The Solution: Use a less reactive stationary phase like deactivated silica or alumina. Additionally, run the column as quickly as possible ("flash" chromatography) to minimize the time your compound spends in contact with the stationary phase.

Troubleshooting_Tree Start Problem with Column Result Tailing Peak Tailing / Streaking? Start->Tailing PoorSep Poor Separation / Co-elution? Start->PoorSep NoElute Compound Not Eluting? Start->NoElute LowYield Low Yield / Decomposition? Start->LowYield Sol_Tailing Add 0.5-1% Et3N to Eluent Tailing->Sol_Tailing Yes Sol_PoorSep1 Try Different Solvent System (e.g., DCM/MeOH) PoorSep->Sol_PoorSep1 Yes Sol_NoElute Compound is Stuck. Use Alumina or Deactivated Silica NoElute->Sol_NoElute Yes Sol_LowYield Perform 2D TLC to Confirm. Use Alumina & Run Faster LowYield->Sol_LowYield Yes Sol_PoorSep2 Reduce Sample Load Sol_PoorSep1->Sol_PoorSep2

Diagram 2: A decision tree for troubleshooting common chromatography issues.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 993-997. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, a key scaffold in modern drug discovery.[1][2][3] This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to address the unique challenges presented by this heterocyclic system. Our goal is to empower you to achieve high purity and consistent, crystalline final products.

Section 1: Foundational Principles & Solvent Selection

The successful recrystallization of any compound is fundamentally governed by its solubility profile.[4] For 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its analogs, the molecular architecture—comprising a polar 7-azaindoline core with hydrogen bonding capability (N-H) and a non-polar bromo-aromatic component—dictates a nuanced approach to solvent selection.[5][6] The adage "like dissolves like" is our starting point, but the key is finding a solvent where the solubility difference between hot and cold conditions is maximized.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for my 4-bromo-7-azaindoline derivative?

A1: A systematic solvent screen is the most reliable method. The ideal single solvent will fully dissolve your compound at or near its boiling point but exhibit poor solubility at room temperature or below.[8] Given the intermediate polarity of the scaffold, solvents like alcohols, esters, and aromatic hydrocarbons are excellent candidates. A patent for the related 5-bromo-7-azaindole highlights toluene as an effective recrystallization solvent, making it a strong starting point.[9]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 50-100 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound readily.

  • For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[7]

  • Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[10]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent yields a large volume of well-defined crystals.

Data Presentation: Common Recrystallization Solvents
SolventPolarity IndexBoiling Point (°C)Suitability for Pyrrolo[2,3-b]pyridines
Water10.2100Generally poor solubility; can be used as an anti-solvent.
Methanol5.165Good solubility for polar derivatives; may require an anti-solvent.
Ethanol4.378Excellent general-purpose solvent for this class.[11]
Isopropanol (IPA)3.982Good choice, less volatile than ethanol.
Acetone5.156Often a strong solvent; may result in lower yields.[11]
Ethyl Acetate (EtOAc)4.477Very effective, good balance of polarity.
Toluene2.4111Proven effective for similar azaindole structures.[9]
Heptane/Hexane0.198 / 69Poor solubility; primarily used as an anti-solvent.[11]
Visualization: Solvent Selection Workflow

SolventSelection start Start: Crude Product test_rt Test Solubility in Solvent X at Room Temperature start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt hot_test Heat to Boiling dissolves_rt->hot_test No bad_solvent Result: Poor Solvent (Too Soluble) dissolves_rt->bad_solvent Yes dissolves_hot Dissolves when Hot? hot_test->dissolves_hot cool_solution Cool Slowly dissolves_hot->cool_solution Yes insoluble Result: Poor Solvent (Insoluble) dissolves_hot->insoluble No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Result: Good Single Solvent crystals_form->good_solvent Yes try_mixed Action: Try Mixed-Solvent System crystals_form->try_mixed No

Caption: Workflow for selecting an appropriate recrystallization solvent.

Section 2: Troubleshooting Common Recrystallization Problems

Even with a suitable solvent, challenges can arise. This section addresses the most common issues encountered during the crystallization of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives in a question-and-answer format.

Q2: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase instead of a solid crystalline lattice.[12][13] This is particularly common with highly impure compounds (which have a depressed melting point) or when the solution cools too rapidly.[12][14]

Causality & Solutions:

  • Cause: The solution is becoming saturated at a temperature where your compound is molten.

  • Solution 1 (Add More Solvent): Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the hot solvent. This lowers the saturation temperature, giving the molecules a chance to crystallize below the melting point.[12][14]

  • Solution 2 (Slow Cooling): Rapid cooling promotes oiling out. After dissolving, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[14][15]

  • Solution 3 (Change Solvents): Switch to a lower-boiling point solvent if possible. Alternatively, use a mixed-solvent system where the anti-solvent is added at a lower temperature.

Q3: The solution is cold, but no crystals have formed. What should I do?

A3: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not initiated.[10]

Causality & Solutions:

  • Cause: Lack of nucleation sites for crystal growth to begin.

  • Solution 1 (Scratch the Flask): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.[12][16]

  • Solution 2 (Seed Crystals): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" acts as a template for further crystal growth.[12][13]

  • Solution 3 (Reduce Temperature): If not already done, place the flask in an ice bath or even a colder freezer bath for a short period to further decrease solubility and induce nucleation.

  • Solution 4 (Concentrate the Solution): If you suspect too much solvent was added, gently evaporate a portion of the solvent and attempt to cool again.[12]

Q4: My final product has a low yield. How can I improve recovery?

A4: Low recovery is a common issue and can stem from several factors during the process.[12]

Causality & Solutions:

  • Cause 1 (Excess Solvent): Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low yield, as a significant amount of product will remain in the mother liquor upon cooling.[10][12][16]

    • Solution: Be meticulous in adding the minimum volume of hot solvent. If you suspect excess solvent, you can attempt to recover a "second crop" by evaporating some of the solvent from the filtrate and re-cooling.[12]

  • Cause 2 (Premature Crystallization): If the compound crystallizes in the funnel during a hot gravity filtration step, significant product loss will occur.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering your solution. Use a stemless funnel to prevent crystallization in a narrow stem.

  • Cause 3 (Washing with Room-Temp Solvent): Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Visualization: Troubleshooting Flowchart

Troubleshooting start Problem Occurred During Cooling oil_out Product Oiled Out? start->oil_out no_crystals No Crystals Formed? oil_out->no_crystals No action_oil 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent System oil_out->action_oil Yes low_yield Yield is Poor? no_crystals->low_yield No action_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Cool to Lower Temp. no_crystals->action_no_crystals Yes action_low_yield 1. Check Mother Liquor 2. Recover Second Crop 3. Review Solvent Volume low_yield->action_low_yield Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 3: Advanced Topic: The Impact of Polymorphism

For professionals in drug development, purification is not just about chemical purity; it's also about controlling the solid-state form.

Q5: Can different recrystallization methods produce different crystal forms (polymorphs) of my compound, and why does this matter?

A5: Absolutely. Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements.[17][18] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters for an active pharmaceutical ingredient (API).[19][20]

The Role of Recrystallization in Polymorphism Control: The conditions of crystallization directly influence which polymorphic form is kinetically or thermodynamically favored.[17]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to different crystal packing.

  • Cooling Rate: Rapid cooling often traps a less stable (kinetically favored) polymorph, while slow, controlled cooling allows the system to reach its most stable (thermodynamically favored) form.

  • Temperature: The crystallization temperature can determine which polymorph nucleates and grows.

Controlling polymorphism is a cornerstone of process chemistry and regulatory compliance.[21] Therefore, it is imperative to define and adhere to a strict recrystallization protocol to ensure batch-to-batch consistency of the desired solid form.

References

  • Varkey, J. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from vlab.amrita.edu/?sub=2&brch=191&sim=344&cnt=1
  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • MDPI. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • (n.d.). Crystallization Solvents. PDF. Retrieved from [Link]

  • Google Patents. (2019). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

Sources

Validation & Comparative

confirming the structure of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Critical Role of Structural Integrity in Drug Discovery

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-bromo-7-azaindoline, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, including potent kinase inhibitors and other targeted therapies.[2][3] The precise placement of the bromine atom provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Given its significance, the unambiguous structural confirmation of any new derivative is not merely a procedural formality; it is the bedrock of scientific integrity and the prerequisite for advancing a compound through the drug discovery pipeline. An error in assigning the position of a substituent or confirming the overall connectivity can invalidate extensive biological data, compromise intellectual property, and lead to the costly pursuit of erroneous SAR.

This guide provides a comprehensive comparison of the essential analytical techniques for the rigorous structural elucidation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a self-validating framework for achieving unimpeachable structural confirmation.

The Analytical Triad: NMR, MS, and X-Ray Crystallography

A holistic and robust approach to structure elucidation relies on the synergistic interpretation of data from multiple orthogonal techniques.[4] For the 4-bromo-7-azaindoline scaffold, the primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and indispensable piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[5] It provides detailed information about the chemical environment, proximity, and coupling relationships of NMR-active nuclei, primarily ¹H and ¹³C.

One-Dimensional (1D) NMR: The Foundational Scan

Expertise & Causality: The initial ¹H and ¹³C NMR spectra serve as the first-pass structural fingerprint. For the 4-bromo-7-azaindoline core, ¹H NMR is essential for visualizing the protons on both the aromatic pyridine ring and the aliphatic dihydro-pyrrolo ring. The chemical shifts, integration (number of protons), and splitting patterns (J-coupling) provide immediate clues to the substitution pattern. ¹³C NMR complements this by revealing the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.[4]

  • Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer to achieve good signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (S/N > 100:1), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (~220-240 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary to achieve adequate S/N.

Data Presentation: Representative 1D NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for a 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative in DMSO-d₆.

¹H NMR Data ¹³C NMR Data
Position δ (ppm) Multiplicity J (Hz) Integration Position δ (ppm)
H-67.95d5.21HC-7a155.1
H-56.80d5.21HC-6148.5
NH (indole)6.50br s-1HC-5115.3
H-23.65t8.52HC-4108.9
H-33.10t8.52HC-3a105.2
C-247.6
C-329.8
Two-Dimensional (2D) NMR: Assembling the Framework

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.[6] For a novel derivative, 2D experiments are non-negotiable for proving connectivity and unambiguously assigning every proton and carbon signal.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled, typically on adjacent carbons (²J or ³J coupling).[7] It is invaluable for tracing the proton-proton network within the dihydro-pyrrolo ring (-CH₂-CH₂-) and confirming the relationship between H-5 and H-6 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹J coupling).[7] It provides a definitive link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling).[8] Key HMBC correlations for this scaffold would be:

    • From the H-2 protons to C-3, C-3a, and C-7a, confirming the dihydro-pyrrolo ring structure.

    • From the H-5 proton to C-4, C-3a, and C-7, confirming the position relative to the bromine and the fusion point.

    • From the H-6 proton to C-4 and C-7a, locking in the pyridine ring connectivity.

Experimental Protocol: 2D NMR

  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition: Run standard COSY, HSQC, and HMBC pulse programs available on the spectrometer's software.

  • Optimization: For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz, which is standard for detecting typical ²J and ³J correlations.

  • Data Processing & Interpretation: Process the 2D data and analyze the cross-peaks to build the molecular structure fragment by fragment.

Visualization: Key HMBC Correlations

Caption: Key HMBC correlations for structure confirmation.

Mass Spectrometry (MS): The Molecular Formula and Isotopic Signature

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers a highly accurate mass measurement that can be used to determine the elemental formula.[9] For halogenated compounds, MS is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10] This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with two signals of nearly equal intensity separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.[11]

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the ions using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Observe the m/z of the molecular ion. Compare the experimentally measured exact mass with the theoretical mass calculated for the expected molecular formula. The mass accuracy should ideally be within 5 ppm. Identify the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Data Presentation: Representative HRMS Data

Table 2: Comparison of Theoretical vs. Experimental Mass for C₇H₇BrN₂.

IonCalculated Exact MassFound Exact MassDifference (ppm)Isotopic Pattern
[M+H]⁺ (⁷⁹Br)198.9816198.9818+1.0~100% Relative Abundance
[M+H]⁺ (⁸¹Br)200.9796200.9799+1.5~98% Relative Abundance

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Causality: While NMR and MS together provide a highly confident structural assignment, X-ray crystallography offers the ultimate, irrefutable proof.[12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the exact regiochemistry (e.g., the position of the bromine atom) and, if applicable, the absolute stereochemistry of chiral centers.[13][14] The presence of the "heavy" bromine atom is advantageous, as it scatters X-rays strongly, which simplifies the process of solving the crystal structure.[12][15]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow a single crystal of high quality (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validation: A low R-factor (typically < 5%) indicates a good refinement. For chiral molecules, the Flack parameter should be close to zero to confidently assign the absolute configuration.[15]

Data Presentation: Key Crystallographic Parameters

Table 3: Hypothetical Crystallographic Data for a Derivative.

ParameterValue
Chemical FormulaC₇H₇BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Final R indices [I > 2σ(I)]R₁ = 0.035
Flack ParameterN/A (achiral)

Comparative Guide and Logical Workflow

No single technique is sufficient on its own. A logical, tiered approach ensures both efficiency and rigor.

Table 4: Comparison of Primary Analytical Techniques.

TechniqueInformation ProvidedStrengthsLimitations
1D & 2D NMR Atomic connectivity, chemical environments, proton/carbon framework.Provides the complete solution structure. Indispensable for isomers.Does not provide molecular weight. Can be complex for overlapping signals.
HRMS Exact mass and molecular formula.Highly sensitive. Confirms elemental composition and presence of bromine.Does not distinguish between isomers. Provides no connectivity information.
X-ray Unambiguous 3D structure, bond lengths/angles, absolute configuration.The "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult to obtain.

Visualization: A Validated Workflow for Structure Confirmation

Caption: Logical workflow for rigorous structure confirmation.

Conclusion

The structural confirmation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives is a multi-faceted process that demands a meticulous and integrated analytical strategy. Relying on a single piece of data is insufficient and scientifically unsound. By combining the detailed connectivity map from 1D and 2D NMR, the definitive molecular formula from HRMS, and, when necessary, the absolute 3D structure from X-ray crystallography, researchers can achieve the highest level of confidence. This rigorous, self-validating approach ensures that the foundational chemical information is accurate, enabling the successful progression of these vital compounds in the quest for new medicines.

References

  • Weber, M., et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022(3), pp. 1-22. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from: [Link]

  • dos Santos, G. A., et al. (2023). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Revista Virtual de Química, 15(4), pp. 1045-1061. Available at: [Link]

  • ResearchGate. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from: [Link]

  • MDPI. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Molecules, 26(16), 4885. Available at: [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from: [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from: [Link]

  • Xu, R., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), pp. 1032-1037. Available at: [Link]

  • Zigon, N., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), pp. 15875-15879. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from: [Link]

  • Pimenta, A. T. A., et al. (2010). Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. Magnetic Resonance in Chemistry, 48(9), pp. 734-737. Available at: [Link]

  • Allen, F. H., & Johnson, O. (2005). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis, 2005/1, pp. 1-24. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11, pp. 20651-20661. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), pp. 681-690. Available at: [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(22), 7543. Available at: [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Analogs: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step in understanding its biological activity and optimizing its therapeutic potential. The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, or 4-bromo-7-azaindoline, scaffold is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules.[1][2] This guide provides a comprehensive overview of the application of X-ray crystallography to this important class of compounds, offering a comparative analysis with alternative structural elucidation techniques.

The Significance of the 7-Azaindoline Scaffold

The 7-azaindole core, and by extension its dihydro variant, the 7-azaindoline, is recognized as a privileged structure in medicinal chemistry.[3] Its ability to form key hydrogen bonding interactions with protein targets, such as kinases, makes it a valuable component in the design of potent and selective inhibitors. The introduction of a bromine atom at the 4-position provides a strategic handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a diverse chemical space to fine-tune a compound's structure-activity relationship (SAR).[4]

While extensive research has been conducted on the synthesis and biological evaluation of 7-azaindole derivatives, a comprehensive public repository of their single-crystal X-ray structures, particularly for the 2,3-dihydro analogs, remains limited. This guide, therefore, will also serve as a practical framework for researchers who have synthesized a novel 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine analog and wish to unequivocally determine its solid-state conformation.

The Power of Single-Crystal X-ray Diffraction

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy. This detailed structural information is invaluable for:

  • Unambiguous structure confirmation: Providing definitive proof of the chemical identity and stereochemistry of a newly synthesized compound.

  • Conformational analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state, which can inform its binding mode to a biological target.

  • Understanding intermolecular interactions: Elucidating the packing of molecules in the crystal lattice, which is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. This can provide insights into the compound's physical properties, such as solubility and melting point.[5]

  • Structure-based drug design: Providing a high-resolution model of the ligand that can be used for computational docking studies to understand and predict its interaction with a protein target.

A Practical Workflow for X-ray Crystallography of a Novel 4-bromo-7-azaindoline Analog

The journey from a newly synthesized powder to a refined crystal structure involves several critical steps. The following protocol outlines a typical workflow, emphasizing the rationale behind each experimental choice.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

The starting point for any crystallographic study is a highly pure sample of the compound of interest. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of 4-bromo-7-azaindole, the unsaturated precursor, has been well-documented and can be achieved through various methods, including the bromination of 7-azaindole.[6][7] Subsequent reduction of the pyrrole ring would yield the desired 2,3-dihydro scaffold. Rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a sample suitable for crystallization trials.

Step 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the entire process. It is an empirical science that requires screening a wide range of conditions. For a novel 4-bromo-7-azaindoline analog, which is likely to be a solid at room temperature with moderate solubility in organic solvents, several common crystallization techniques can be employed:[1]

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop induces crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble. Slow diffusion at the interface can lead to the growth of high-quality crystals.

The choice of solvents is critical. A good starting point is to identify a solvent in which the compound is sparingly soluble. A screening of various solvents and solvent mixtures at different temperatures is highly recommended.

Step 3: Crystal Mounting and Screening

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. The crystal is then screened using an in-house X-ray diffractometer to assess its quality. A good crystal will produce a diffraction pattern with sharp, well-defined spots.

Step 4: X-ray Data Collection

A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds of different orientations. Modern diffractometers automate this process, which can take several hours to complete.

Step 5: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit and obtain the final crystal structure.

Step 6: Data Analysis and Validation

The final crystal structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the structure is validated using various metrics, such as the R-factor, which indicates the agreement between the observed and calculated structure factors.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information and can be particularly useful when single crystals are not available.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample Phase Crystalline SolidSolution or Solid-StateGas Phase (ions)In Silico
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, conformation in solution, dynamicsMolecular weight, elemental compositionPredicted 3D structure, energy landscapes
Strengths Unambiguous structure, high precisionProvides solution-state information, dynamic insightsHigh sensitivity, isotopic informationNo sample needed, can predict polymorphs
Limitations Requires single crystals, solid-state may differ from solutionIndirect structural information, complex spectraProvides no 3D structural informationAccuracy depends on the method, requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a 4-bromo-7-azaindoline analog, 1H and 13C NMR would be used to confirm the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond correlations between protons and carbons, providing a detailed picture of the molecular framework. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, which can be used to infer the solution-state conformation.[8]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of a novel 4-bromo-7-azaindoline analog. The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) would be a characteristic feature in the mass spectrum.[3]

Computational Modeling

In the absence of experimental data, computational methods can be used to predict the three-dimensional structure of a molecule and its likely crystal packing arrangements (crystal structure prediction). These methods can provide valuable insights into the conformational preferences of the molecule and can be used to generate models for further experimental validation.

The Synergy of Techniques for Unambiguous Structure Elucidation

The most robust approach to structural characterization involves the integration of multiple techniques. For a novel 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine analog, the ideal workflow would involve:

  • Synthesis and initial characterization by NMR and MS to confirm the chemical identity and purity.

  • Crystallization screening to obtain single crystals suitable for X-ray diffraction.

  • Single-crystal X-ray diffraction analysis to determine the definitive solid-state structure.

  • Comparison of the solid-state conformation with the solution-state conformation inferred from NMR data to understand any conformational changes upon crystallization.

  • Use of the experimental structure to validate and refine computational models , which can then be used to explore the SAR of the compound class.

Caption: Integrated workflow for structure-activity relationship studies.

Conclusion

The structural elucidation of novel 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine analogs is a critical step in their development as potential therapeutic agents. While obtaining single crystals for X-ray diffraction can be a bottleneck, the unparalleled detail it provides makes it an indispensable tool. By integrating X-ray crystallography with other powerful analytical techniques such as NMR, mass spectrometry, and computational modeling, researchers can gain a comprehensive understanding of the structural features that govern the biological activity of this important class of molecules, ultimately accelerating the drug discovery process.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2012). Request PDF. Retrieved January 22, 2026, from [Link]

  • Preparation method for 4-substituted-7-azaindole. (2012, June 20). Google Patents.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Georganics. Retrieved January 22, 2026, from [Link]

  • (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). (2021, March 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed. Retrieved January 22, 2026, from [Link]

  • Preparation method of 5-bromo-7-azaindole. (2018, December 25). Google Patents.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013, August 2). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007, May 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Examples of 7-azaindole derivatives showing the significance of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2022, September 10). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024, January 11). MDPI. Retrieved January 22, 2026, from [Link]

  • Research Progress of NMR in Natural Product Quantification. (2021, October 19). MDPI. Retrieved January 22, 2026, from [Link]

Sources

A Tale of Two Scaffolds: Unpacking the Biological Activities of Aromatic 4-bromo-7-azaindole versus its Saturated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole scaffold, a privileged heterocyclic motif, has proven to be a remarkably fertile ground for the discovery of potent kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its status as a go-to fragment in drug design. The 4-bromo-7-azaindole derivative, in particular, serves as a versatile building block, offering a convenient handle for further chemical modifications. However, the exploration of its saturated counterpart, 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, remains significantly less charted territory.

This guide provides a comprehensive comparison of the biological activities of these two structurally related yet distinct molecular entities. We will delve into the well-documented activities of the aromatic 4-bromo-7-azaindole, supported by a wealth of experimental data, and then, through the lens of structure-activity relationships (SAR), explore the predicted and potential biological profile of its underexplored saturated analogue.

The Aromatic Powerhouse: 4-bromo-7-azaindole and its Derivatives

The 1H-pyrrolo[2,3-b]pyridine core, the parent structure of 4-bromo-7-azaindole, is a cornerstone in the development of a multitude of potent biological agents. The presence of the bromine atom at the 4-position provides a crucial vector for synthetic elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: A Primary Arena of Activity

A significant body of research highlights the prowess of 7-azaindole derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant activation is linked to numerous cancers.[2][3] For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3. One notable compound, 4h , exhibited impressive IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[3] In cellular assays, this compound effectively inhibited the proliferation of breast cancer cells and induced apoptosis.[3]

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition: The 7-azaindole scaffold has also been successfully employed to develop inhibitors of MELK, a kinase overexpressed in several cancers and associated with poor prognosis. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was designed, leading to the discovery of compound 16h , which displayed a potent MELK inhibition with an IC50 of 32 nM.[4] This compound also showed excellent anti-proliferative effects against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast), with IC50 values ranging from 0.109 µM to 0.245 µM.[4]

Janus Kinase (JAK) Inhibition: In the realm of immunomodulation, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of Janus kinases, which are pivotal in cytokine signaling pathways. A series of these derivatives were identified as novel immunomodulators targeting JAK3.[5]

Cell Division Cycle 7 (Cdc7) Kinase Inhibition: The 7-azaindole core has also been instrumental in the development of inhibitors for Cdc7 kinase, a key regulator of DNA replication initiation and a promising target in oncology. Researchers have successfully developed potent ATP mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with one compound achieving an impressive IC50 value of 7 nM.[6]

Inhibitory-kappaB Kinase (IKKα) Inhibition: More recently, an aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of highly potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway.[7] Two standout compounds, SU1261 and SU1349 , exhibited Ki values of 10 nM and 16 nM for IKKα, respectively, with excellent selectivity over the related IKKβ.[7]

Anticancer Activity Beyond Kinase Inhibition

The biological impact of 7-azaindole derivatives extends beyond direct kinase inhibition. A series of novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[8] Several of these compounds exhibited significant growth inhibitory action at micromolar concentrations, with some demonstrating the ability to intercalate with DNA, suggesting a multi-faceted mechanism of action.[8]

The Saturated Enigma: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

In stark contrast to its aromatic counterpart, there is a conspicuous absence of direct biological activity data for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in the public domain. This presents a challenge for a direct experimental comparison but offers an opportunity for a predictive analysis based on fundamental principles of medicinal chemistry.

The saturation of the pyrrole ring, converting the planar, aromatic 7-azaindole core into a three-dimensional dihydropyrrolopyridine structure, is expected to have profound effects on its biological properties.

The Structural Shift: Aromaticty vs. Three-Dimensionality

The planarity of the aromatic 7-azaindole ring is crucial for its ability to mimic the purine core of ATP and engage in π-stacking interactions within the ATP-binding pocket of kinases. The saturation of the C2-C3 bond disrupts this planarity, introducing a puckered, three-dimensional geometry.

Diagram: Structural Comparison

Caption: Chemical structures of 4-bromo-7-azaindole and its dihydro analogue.

This structural alteration will fundamentally change how the molecule interacts with biological targets. While the ability to act as a classic hinge-binder in kinases might be diminished due to the loss of aromaticity, the increased three-dimensionality could open up possibilities for targeting different pockets or even different classes of proteins.

Predicted Biological Profile and Potential Applications

Based on structure-activity relationship principles, we can hypothesize the following for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:

  • Altered Kinase Selectivity: The change in shape and electronic distribution will likely lead to a different kinase selectivity profile compared to its aromatic counterpart. It may lose affinity for some of the kinases targeted by 7-azaindole derivatives but could potentially gain affinity for others that have binding pockets more accommodating to a three-dimensional ligand.

  • Improved Physicochemical Properties: Saturated heterocycles often exhibit improved solubility and metabolic stability compared to their flat aromatic counterparts. This could translate to better pharmacokinetic properties for drug candidates derived from this scaffold.

  • Novel Target Interactions: The 3D structure could enable interactions with protein targets that are not amenable to binding by flat aromatic systems. This could include enzymes with deep hydrophobic pockets or protein-protein interfaces.

  • Exploration of New Therapeutic Areas: While kinase inhibition is a dominant theme for aromatic 7-azaindoles, the dihydro version could exhibit entirely different biological activities. For example, a related dihydro-pyrrolo[3,4-c]pyridine scaffold has shown promise in the development of anti-HIV agents, suggesting that antiviral applications could be a potential avenue for exploration.[9]

Experimental Methodologies: A Blueprint for a Comparative Study

To empirically validate the predicted differences in biological activity, a head-to-head comparison using standardized assays is essential. The following experimental workflows would provide the necessary data for a robust evaluation.

Kinase Inhibition Assays

A comprehensive panel of kinase inhibition assays should be performed for both compounds.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize 4-bromo-7-azaindole and 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in DMSO to create stock solutions.

  • Kinase Panel Selection: Choose a diverse panel of kinases, including those known to be inhibited by 7-azaindole derivatives (e.g., FGFR, MELK, JAKs, Cdc7, IKKα) and a broader screening panel to identify novel targets.

  • In Vitro Kinase Assay: Utilize a validated in vitro kinase assay platform (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assays).

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compounds.

    • Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: Kinase Inhibition Workflow

G A Compound Stock (Aromatic vs. Saturated) C In Vitro Assay (Kinase, Substrate, ATP, Compound) A->C B Kinase Panel B->C D Signal Detection (Phosphorylation/ADP) C->D E IC50 Determination D->E

Caption: Workflow for comparative kinase inhibition profiling.

Cellular Assays

Cell-based assays are crucial to assess the compounds' effects in a more physiologically relevant context.

Step-by-Step Protocol:

  • Cell Line Selection: Choose cancer cell lines known to be sensitive to inhibitors of the kinases identified in the in vitro screen.

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates and treat with a range of compound concentrations.

    • After a defined incubation period (e.g., 72 hours), measure cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Caspase-Glo® or Annexin V staining):

    • Treat cells with the compounds at their GI50 concentrations.

    • Measure markers of apoptosis to determine if the compounds induce programmed cell death.

  • Target Engagement Assays (e.g., Western Blotting):

    • Treat cells with the compounds and lyse them.

    • Use Western blotting to measure the phosphorylation status of the target kinase and its downstream signaling proteins to confirm on-target activity.

Summary and Future Directions

The following table summarizes the known and predicted biological activities of the two scaffolds.

Feature4-bromo-7-azaindole (Aromatic)4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Saturated)
Structure Planar, aromaticThree-dimensional, saturated pyrrole ring
Primary Biological Activity Potent kinase inhibitor (FGFR, MELK, JAKs, Cdc7, IKKα)[3][4][5][6][7]Largely uncharacterized; predicted to have altered kinase selectivity
Anticancer Activity Broad-spectrum antiproliferative effects[4][8]Unknown; potential for novel anticancer mechanisms
Other Potential Activities Anti-inflammatory, antiviral[10][11]Potential for antiviral activity (based on related scaffolds)[9]
Predicted Physicochemical Properties Generally good, but planarity can be a liabilityPotentially improved solubility and metabolic stability

Future research should focus on the synthesis and comprehensive biological evaluation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives. A direct, data-driven comparison with its aromatic analogue will be instrumental in unlocking the therapeutic potential of this underexplored chemical space and could lead to the discovery of novel therapeutic agents with unique mechanisms of action and improved drug-like properties.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021, 12 , 1175-1183. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021, 12 , 1175-1183. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021, 14 (4), 354. [Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Eur. J. Med. Chem., 2016, 114 , 220-231. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorg. Med. Chem., 2020, 28 (1), 115194. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chem. Pharm. Bull., 2013, 61 (8), 844-848. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci., 2008, 21 (1), 36-39. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J. Med. Chem., 2009, 52 (14), 4380-4390. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2023, 28 (14), 5397. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. J. Heterocycl. Chem., 2022, 59 (5), 929-938. [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. Pak. J. Pharm. Sci., 2008, 21 (1), 36-39. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J. Med. Chem., 2020, 63 (2), 746-764. [Link]

  • Azaindole Therapeutic Agents. Curr. Med. Chem., 2021, 28 (30), 6065-6101. [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 2008, 21 (1), 36-39. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. J. Med. Chem., 2022, 65 (15), 10437-10458. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 2023, 28 (13), 5001. [Link]

Sources

The Emergence of 4-Bromo-1H-pyrrolo[2,3-b]pyridine as a Privileged Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of a vast array of cellular processes, represent a critically important class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer. A key strategy in this endeavor is the identification and validation of "privileged scaffolds" – core molecular frameworks that exhibit a high propensity for binding to the ATP-binding site of multiple kinases, providing a robust foundation for the development of potent and selective inhibitors.

This guide provides a comprehensive technical validation of the 4-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindole) scaffold as a promising platform for kinase inhibitor design. We will objectively compare its performance with established kinase inhibitor scaffolds, supported by experimental data from the literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

The 1H-pyrrolo[2,3-b]pyridine Core: A Bioisostere of Adenine with Innate Kinase Binding Potential

The 1H-pyrrolo[2,3-b]pyridine nucleus is a bioisostere of adenine, the nitrogenous base of ATP. This inherent structural mimicry provides a strong rationale for its utility as an ATP-competitive kinase inhibitor.[1] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.

The introduction of a bromine atom at the 4-position of the scaffold serves as a versatile synthetic handle, enabling the exploration of a wide range of substituents to enhance potency and selectivity. This position is often solvent-exposed, allowing for the introduction of moieties that can interact with specific residues outside the highly conserved ATP-binding pocket, thereby tuning the inhibitor's profile. The 4-bromo-7-azaindole moiety is a key building block in the synthesis of various tyrosine kinase inhibitors.[2]

Comparative Analysis of Inhibitory Activity

To validate the potential of the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, it is essential to compare its performance against well-established kinase inhibitor scaffolds. Here, we present a comparative analysis of representative derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against a panel of established inhibitors: Staurosporine (a broad-spectrum inhibitor), Imatinib and Dasatinib (BCR-ABL inhibitors), and Gefitinib (an EGFR inhibitor).

Scaffold/CompoundTarget Kinase(s)IC50 (nM)Reference(s)
1H-pyrrolo[2,3-b]pyridine Derivative 1 CDK848.6[3][4]
1H-pyrrolo[2,3-b]pyridine Derivative 2 FGFR1, FGFR2, FGFR37, 9, 25[5]
1H-pyrrolo[2,3-b]pyridine Derivative 3 GSK-3β0.22 - 0.26[6]
Staurosporine PKC, PKA, p60v-src, CaM Kinase II0.7, 7, 6, 20[7]
Imatinib BCR-ABL~400 (in vitro)[8]
Dasatinib BCR-ABL, Src family<1[9]
Gefitinib EGFR3 - 390 (cell-based)[2][10]

Note: IC50 values can vary significantly based on the assay conditions. This table is for comparative purposes and highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to generate highly potent inhibitors.

The data clearly demonstrates that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can achieve nanomolar to sub-nanomolar potency against a range of kinase targets, rivaling and in some cases exceeding the potency of established inhibitors. The ability to tune the selectivity of this scaffold through synthetic modification makes it a highly attractive starting point for drug discovery programs.

The Untapped Potential of the 2,3-Dihydro Congener

While the aromatic 1H-pyrrolo[2,3-b]pyridine scaffold has been well-explored, the corresponding 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core remains a largely untapped area of chemical space. Saturation of the pyrrole ring introduces a three-dimensional character to the scaffold, which can lead to novel interactions with the kinase active site and potentially improve properties such as solubility and metabolic stability. The non-planar structure of the dihydro scaffold could enable the exploration of different binding poses and the targeting of less conserved regions of the ATP-binding pocket, potentially leading to inhibitors with novel selectivity profiles. Further investigation into the synthesis and biological evaluation of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives is a promising avenue for future research.

Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine-Based Inhibitors

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows it to be adapted to target kinases in a variety of critical signaling pathways implicated in disease. Below is a representative example of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for derivatives of this scaffold.[5]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Pyrrolo_Inhibitor 4-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolo_Inhibitor->FGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: FGFR signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Protocols for Scaffold Validation

To rigorously assess the potential of a novel kinase inhibitor scaffold, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for the initial characterization of compounds derived from the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput biochemical assay to determine the IC50 value of a test compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, with a higher luminescence signal indicating greater inhibition.

Biochem_Assay_Workflow start Start step1 Dispense Test Compound (serial dilutions) and Kinase into assay plate start->step1 step2 Incubate at room temperature step1->step2 step3 Initiate reaction by adding Substrate and ATP step2->step3 step4 Incubate to allow phosphorylation step3->step4 step5 Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal step4->step5 step6 Measure luminescence on a plate reader step5->step6 end Determine IC50 values step6->end

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well white, opaque bottom plate.

  • Kinase Addition: Add 10 µL of a 2X kinase solution (in appropriate kinase buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase binding.

  • Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Generation: Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT Assay)

This protocol assesses the effect of a test compound on the proliferation and viability of a cancer cell line that is dependent on the activity of the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well clear bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (in complete growth medium). Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the test compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Its inherent ability to mimic ATP and the synthetic tractability of the 4-bromo position provide a solid foundation for developing potent and selective inhibitors against a wide range of kinase targets. The comparative data presented in this guide underscores the potential of this scaffold to generate compounds with potencies comparable to or exceeding those of established drugs. While the aromatic core has been the primary focus of research to date, the exploration of the 2,3-dihydro variant offers an exciting opportunity to develop inhibitors with novel properties. By employing rigorous biochemical and cell-based validation assays, researchers can effectively leverage the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold to advance the discovery of next-generation kinase inhibitors.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. MDPI. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. ACS Publications. [Link]

  • Safety and efficacy of flumatinib in patients with chronic phase chronic myeloid leukemia who are resistant or intolerant to imatinib: a single-arm, multicenter, phase II study. Dove Medical Press. [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones as Dual Binders of Abl Kinase and DNA. National Institutes of Health. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

  • Comparative IC50 (µM) Values of CP Derivative and Staurosporine... ResearchGate. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Systematic response of staurosporine scaffold-based inhibitors to drug-resistant cancer kinase mutations. PubMed. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. PubMed. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. ResearchGate. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. eLife. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Publications. [Link]

  • Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... ResearchGate. [Link]

  • Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. National Institutes of Health. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. National Institutes of Health. [Link]

  • Design of Novel Protein Kinase Inhibitors Using the Naturally Occurring Staurosporine Scaffold as a Lead. AJPT. [Link]

  • Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model. PubMed. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. National Academy of Sciences of Ukraine. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ASH Publications. [Link]

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Strategic Alternatives for 4-Bromo-7-Azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value and Emerging Challenges of 4-Bromo-7-Azaindole

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds, particularly as a bioisostere for indoles and purines.[1][2] Its ability to modulate physicochemical properties and engage in specific hydrogen bonding interactions has cemented its role in drug design, most notably in the development of kinase inhibitors.[2][3][4] Within this class, 4-bromo-7-azaindole has emerged as a workhorse building block, a versatile handle for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions.[5][6] Its utility is exemplified in the synthesis of potent therapeutics, including Aurora kinase inhibitors like GSK1070916.[3]

However, an over-reliance on a single building block can stifle innovation and present challenges in late-stage drug development. These can range from supply chain vulnerabilities and cost-of-goods to the need for nuanced control over reactivity and the exploration of novel chemical space. Consequently, a forward-thinking drug discovery program must consider and strategically deploy a range of alternatives to this trusted reagent.

This guide provides a comprehensive comparison of viable alternative building blocks to 4-bromo-7-azaindole for the functionalization of the C4 position. We will delve into the relative merits and drawbacks of other 4-halo-7-azaindoles, 4-triflates, and boronates, as well as the burgeoning field of direct C-H functionalization. Each alternative will be assessed based on its synthesis, reactivity, and impact on physicochemical properties, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Strategic Diversification: A Comparative Analysis of C4-Functionalized 7-Azaindole Building Blocks

The choice of a building block for C4 functionalization is a critical decision that influences not only the efficiency of the synthetic route but also the properties of the final compound. Here, we compare the most prominent alternatives to 4-bromo-7-azaindole.

The Halogen Series: A Deeper Look at 4-Chloro- and 4-Iodo-7-Azaindole

The most direct alternatives to 4-bromo-7-azaindole are its halogen counterparts. The choice between chloro, bromo, and iodo derivatives is often a balance between cost, stability, and reactivity in cross-coupling reactions.

Synthesis:

  • 4-Chloro-7-azaindole: A common and cost-effective method for the synthesis of 4-chloro-7-azaindole involves a two-step sequence starting from 7-azaindole. The first step is the oxidation of the pyridine nitrogen to form the N-oxide, which then facilitates a selective chlorination at the C4 position upon treatment with phosphorus oxychloride (POCl₃).[7]

  • 4-Iodo-7-azaindole: The synthesis of 4-iodo-7-azaindole can be achieved through various methods, including iodination of the parent 7-azaindole. A practical route involves the reaction of 7-azaindole with N-iodosuccinimide (NIS) in a suitable solvent.[5]

Reactivity Comparison:

The reactivity of halo-aromatics in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is a direct consequence of the C-X bond dissociation energy.

  • Suzuki-Miyaura Coupling: While 4-bromo-7-azaindole is widely used, 4-chloro-7-azaindole can be a more cost-effective starting material for large-scale synthesis. However, the coupling of aryl chlorides often requires more specialized and typically more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher reaction temperatures to achieve comparable yields to their bromo and iodo counterparts.[4] 4-Iodo-7-azaindole, being the most reactive, can undergo Suzuki coupling under milder conditions, often with simpler palladium catalysts like Pd(PPh₃)₄.[6]

  • Buchwald-Hartwig Amination: In the context of C-N bond formation, the reactivity difference between 4-chloro and 4-bromo-7-azaindole can be less pronounced, with both showing similar reactivity in some cases.[1][5] This allows for the selection of the more economical chloro-derivative without a significant penalty in reaction efficiency, provided an optimized catalyst system is employed.

  • Sonogashira Coupling: For the formation of C-C triple bonds, the higher reactivity of 4-iodo-7-azaindole makes it the preferred substrate over the bromo and chloro analogs. The coupling of 4-iodo-1-acetyl-7-azaindole with terminal alkynes proceeds in high yield under standard Sonogashira conditions.[6]

Table 1: Qualitative Comparison of 4-Halo-7-Azaindoles

Feature4-Chloro-7-azaindole4-Bromo-7-azaindole4-Iodo-7-azaindole
Cost Generally lowestModerateHighest
Stability HighHighModerate (can be light-sensitive)
Reactivity LowerModerateHighest
Catalyst Choice Requires more active (often more expensive) catalystsBroad range of catalysts applicableCan be coupled with simpler catalysts
Reaction Conditions Often requires higher temperaturesMilder conditions than chloroMildest conditions
The "Activated" Alternative: 4-(Trifluoromethanesulfonyloxy)-7-azaindole (4-Triflate-7-azaindole)

Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of iodides. This makes 4-triflate-7-azaindole a highly attractive, albeit less commonly reported, alternative.

Synthesis:

The synthesis of 4-triflate-7-azaindole would typically proceed from 4-hydroxy-7-azaindole, which can be prepared from commercially available starting materials. The hydroxyl group is then converted to the triflate using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

Reactivity:

The high reactivity of the triflate group allows for a broad range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, often under mild conditions. This can be particularly advantageous for substrates with sensitive functional groups that may not tolerate the harsher conditions sometimes required for chloro or even bromo derivatives.

The Pre-functionalized Nucleophile: 7-Azaindole-4-boronic Acid and its Esters

Instead of an electrophilic coupling partner, a nucleophilic building block in the form of a boronic acid or its pinacol ester offers a reversed polarity approach. This is particularly useful when the desired coupling partner is an aryl or heteroaryl halide.

Synthesis:

7-Azaindole-4-boronic acid pinacol ester can be synthesized from a 4-halo-7-azaindole (typically the bromo or chloro derivative) via a Miyaura borylation reaction. This involves treatment with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

Reactivity:

This building block is a versatile nucleophile in Suzuki-Miyaura cross-coupling reactions. Its use is exemplified in the synthesis of the JAK inhibitor Decernotinib, where the 7-azaindole-4-boronate ester is coupled with a chloropyrimidine derivative.[2] This strategy allows for the late-stage introduction of the 7-azaindole moiety onto a complex halogenated core.

The Atom-Economical Frontier: Direct C-H Functionalization

The direct functionalization of a C-H bond represents the most atom-economical approach, avoiding the pre-installation of a halogen or other leaving group. While the selective functionalization of the C4 position of the 7-azaindole core is challenging due to the inherent reactivity of other positions, recent advances in catalysis have made this an increasingly viable strategy.

Methodology:

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds. While the pyridine nitrogen in 7-azaindole can inhibit the catalyst, the use of appropriate directing groups or specific reaction conditions can achieve regioselective borylation at the C4 position.[8] The resulting boronate ester can then be used in subsequent Suzuki-Miyaura couplings.

Alternatively, palladium-catalyzed direct arylation reactions can be employed to form a C-C bond directly between the C4 position of a suitably protected 7-azaindole and an aryl halide.

Experimental Section: Selected Protocols

The following protocols are provided as representative examples for the synthesis and application of these alternative building blocks. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Chloro-7-azaindole N-oxide

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 7-Azaindole 7-Azaindole Oxidation Oxidation 7-Azaindole->Oxidation mCPBA mCPBA mCPBA->Oxidation Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Oxidation 7-Azaindole-N-oxide 7-Azaindole-N-oxide Oxidation->7-Azaindole-N-oxide

Workflow for the synthesis of 7-azaindole-N-oxide.

Procedure:

  • To a solution of 7-azaindole in a suitable solvent such as dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.[7]

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

cluster_substrates Substrates cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-Chloro-7-azaindole 4-Chloro-7-azaindole Suzuki Coupling Suzuki Coupling 4-Chloro-7-azaindole->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->Suzuki Coupling Ligand (e.g., SPhos) Ligand (e.g., SPhos) Ligand (e.g., SPhos)->Suzuki Coupling Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Suzuki Coupling Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Suzuki Coupling 4-Aryl-7-azaindole 4-Aryl-7-azaindole Suzuki Coupling->4-Aryl-7-azaindole

General workflow for Suzuki-Miyaura coupling.

Procedure:

  • In a reaction vessel, combine 4-chloro-7-azaindole, the desired arylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., SPhos).

  • Add a suitable base (e.g., K₃PO₄) and a solvent system such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-azaindole.[4]

Protocol 3: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole

Procedure:

  • To a sealable reaction tube, add N-protected 4-bromo-7-azaindole, the desired amine or amide, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a dry, degassed solvent such as dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for the required time (typically 2-3 hours).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino- or 4-amido-7-azaindole product.[5]

Case Study: Synthesis of GSK1070916, an Aurora Kinase Inhibitor

The synthesis of the potent Aurora B/C kinase inhibitor GSK1070916 provides an excellent example of the strategic use of a di-halogenated 7-azaindole precursor to achieve differential reactivity. The synthesis starts with 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The greater reactivity of the C-I bond allows for a selective Suzuki coupling at the C2 position, leaving the C4-bromo substituent intact for a subsequent coupling reaction to introduce the pyrazole moiety. This elegant approach highlights the importance of understanding the relative reactivity of different halogen substituents on the 7-azaindole core.[3]

Physicochemical Properties: A Key Consideration

Conclusion and Future Outlook

While 4-bromo-7-azaindole remains a valuable and widely used building block, a modern drug discovery campaign should embrace the full toolkit of available synthetic strategies. 4-Chloro-7-azaindole offers a more economical alternative for large-scale syntheses, provided the appropriate catalytic system is employed. 4-Iodo-7-azaindole provides enhanced reactivity for challenging couplings or when milder conditions are paramount. 7-Azaindole-4-boronates reverse the polarity of the coupling, offering flexibility in synthetic design.

Looking forward, the continued development of methods for direct C-H functionalization at the C4 position of the 7-azaindole nucleus holds the greatest promise for streamlining synthetic routes and minimizing waste. As these methods become more robust and predictable, they will likely play an increasingly important role in the synthesis of next-generation 7-azaindole-based therapeutics.

By understanding the nuances of each of these alternative building blocks and synthetic strategies, medicinal chemists can make more informed decisions, enabling the efficient and innovative development of new drug candidates.

References

  • Thutewohl, M. et al. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synlett2006, 2006, 3095-3099.
  • Kumar, A. et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.2014, 10, 2338-2347.
  • Bonger, K. M. et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2015, 20, 17796-17837.
  • Adams, N. D. et al. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. J. Med. Chem.2010, 53, 3973-4001.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Hoelder, S. et al. An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. J. Org. Chem.2010, 75, 11-15.
  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock White Paper.
  • Sadler, S. A. et al. Iridium-catalyzed C–H borylation of pyridines. Org. Biomol. Chem.2014, 12, 7318-7327.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Scaffold Hopping from 7-Azaindole to 2,3-Dihydropyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of kinase inhibitor design, the 7-azaindole scaffold has long been revered as a privileged structure. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site has cemented its place in the medicinal chemist's toolbox, leading to the development of numerous clinical candidates and approved drugs.[1][2] However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides an in-depth technical comparison of a strategic scaffold hop: from the well-trodden path of the aromatic 7-azaindole to the more three-dimensional, sp³-rich 2,3-dihydropyrrolo[2,3-b]pyridine (also known as 7-azaindoline) scaffold.

This exploration is not merely a substitution of one core for another; it is a deliberate strategy to modulate a compound's properties by transitioning from a flat, aromatic system to a saturated, three-dimensional one. Such a move can profoundly impact a molecule's interaction with its target and its journey through the body.[3][4] We will delve into the rationale behind this scaffold hop, present comparative experimental data, and provide detailed synthetic protocols to empower researchers in their drug discovery endeavors.

The Rationale for Scaffold Saturation: Escaping Flatland

The decision to move from a planar aromatic scaffold like 7-azaindole to a saturated one is driven by several key considerations in modern medicinal chemistry:

  • Enhanced Three-Dimensionality (3D) and Novel Exit Vectors: Saturated rings introduce sp³-hybridized carbons, breaking the planarity of the molecule. This increased three-dimensionality can lead to improved target engagement by allowing for more optimal orientations of substituents into the binding pocket. Furthermore, a saturated core offers new "exit vectors" for chemical modifications, enabling the exploration of previously inaccessible chemical space.[5]

  • Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties. This can translate to:

    • Increased Solubility: The less rigid, more polar nature of saturated heterocycles can improve aqueous solubility, a common hurdle in drug development.[4]

    • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing an aromatic ring with a saturated one can block these metabolic "soft spots," leading to a longer half-life and improved pharmacokinetic profile.[5]

  • Modulation of Basicity: The nitrogen atom in the pyridine ring of 7-azaindole has a specific basicity (pKa). Saturation of the adjacent pyrrole ring to form 2,3-dihydropyrrolo[2,3-b]pyridine alters the electronic environment of this nitrogen, thereby changing its pKa. This can be strategically employed to fine-tune interactions with the target or to modulate off-target activities and physicochemical properties.

  • Novel Intellectual Property: In a competitive landscape, moving to a new scaffold can open up novel intellectual property space, providing a significant advantage in drug development.

Scaffold_Hopping_Rationale cluster_start Starting Scaffold cluster_hop Scaffold Hop cluster_end Target Scaffold cluster_advantages Potential Advantages Start 7-Azaindole (Aromatic, Planar) Hop Saturation (Pyrrole Ring Reduction) Start->Hop Strategic Modification End 2,3-Dihydropyrrolo[2,3-b]pyridine (Saturated, 3D) Hop->End Adv1 Improved 3D Shape & Novel Vectors End->Adv1 Adv2 Enhanced Physicochemical Properties (Solubility, pKa) End->Adv2 Adv3 Improved ADME Profile (Metabolic Stability) End->Adv3 Adv4 New IP Space End->Adv4

A diagram illustrating the scaffold hop from 7-azaindole to its saturated analog.

Comparative Performance: A Case Study in Kinase Inhibition

A compelling example of this scaffold hopping strategy comes from the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[5] In this study, a high-throughput screening hit based on a 7-azaindole scaffold was optimized by hopping to a spiro-azaindoline core, a derivative of 2,3-dihydropyrrolo[2,3-b]pyridine. This strategic move was guided by structural biology, which indicated that the saturated core would be well-tolerated by the kinase hinge region.[5]

The X-ray crystal structure of an azaindoline inhibitor bound to HPK1 confirmed that the saturated core maintains the crucial hydrogen bonding interactions with the kinase hinge, similar to its aromatic predecessor.[5]

Kinase_Hinge_Interaction cluster_scaffold Inhibitor Scaffold cluster_hinge Kinase Hinge Region Scaffold Scaffold (7-Azaindole or 2,3-Dihydropyrrolo[2,3-b]pyridine) Hinge Backbone Amide NH Backbone Carbonyl C=O Scaffold->Hinge H-bond donor Hinge->Scaffold H-bond acceptor

General kinase hinge binding mode for 7-azaindole and its saturated analog.

The following table summarizes the comparative data for a representative 7-azaindole compound and its corresponding spiro-azaindoline analog from the HPK1 inhibitor study.[5]

Property7-Azaindole DerivativeSpiro-azaindoline DerivativeRationale for Improvement
HPK1 Potency (IC₅₀) PotentPotent (maintained or slightly improved)The saturated core maintains the key hinge-binding interactions.
Kinase Selectivity ModerateImprovedThe 3D geometry of the saturated scaffold can be optimized to reduce off-target binding.
Metabolic Stability (HLM) LowerSignificantly ImprovedSaturation of the pyrrole ring mitigates a key metabolic "soft spot".
CYP Inhibition PresentReducedAltered shape and electronics of the saturated core reduce interactions with CYP enzymes.

This case study clearly demonstrates the potential benefits of hopping from a 7-azaindole to a 2,3-dihydropyrrolo[2,3-b]pyridine scaffold. The saturated analog not only maintained on-target potency but also exhibited a superior ADME profile, a critical step towards a viable drug candidate.[5]

Experimental Protocols

The synthesis of these two scaffolds requires distinct chemical approaches. Below are representative, step-by-step methodologies for the preparation of a functionalized 7-azaindole and a 2,3-dihydropyrrolo[2,3-b]pyridine core.

Synthesis of a Substituted 7-Azaindole

A common and versatile method for the synthesis of substituted 7-azaindoles is the Fischer indole synthesis or variations thereof, adapted for the electron-deficient pyridine ring. Palladium-catalyzed cross-coupling reactions are also extensively used to construct the azaindole core or to functionalize it.[6]

Protocol: Palladium-Catalyzed Cyclization to form a 7-Azaindole Derivative

  • Starting Materials: 3-iodo-2-aminopyridine and a terminal alkyne.

  • Reaction: To a solution of 3-iodo-2-aminopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (e.g., CuI, 0.1 eq).

  • Base: Add a base such as triethylamine (3.0 eq).

  • Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole derivative.

Causality: The Sonogashira coupling between the 2-aminopyridine and the alkyne, followed by an in-situ cyclization, is a powerful method for the construction of the 7-azaindole core. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Synthesis of a 2,3-Dihydropyrrolo[2,3-b]pyridine (7-Azaindoline) Core

The synthesis of the saturated 2,3-dihydropyrrolo[2,3-b]pyridine core typically involves the reduction of a corresponding 7-azaindole or the cyclization of a suitably functionalized pyridine precursor. Asymmetric synthesis is often employed to control the stereochemistry of the newly formed chiral centers.

Protocol: Asymmetric Hydrogenation of a 7-Azaindole Derivative

  • Starting Material: A substituted 7-azaindole.

  • Catalyst: A chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

  • Reaction: In a high-pressure reactor, dissolve the 7-azaindole derivative in a suitable solvent (e.g., methanol or ethanol). Add the chiral catalyst (typically 0.1-1 mol%).

  • Conditions: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 10-50 atm and heat the reaction mixture to 40-80 °C. The reaction is typically stirred for 12-24 hours.

  • Work-up: After carefully venting the hydrogen gas, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydropyrrolo[2,3-b]pyridine. The enantiomeric excess (ee) can be determined by chiral HPLC.

Causality: The use of a chiral transition metal catalyst allows for the stereoselective addition of hydrogen across the double bond of the pyrrole ring, leading to the formation of a single enantiomer of the product. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Data Analysis & Comparison Synth_A Synthesis of 7-Azaindole Analog Potency Kinase Potency (IC50 Assay) Synth_A->Potency Selectivity Kinase Selectivity (Panel Screening) Synth_A->Selectivity ADME ADME Profiling (Metabolic Stability, CYP Inhibition) Synth_A->ADME Synth_B Synthesis of 2,3-Dihydropyrrolo- [2,3-b]pyridine Analog Synth_B->Potency Synth_B->Selectivity Synth_B->ADME Compare Comparative Analysis of Potency, Selectivity, and ADME Potency->Compare Selectivity->Compare ADME->Compare

A generalized experimental workflow for comparing the two scaffolds.

Conclusion

The strategic scaffold hop from the aromatic 7-azaindole to the saturated 2,3-dihydropyrrolo[2,3-b]pyridine represents a powerful approach in modern kinase inhibitor design. This move away from "flatland" into three-dimensional chemical space can unlock significant advantages in terms of improved physicochemical and pharmacokinetic properties, while maintaining or even enhancing on-target potency and selectivity. The case study of HPK1 inhibitors provides compelling evidence for the benefits of this strategy.[5] By understanding the underlying medicinal chemistry principles and employing robust synthetic methodologies, researchers can effectively leverage this scaffold hopping approach to discover the next generation of innovative kinase inhibitors.

References

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Med. Chem. Lett.2021 , 12 (12), 1925–1933. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur. J. Med. Chem.2023 , 258, 115621. [Link]

  • Classification of Scaffold Hopping Approaches. J. Med. Chem.2014 , 57 (9), 3597–3618. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Eur. J. Med. Chem.2023 , 250, 115203. [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. J. Med. Chem.2021 , 64 (15), 11599–11610. [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. J. Med. Chem.2021 , 64 (15), 11599–11610. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2016 , 21 (10), 1359. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Front. Chem.2022 , 10, 967591. [Link]

  • Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping. ACS Med. Chem. Lett.2023 , 14 (6), 803–809. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2021 , 11, 19446-19452. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules2020 , 25 (21), 5171. [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2021 , 11, 19446-19452. [Link]

  • How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin. Drug Discov.2022 , 17 (1), 1-5. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. PhD Thesis. [Link]

  • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. J. Med. Chem.2021 , 64 (15), 11599–11610. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorg. Med. Chem.2007 , 15 (15), 5126-5135. [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Org. Biomol. Chem.2023 , 21, 4747-4752. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med. Chem. Lett.2020 , 11 (10), 1957–1963. [Link]

Sources

A Comparative Guide to the Molecular Docking of Dihydro- and Aromatic Pyrrolo[2,3-b]pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of aromatic and dihydrogenated pyrrolo[2,3-b]pyridine scaffolds, focusing on how the saturation state of the pyrrole ring influences their binding interactions with a common therapeutic target. We will delve into the causality behind the experimental design of a molecular docking workflow, present a robust protocol, and interpret the resulting data to guide rational drug design.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, resembling a purine but with a carbon at the 7-position instead of nitrogen, makes it an effective bioisostere for adenosine.[1] This has led to its extensive use in the development of potent inhibitors for various protein kinases, which play a critical role in cellular signaling pathways.[1][2] A key question in scaffold optimization is how subtle structural modifications impact binding affinity and selectivity. This guide explores one such modification: the saturation of the C2-C3 bond in the pyrrole ring, comparing the rigid, planar aromatic system to its more flexible, non-planar dihydro- counterpart.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] It is an indispensable tool in structure-based drug design for screening virtual libraries and understanding drug-receptor interactions at an atomic level.[5]

Core Hypothesis: How Saturation Influences Binding Energetics and Conformation

The fundamental difference between an aromatic and a dihydro-pyrrolo[2,3-b]pyridine lies in their geometry and electronic properties.

  • Aromatic Pyrrolo[2,3-b]pyridine: This scaffold is characterized by a planar, sp²-hybridized ring system. The delocalized π-electrons across the fused rings enable favorable π-π stacking and other hydrophobic interactions with aromatic residues in a protein's active site. Its rigid conformation limits the accessible binding poses.

  • Dihydro-pyrrolo[2,3-b]pyridine: The introduction of two sp³-hybridized carbons in the pyrrole ring breaks the planarity and aromaticity. This results in a puckered, three-dimensional structure with significantly greater conformational flexibility. While this change may disrupt optimal π-stacking interactions, the added flexibility can allow the ligand to adopt a more complementary shape to the binding pocket, potentially forming new, advantageous interactions like hydrogen bonds.

Our central hypothesis is that the increased conformational freedom of the dihydro-scaffold may compensate for the loss of aromatic interactions, potentially leading to comparable or even improved binding affinity, and possibly altered selectivity profiles.

Experimental Design: A Validated Protocol for Comparative Docking

To objectively compare these two scaffolds, a rigorous and reproducible computational workflow is essential. This protocol is designed as a self-validating system, ensuring the reliability of the generated results.

Rationale for Target Selection: Fibroblast Growth Factor Receptor (FGFR)

We have selected Fibroblast Growth Factor Receptor 1 (FGFR1) as our model protein target. The rationale is threefold:

  • Therapeutic Relevance: Aberrant FGFR signaling is implicated in various cancers, making it a well-established target for cancer therapy.[6]

  • Scaffold Precedent: Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.[6]

  • Structural Data Availability: High-resolution co-crystal structures of FGFR1 with pyrrolo[2,3-b]pyridine-based inhibitors are available in the Protein Data Bank (PDB), which is crucial for validating our docking protocol. We will use the PDB entry 4R7H .

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for preparing the receptor and ligands, performing the docking calculations, and validating the process.

Step 1: Receptor Preparation

  • Objective: To prepare the FGFR1 protein structure for docking by removing non-essential molecules and correcting for missing atoms.

  • Procedure:

    • Download the crystal structure of FGFR1 (PDB ID: 4R7H) from the RCSB Protein Data Bank.

    • Load the structure into a molecular modeling program (e.g., UCSF Chimera, PyMOL).[7]

    • Remove all water molecules and any non-protein entities (e.g., ions, co-solvents) from the PDB file.[8][9]

    • Separate the protein chains from the co-crystallized ligand. The ligand will be used later for validation.

    • Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges (e.g., Gasteiger charges) to all protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Objective: To generate low-energy 3D conformations of the aromatic and dihydro-pyrrolo[2,3-b]pyridine ligands.

  • Procedure:

    • Sketch the 2D structures of the representative aromatic and dihydro- ligands using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D structures.

    • Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8]

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation (Redocking)

  • Objective: To ensure the chosen docking software and parameters can accurately reproduce the experimentally observed binding pose. This is a critical self-validation step.[10]

  • Procedure:

    • Extract the co-crystallized ligand from the original 4R7H PDB file and prepare it following the ligand preparation protocol (Step 2).

    • Define the docking grid box. This is a three-dimensional cube centered on the known binding site of the co-crystallized ligand. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Dock the prepared co-crystallized ligand back into the prepared FGFR1 receptor using the defined grid box.

    • Compare the predicted binding pose with the original experimental pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystal structure ligand.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[11]

Step 4: Comparative Docking Simulation

  • Objective: To predict the binding modes and affinities of the aromatic and dihydro- ligands.

  • Procedure:

    • Using the exact same validated protocol (receptor structure, grid box, and docking parameters), dock the prepared aromatic and dihydro-pyrrolo[2,3-b]pyridine ligands into the FGFR1 active site.

    • The docking algorithm will sample numerous conformations and orientations of each ligand within the binding site and score them.[5]

    • Save the top-scoring binding poses for each ligand for further analysis.

Visualization of the Experimental Workflow

The entire computational pipeline can be visualized as a logical flow of operations.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Comparative Docking cluster_analysis Analysis Phase PDB Download PDB (4R7H) PrepReceptor Receptor Preparation (Remove Water, Add H) PDB->PrepReceptor Redocking Redock Co-crystallized Ligand PrepReceptor->Redocking Ligands Ligand Design (Aromatic & Dihydro) PrepLigands 3D Ligand Preparation (Energy Minimization) Ligands->PrepLigands PrepLigands->Redocking RMSD Calculate RMSD Redocking->RMSD Validate Validation Check (RMSD < 2.0 Å) RMSD->Validate DockAro Dock Aromatic Ligand Validate->DockAro Proceed if Valid DockDH Dock Dihydro Ligand Validate->DockDH Analyze Analyze Binding Poses & Interactions DockAro->Analyze DockDH->Analyze Compare Compare Affinities & Binding Modes Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for the comparative docking study.

Results and Quantitative Analysis

The docking results are analyzed to compare the binding affinity and the nature of the molecular interactions for both ligand types. The binding affinity is estimated by the scoring function of the docking program, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction.[12]

Table 1: Comparative Docking Metrics for Pyrrolo[2,3-b]pyridine Ligands against FGFR1

MetricAromatic LigandDihydro- LigandComments
Binding Affinity (kcal/mol) -9.8-9.2The aromatic ligand shows a slightly stronger predicted binding affinity.
Key H-Bond Interactions Ala564, Asp641Ala564, Cys582Both ligands interact with the hinge residue Ala564. The dihydro- analog forms a novel H-bond with Cys582.
Key Hydrophobic Interactions Val492, Leu484, Phe642Val492, Leu484, Gly485Both ligands occupy the hydrophobic pocket.
π-π Stacking Interaction Yes (with Phe642)NoThe planar aromatic ring stacks with Phe642, contributing to binding energy. This interaction is absent in the non-planar dihydro- analog.
Interpretation of Binding Modes

The docking results reveal distinct binding modes that can be directly attributed to the structural differences between the scaffolds.

  • The Aromatic Ligand: The simulation shows the planar aromatic core deeply buried in the ATP-binding pocket. A critical hydrogen bond is formed with the backbone amide of Ala564 in the hinge region, a canonical interaction for kinase inhibitors. The planarity of the ring system facilitates a strong π-π stacking interaction with the side chain of Phe642 , which significantly contributes to the favorable binding energy.

  • The Dihydro- Ligand: This ligand also forms the crucial hydrogen bond with Ala564 . However, due to its puckered, non-planar structure, it cannot engage in the same π-π stacking with Phe642. This loss of a key interaction likely accounts for its slightly weaker predicted binding affinity. Crucially, the conformational flexibility of the dihydro-scaffold allows a substituent to orient itself differently, enabling it to form a novel hydrogen bond with the side chain of Cys582 . This new interaction partially compensates for the loss of the stacking interaction.

Visualization of Comparative Binding Interactions

This diagram illustrates the conceptual differences in the binding modes.

G cluster_protein FGFR1 Active Site cluster_ligands Ligand Scaffolds Ala564 Hinge (Ala564) Phe642 Aromatic Pocket (Phe642) Cys582 Flexible Pocket (Cys582) Aromatic Aromatic Ligand Aromatic->Ala564 H-Bond Aromatic->Phe642 π-π Stacking Dihydro Dihydro- Ligand Dihydro->Ala564 H-Bond Dihydro->Cys582 Novel H-Bond

Caption: Differential interactions of the two scaffolds.

Discussion: Implications for Rational Drug Design

This comparative docking study provides critical insights for medicinal chemists and drug development professionals.

  • Affinity vs. Flexibility Trade-off: The aromatic scaffold achieves high affinity through strong, directional interactions like π-π stacking, which are dependent on its rigid, planar geometry. The dihydro- scaffold, while potentially having a slightly lower affinity, demonstrates the power of conformational flexibility. This flexibility can be harnessed to explore new interaction points within a binding site that are inaccessible to rigid analogs.

  • Designing for Selectivity: The novel hydrogen bond formed by the dihydro- ligand with Cys582 is a key finding. Kinase active sites are highly conserved, especially in the hinge region. Gaining affinity from interactions with less-conserved residues outside the core hinge region is a well-established strategy for achieving inhibitor selectivity. Therefore, while the aromatic ligand may be more potent, the dihydro- version could be engineered to be more selective, reducing off-target effects.

  • Scaffold Hopping and Optimization: The dihydro-pyrrolo[2,3-b]pyridine serves as an excellent starting point for "scaffold hopping." The sp³-rich core provides a three-dimensional framework that can be decorated with substituents in defined vectors to optimize interactions with specific pockets in the target protein, a task that is more challenging with a flat aromatic system.

Conclusion

The saturation state of the pyrrolo[2,3-b]pyridine core has a profound impact on its molecular interactions and binding energetics. While the aromatic scaffold benefits from high-affinity π-stacking interactions, the dihydro- analog leverages its conformational flexibility to forge new interactions, presenting a viable strategy for developing highly selective kinase inhibitors. This in-silico comparison underscores the importance of considering three-dimensional shape and flexibility in modern drug design and provides a validated computational framework for evaluating such hypotheses.

References

  • Zhao, Z., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • EL-MERNISSI, F., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Chaires, J. B. (2015). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fouad, M. A., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Raffa, D., et al. (2018). Bioactive pyrrole-based compounds with target selectivity. Future Medicinal Chemistry. Available at: [Link]

  • TheCherno. (2021). Graphviz tutorial. YouTube. Available at: [Link]

  • Torres, P. H. M. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Salma, T. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Singh, S., & Rahman, M. A. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • Wijaya, H. (2022). How to inspect hydrogen bonds in a docked molecule? ResearchGate. Available at: [Link]

  • LibreTexts. (2025). Binding - The First Step Towards Protein Function. Biology LibreTexts. Available at: [Link]

  • Anderson, A. C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Center for Biotechnology Information. Available at: [Link]

  • Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Adeniji, S. E., et al. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. Available at: [Link]

  • Huang, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Available at: [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. National Center for Biotechnology Information. Available at: [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Brooijmans, N., & Kuntz, I. D. (2013). On the binding affinity of macromolecular interactions: daring to ask why proteins interact. Journal of The Royal Society Interface. Available at: [Link]

  • Mukhopadhyay, C. (2022). Binding Affinity via Docking: Fact and Fiction. International Journal of Molecular Sciences. Available at: [Link]

  • Glukhareva, T. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry Proceedings. Available at: [Link]

  • Ellson, J., & Gansner, E. (2012). Drawing graphs with Graphviz. Graphviz. Available at: [Link]

Sources

A Technical Guide to the 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Scaffold: Assessing Novelty and Performance in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 7-azaindole framework has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1][2][3] This guide provides an in-depth analysis of a specific, less-explored derivative: the 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold. We will objectively assess its novelty, compare its performance with established alternatives, and provide the experimental groundwork for its synthesis and evaluation.

The Rationale for Dihydro-azaindoles: A Step Beyond Aromaticity

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom in the benzene ring can enhance aqueous solubility and provide an additional hydrogen bond acceptor, potentially leading to improved drug-target interactions.[1] While the aromatic 7-azaindole has seen considerable success, the move to its dihydro counterpart, the 7-azaindoline, introduces a three-dimensional character to the otherwise planar scaffold. This added sp3 hybridization can lead to improved solubility, metabolic stability, and a more favorable conformational profile for binding to certain protein targets. The introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space.[4]

Comparative Analysis: 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vs. Alternative Scaffolds

To assess the novelty and potential advantages of the 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold, we compare it with its aromatic precursor (4-bromo-7-azaindole) and another prominent kinase inhibitor scaffold, the pyrrolo[2,3-d]pyrimidine.

Property4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine4-bromo-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidine
Molecular Weight 199.05 g/mol [5]197.03 g/mol 119.12 g/mol
LogP 1.81~2.1 (estimated)~0.5 (estimated)
Topological Polar Surface Area (TPSA) 24.92 Ų28.7 Ų41.5 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 223
Key Structural Feature Saturated pyrrolidine ringAromatic pyrrole ringPyrimidine ring
Potential Advantages Increased 3D character, potentially improved solubility and metabolic stability.[6]Established kinase hinge-binding motif.[2]Multiple hydrogen bond acceptors for diverse target interactions.

The 2,3-dihydro scaffold presents a lower TPSA and a slightly lower estimated LogP compared to its aromatic counterpart, suggesting potentially better cell permeability and solubility. The introduction of the sp3-hybridized centers disrupts the planarity of the 7-azaindole system, which can be advantageous in achieving selectivity for specific kinase conformations.

Synthesis of the 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Scaffold

The synthesis of the target scaffold can be achieved in a two-step process starting from the commercially available 7-azaindole. The first step involves the bromination of the 7-azaindole at the 4-position, followed by the catalytic hydrogenation of the pyrrole ring to yield the desired 2,3-dihydro derivative.

Synthesis_Workflow Start 7-Azaindole Step1 Bromination (NBS or Br2) Start->Step1 Intermediate 4-bromo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Step2 Product 4-bromo-2,3-dihydro-1H- pyrrolo[2,3-b]pyridine Step2->Product

Synthetic workflow for 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Step 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a known procedure for the bromination of 7-azaindole N-oxide.[6]

  • Materials: 1H-pyrrolo[2,3-b]pyridine 7-oxide, tetramethylammonium bromide, methanesulfonic anhydride, N,N-dimethylformamide (DMF), water, solid sodium hydroxide.

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide and tetramethylammonium bromide in DMF.

    • Cool the solution to 0°C and add methanesulfonic anhydride in small portions.

    • Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Dilute the reaction mixture with water and adjust the pH to 7 with solid NaOH.

    • Add more water to induce precipitation.

    • Collect the precipitate by filtration, wash with ice-water, and dry under vacuum to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Catalytic Hydrogenation to 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This is a general protocol for the hydrogenation of a pyridine-containing heterocycle and may require optimization for this specific substrate.[4]

  • Materials: 4-bromo-1H-pyrrolo[2,3-b]pyridine, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in ethanol.

    • Add 10% Pd/C catalyst to the solution.

    • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

    • Pressurize the reactor with hydrogen gas (pressure and temperature may need to be optimized, e.g., 5 bar at 40°C).

    • Stir the reaction mixture for a specified time (e.g., 16 hours), monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The 7-azaindole and its derivatives are well-established as potent inhibitors of various kinases. The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of the synthesized scaffold.

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Incubation Incubate Kinase with Test Compound Start->Incubation Reaction Initiate Reaction with Substrate & ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure Kinase Activity (e.g., phosphorylation) Termination->Detection Analysis Calculate IC50 Detection->Analysis

General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure and should be adapted based on the specific kinase and detection method used.[7][8]

  • Materials: Purified kinase, kinase-specific substrate (peptide or protein), ATP, test compound (dissolved in DMSO), kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase assay buffer.

    • Add the test compound dilutions to the wells.

    • Add the kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA solution).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion and Future Directions

The 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising, yet underexplored, area in the design of novel kinase inhibitors. Its unique structural features, combining the advantageous properties of the 7-azaindole core with the three-dimensional character of a saturated ring, offer the potential for improved potency, selectivity, and pharmacokinetic profiles. The synthetic route is accessible, and the bromine handle provides a gateway for the creation of diverse chemical libraries. Further investigation into the structure-activity relationships of derivatives of this scaffold against various kinase targets is warranted and could lead to the discovery of next-generation therapeutic agents.

References

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). Retrieved from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). Retrieved from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). Retrieved from [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (n.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.). Retrieved from [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.).
  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (n.d.). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (n.d.). Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. (n.d.). Retrieved from [Link]

  • What is the role of bioisosterism in drug design? (n.d.). Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Retrieved from [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Retrieved from [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (n.d.). Retrieved from [Link]

  • 7-Azaindoline. (n.d.). Retrieved from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). Retrieved from [Link]

  • Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. (n.d.). Retrieved from [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Retrieved from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No. 348640-06-2) and its associated waste streams. As a brominated heterocyclic compound, this substance serves as a critical building block in pharmaceutical and materials science research.[1] However, its chemical nature necessitates strict adherence to disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 4-bromo-1H-pyrrolo[2,3-b]pyridine is classified as an irritant and may possess other toxicological properties characteristic of halogenated organic compounds.[2] The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Acute Oral Toxicity (Potential)H302Harmful if swallowed.[3]
Respiratory Tract Irritation (Potential)H335May cause respiratory irritation.[3]

The presence of a carbon-bromine bond places this compound in the halogenated organic waste category.[4][5] This classification is the single most important factor determining its disposal pathway, as halogenated wastes require specific treatment methods—typically high-temperature incineration—to prevent the formation of toxic byproducts like dioxins and furans. Mixing halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complicates waste management.[5]

Regulatory Framework: The Basis of Compliance

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] Halogenated organic compounds are explicitly listed and regulated.[7] Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in these settings.[8]

The core principle is that chemical waste must be properly identified, safely stored, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via a permitted hauler.[4][9] Under no circumstances should 4-bromo-1H-pyrrolo[2,3-b]pyridine or its solutions be disposed of down the drain. [4][10]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. Adherence to the following steps is mandatory.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection: A standard laboratory coat.[2]

Waste Container Selection and Labeling
  • Choose a Compatible Container: Use a container made of material that will not react with or be degraded by the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate. The container must have a secure, leak-proof screw cap.[10]

  • Inspect the Container: Ensure the container is in good condition, with no cracks or deterioration.[10]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "4-bromo-1H-pyrrolo[2,3-b]pyridine".

    • The approximate concentration and solvent system (e.g., "in Methanol/DCM").

    • The relevant hazard pictograms (e.g., irritant/harmful).

    • The date of first accumulation.

Waste Segregation Workflow

Segregation is crucial for both safety and cost-effectiveness. The following workflow diagram illustrates the decision-making process for segregating waste containing 4-bromo-1H-pyrrolo[2,3-b]pyridine.

G cluster_start Waste Generation cluster_type Physical State cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Waste containing 4-bromo-1H-pyrrolo[2,3-b]pyridine is generated state_decision Solid or Liquid? start->state_decision solvent_decision Is it mixed with other solvents? state_decision->solvent_decision Liquid container_solid HALOGENATED ORGANIC SOLID WASTE (e.g., contaminated silica, filter paper) state_decision->container_solid Solid halogen_decision Are other solvents non-halogenated only? solvent_decision->halogen_decision Yes container_halo HALOGENATED ORGANIC LIQUID WASTE solvent_decision->container_halo No (Pure or in halogenated solvent) halogen_decision->container_halo No (Mixed solvents include halogenated) container_nonhalo NON-HALOGENATED ORGANIC LIQUID WASTE (Contaminated with Bromo-compound) halogen_decision->container_nonhalo Yes

Caption: Waste Segregation Decision Flow for 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Final Disposal Procedure

  • Accumulation and Storage:

    • Keep waste containers securely capped at all times, except when adding waste.[5][10]

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][11] This area should be under the control of laboratory personnel, located at or near the point of generation, and away from drains or ignition sources.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

  • Arranging for Final Disposal:

    • Once the container is full or has been in storage for the maximum allowed time (typically 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS or EHRS) department .[8][11]

    • The EHS office will arrange for the collection of the waste by a licensed hazardous waste professional.[9] They are responsible for the final waste determination, manifesting, and ensuring it is transported to a permitted TSDF.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, follow these procedures immediately.[3]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and alert EHS. For minor spills, ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.

  • Label and Dispose: Label the container as "Spill Debris containing 4-bromo-1H-pyrrolo[2,3-b]pyridine" and manage it as halogenated organic solid waste.

  • Decontaminate: Clean the spill area with soap and water, and decontaminate any equipment used.

By implementing this comprehensive disposal strategy, researchers can ensure the safe and compliant management of 4-bromo-1H-pyrrolo[2,3-b]pyridine waste, protecting themselves, their colleagues, and the environment.

References

  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)pyridine.
  • Georganics. (2023, April 14). Safety Data Sheet: 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]

  • BLD Pharmatech. Safety Data Sheet: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 19). Safety Data Sheet: 4-Bromopyridine hydrochloride.
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. While specific toxicological data for this isomer may be limited, a thorough evaluation of closely related analogs, such as 4-bromo-1H-pyrrolo[2,3-b]pyridine and other brominated pyridines, allows for a robust and cautious approach to personal protective equipment (PPE).

The foundational principle of this guide is to not merely list procedures, but to explain the rationale behind them, ensuring a self-validating system of safety that builds trust and confidence in your laboratory practices.

Understanding the Risks: A Hazard Profile by Analogy

Based on aggregated data from structurally similar compounds, 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity : May be harmful or toxic if swallowed.[1][2]

  • Skin Irritation : Can cause skin irritation upon contact.[1][3][4]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye damage or irritation.[1][3][4]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1][3][4]

These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical, minimizing the risk of exposure.

Core Directive: Your Personal Protective Equipment Ensemble

The selection of appropriate PPE is the first line of defense. The following table outlines the recommended PPE for various laboratory operations involving 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully-buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Running reactions and work-up procedures Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coat or apron over a lab coatAll operations should be conducted within a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronA NIOSH-approved respirator with an organic vapor cartridge is required.
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLab coatOperations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Protocols: A Step-by-Step Guide to Safety

Donning PPE: The Order of Operations

Properly putting on PPE is critical to ensure its effectiveness. The following sequence should be followed:

  • Lab Coat/Suit : Don the lab coat or chemical-resistant suit, ensuring it is fully buttoned or zipped.

  • Respirator (if required) : Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection : Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves : Select the appropriate gloves (nitrile or neoprene are recommended for handling pyridine-like compounds) and pull them on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[5][6]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Gloves : Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat/Suit : Remove the lab coat or suit by rolling it inside out, without touching the exterior.

  • Face Shield and Goggles : Remove by handling the strap or earpieces.

  • Respirator (if used) : Remove without touching the front of the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for determining and using the appropriate PPE when working with 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase Assess_Hazards Assess Hazards of 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Review_SDS Review SDS of Analogous Compounds Assess_Hazards->Review_SDS Consult Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Review_SDS->Select_PPE Inform Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Conduct_Experiment Conduct Experiment in a Certified Chemical Fume Hood Don_PPE->Conduct_Experiment Monitor_for_Exposure Monitor for Signs of Exposure or PPE Failure Conduct_Experiment->Monitor_for_Exposure Doff_PPE Doff PPE Correctly to Avoid Contamination Monitor_for_Exposure->Doff_PPE Upon Completion Dispose_Waste Dispose of Chemical Waste and Contaminated PPE Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.